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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Basic Properties of 5-Methylazepan-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The azepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in a diverse array of biologically active compounds a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals. Its inherent three-dimensional structure and conformational flexibility allow for nuanced interactions with biological targets, making it a cornerstone in modern medicinal chemistry. This guide provides a comprehensive examination of the anticipated basic properties of 5-Methylazepan-4-ol hydrochloride, a specific substituted azepane. Due to the limited availability of direct experimental data for this particular isomer, this document leverages established principles of organic chemistry and draws comparative insights from closely related analogs, such as 3-Methylazepan-4-ol hydrochloride and 1-Methylazepan-4-one hydrochloride. We will delve into its structural features, predict its physicochemical properties, outline potential synthetic strategies, and describe robust protocols for its characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel azepane derivatives in drug discovery and development.

Introduction to the Azepane Scaffold

The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, is a key structural component in numerous natural products and synthetic molecules with significant pharmacological activities.[1] Unlike their five- and six-membered counterparts (pyrrolidine and piperidine), the seven-membered azepane ring possesses greater conformational flexibility, which can be pivotal for its biological activity.[2] This flexibility allows molecules containing this scaffold to adopt various three-dimensional arrangements, enabling them to bind optimally with diverse biological targets.[3]

The introduction of substituents onto the azepane ring, such as methyl and hydroxyl groups, allows for the fine-tuning of its physicochemical and pharmacokinetic properties. This strategic substitution can influence a compound's solubility, lipophilicity, metabolic stability, and target-binding affinity.[2] Notable examples of drugs containing the azepane substructure include the antihistamine Azelastine and the oral hypoglycemic agent Tolazamide, highlighting the therapeutic importance of this heterocyclic system.[2]

This guide focuses on 5-Methylazepan-4-ol hydrochloride, a specific derivative for which detailed public data is scarce. The following sections will therefore provide a predictive and comparative analysis based on established chemical principles and data from its isomers and related compounds.

Structural and Physicochemical Properties

The structure of 5-Methylazepan-4-ol hydrochloride incorporates a hydrophilic alcohol group and a basic secondary amine, which is protonated in its hydrochloride salt form. The methyl group introduces a small lipophilic component. The relative stereochemistry between the hydroxyl and methyl groups (cis or trans) will significantly influence the molecule's conformation and properties.

Predicted and Comparative Physicochemical Data
Property3-Methylazepan-4-ol hydrochloride1-Methylazepan-4-one hydrochloridePredicted for 5-Methylazepan-4-ol hydrochloride
CAS Number 1823315-42-9[4]19869-42-2Not Available
Molecular Formula C₇H₁₆ClNO[4]C₇H₁₄ClNO[5]C₇H₁₆ClNO
Molecular Weight 165.66 g/mol [4]163.65 g/mol [6]165.66 g/mol
Physical Form Solid (predicted)SolidLikely a crystalline solid
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Soluble in water.Highly probable water solubility due to the hydrochloride salt and hydroxyl group.
pKa The pKa of the protonated amine is predicted to be in the range of 9-11, typical for cyclic secondary amines.The pKa of the protonated amine is predicted to be around 8.56.[7]Expected to be in the 9-11 range, similar to other cyclic amino alcohols.
LogP (Predicted) 0.7886[4]-Likely to be < 1, indicating hydrophilicity.

Note: The properties for 5-Methylazepan-4-ol hydrochloride are predictive and should be confirmed experimentally.

Conformational Analysis

The azepane ring is known to exist in non-planar chair and boat conformations.[8] The specific conformation of 5-Methylazepan-4-ol will be influenced by the stereochemical relationship of the methyl and hydroxyl groups and the steric hindrance between substituents. A single fluorine atom has been shown to bias the azepane ring to one major conformation, and similar effects can be anticipated with other substituents.[9] Understanding the preferred conformation is crucial as it dictates the spatial orientation of the functional groups, which is critical for receptor binding.

Synthetic Strategies

The synthesis of substituted azepanes can be challenging due to the entropic and enthalpic barriers to forming a seven-membered ring.[10] However, several robust methods have been developed. A plausible synthetic route to 5-Methylazepan-4-ol would likely involve the construction of the azepane ring followed by functional group manipulation, or the cyclization of a pre-functionalized linear precursor.

Potential Synthetic Pathway

A logical approach would be the reduction of a corresponding methyl-substituted azepan-4-one. The synthesis could, therefore, begin with the creation of a 5-methylazepan-4-one intermediate, which can then be reduced to the desired amino alcohol.

G A Linear Precursor (e.g., substituted aminodiester) B Dieckmann Condensation or similar cyclization A->B C 5-Methylazepan-4-one intermediate B->C D Reduction (e.g., NaBH4, LiAlH4) C->D E 5-Methylazepan-4-ol D->E F Salt Formation (HCl) E->F G 5-Methylazepan-4-ol hydrochloride F->G

Figure 1. A potential synthetic workflow for 5-Methylazepan-4-ol hydrochloride.

This pathway leverages well-established reactions in organic synthesis. The final reduction step would likely produce a mixture of cis and trans diastereomers, which would require separation and characterization.

Experimental Characterization Protocols

For a novel compound like 5-Methylazepan-4-ol hydrochloride, a thorough experimental characterization is essential to confirm its structure and purity.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The spectrum should confirm the number of unique protons, their chemical environments, and their coupling patterns. Key signals would include the methyl doublet, the methine proton adjacent to the hydroxyl group, and the various methylene protons of the azepane ring.

    • ¹³C NMR : A ¹³C NMR spectrum will show the number of unique carbon atoms. The chemical shifts will be indicative of the carbon types (methyl, methylene, methine, and the carbon bearing the hydroxyl group).[11]

    • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

  • Infrared (IR) Spectroscopy :

    • Prepare a sample as a KBr pellet or a thin film.

    • The IR spectrum should show characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the N-H stretch of the ammonium salt (broad, ~2400-2800 cm⁻¹), and C-H stretches (~2850-2960 cm⁻¹).

  • Mass Spectrometry (MS) :

    • High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecular ion, which will confirm the elemental composition (C₇H₁₆ClNO).

Physicochemical Property Determination
  • Melting Point :

    • The melting point should be determined using a standard melting point apparatus. A sharp melting range is indicative of high purity.

  • Solubility :

    • Qualitative solubility can be assessed by adding small amounts of the compound to various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexanes) at room temperature.

    • Quantitative solubility can be determined using methods such as the shake-flask method followed by concentration measurement via HPLC or UV-Vis spectroscopy.

  • pKa Determination :

    • The pKa of the protonated amine can be determined by potentiometric titration.

    • A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored. The pKa is the pH at the half-equivalence point.

G cluster_0 Spectroscopic Analysis cluster_1 Physicochemical Tests NMR NMR (1H, 13C, 2D) IR IR Spectroscopy MS Mass Spectrometry MP Melting Point Sol Solubility pKa pKa Determination Compound 5-Methylazepan-4-ol hydrochloride Compound->NMR Compound->IR Compound->MS Compound->MP Compound->Sol Compound->pKa

Figure 2. Workflow for the experimental characterization of the compound.

Potential Applications and Biological Activity

While the specific biological activity of 5-Methylazepan-4-ol hydrochloride is unknown, the azepane scaffold is present in many compounds with a wide range of therapeutic applications.[1]

  • CNS Activity : Many azepane derivatives exhibit activity in the central nervous system. For instance, certain analogs have been investigated as 5-HT₂A/5-HT₂C receptor agonists with pro-cognitive properties.[12]

  • Enzyme Inhibition : The natural product (-)-balanol, which contains an azepane ring, is an inhibitor of protein kinase C.[2] Additionally, substituted 2-oxo-azepane derivatives have been identified as potent gamma-secretase inhibitors, which are of interest in Alzheimer's disease research.[13]

  • Antihistamines : The well-known drug Azelastine is a potent H1 histamine receptor antagonist built upon a substituted azepane core.[2] The synthesis of Azelastine often involves intermediates like 1-Methylazepan-4-one hydrochloride.[14]

Given these precedents, 5-Methylazepan-4-ol hydrochloride could serve as a valuable building block for the synthesis of new chemical entities targeting a variety of biological pathways. Its specific substitution pattern may offer a unique pharmacological profile compared to other azepane derivatives.

Safety and Handling

As a hydrochloride salt of an amino alcohol, 5-Methylazepan-4-ol hydrochloride should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Handling : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[15] Avoid contact with skin and eyes.[16]

  • Storage : Store in a tightly sealed container in a cool, dry place.[4]

  • Toxicity : While specific toxicity data is unavailable, related compounds are listed as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Standard safe laboratory practices should be followed.

Conclusion

5-Methylazepan-4-ol hydrochloride represents an intriguing, albeit under-characterized, member of the pharmacologically significant azepane family. While direct experimental data remains elusive, a comprehensive understanding of its likely physicochemical properties, synthetic accessibility, and potential biological relevance can be constructed through a careful analysis of its structural analogs. This technical guide provides a foundational framework for researchers, outlining the predicted properties and offering detailed protocols for the synthesis and characterization of this and similar molecules. The continued exploration of substituted azepanes is a promising avenue for the discovery of novel therapeutics, and this guide serves as a valuable resource for those venturing into this rich area of chemical space.

References

  • Azelastine-N-Oxides: Synthesis and Structure. (2021). Elsevier B.V. Available at: [Link]

  • The Crucial Role of 1-Methylazepan-4-one HCl in Azelastine Synthesis. (2026). PharmaCompass. Available at: [Link]

  • Application of infrared and nuclear magnetic resonance spectra in studying the bacterial efficacy of some oxazepane derivatives derived from hydrazones. (2024). Diyala Journal of Pure Science.
  • The conformations of the azepine ring in the R enantiomers of (a) (I)... (2014). ResearchGate. Available at: [Link]

  • 1-Methylazepan-4-one. LookChem. Available at: [Link]

  • Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • The Chemistry Of Azepines And Their Derivatives. Samphina Academy. Available at: [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). Journal of Pharma Insights and Research.
  • 1-methylazepan-4-one Hydrochloride. PubChem. Available at: [Link]

  • Design, synthesis, and pharmacological characterization of N- and O-substituted 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol analogues: novel 5-HT(2A)/5-HT(2C) receptor agonists with pro-cognitive properties. (2013). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and reactions of Seven membered heterocycle-Azepines. (2017). SlideShare. Available at: [Link]

  • Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. (2012). National Institutes of Health. Available at: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). National Institutes of Health. Available at: [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. (2020).
  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. (2017). Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthetic technology of azelastine hydrochloride. (2012). Google Patents.
  • Azepines. Thieme Chemistry.
  • Azelastine EP Impurities and USP Related Compounds. SynThink Research Chemicals. Available at: [Link]

  • An improved synthetic method of azelastine. (2004). Google Patents.
  • SAFETY D
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2022). The University of Manchester. Available at: [Link]

  • Azelastine hydrochloride, and preparation method and application thereof. (2022). Google Patents.
  • Azepane. Wikipedia. Available at: [Link]

  • AMINO ALCOHOL EA. (2018). Nippon Nyukazai Co., Ltd..
  • SAFETY D
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (2023). ChemRxiv. Available at: [Link]

  • Chemical Safety Data Sheet MSDS / SDS - 3-AMINOPHTHALIC ACID HYDROCHLORIDE. (2025). ChemicalBook.
  • SAFETY DATA SHEET. (2008). Thermo Fisher Scientific.
  • Conformational regulation of substituted azepanes through selective monofluorination. (2017). Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. (2018). White Rose eTheses Online. Available at: [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). Bentham Science. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Available at: [Link]

  • Interesting Molecules. University of Calgary. Available at: [Link]

  • Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. (2014). Journal of Chemical Information and Modeling. Available at: [Link]

  • Physico-chemical Properties of Solid Drugs: A Review. (2017). Asian Journal of Pharmacy and Technology.
  • Physicochemical Properties Of Drugs. Unacademy. Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (2010). Organic Syntheses. Available at: [Link]

Sources

Exploratory

1-Methylazepan-4-one Hydrochloride (CAS 19869-42-2): A Comprehensive Technical Guide for Pharmaceutical Synthesis

Executive Summary: The Backbone of Azepane-Derived Therapeutics In the landscape of active pharmaceutical ingredient (API) synthesis, the architecture of the starting materials dictates the efficiency, yield, and purity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Backbone of Azepane-Derived Therapeutics

In the landscape of active pharmaceutical ingredient (API) synthesis, the architecture of the starting materials dictates the efficiency, yield, and purity of the final therapeutic compound. 1-Methylazepan-4-one hydrochloride (CAS 19869-42-2) is a highly specialized, seven-membered heterocyclic building block[1]. Featuring a tertiary amine and a highly reactive ketone, this azepane derivative is most prominently utilized as the foundational scaffold for the synthesis of Azelastine , a potent second-generation H1-receptor antagonist and mast cell stabilizer[2].

As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a carefully engineered structural precursor. The choice to utilize the hydrochloride salt over the free base is a deliberate strategy to arrest oxidative degradation, manage hygroscopicity, and ensure precise stoichiometric control during complex multi-step annulation reactions. This whitepaper deconstructs the physicochemical properties, structural causality, and field-proven synthetic methodologies associated with 1-Methylazepan-4-one hydrochloride.

Structural Causality and Physicochemical Profiling

The utility of 1-Methylazepan-4-one HCl stems directly from its unique structural topology. Unlike rigid six-membered piperidine rings, the seven-membered azepane ring provides distinct conformational flexibility, which is critical for the receptor-binding affinity of downstream APIs like Azelastine[3].

Functional Group Analysis
  • Ketone (Position 4): Acts as a highly electrophilic center, priming the molecule for nucleophilic attack by hydrazines or amines. This is the primary site for ring expansion or annulation[2].

  • N-Methyl Group (Position 1): Enhances the lipophilicity of the molecule, a critical pharmacokinetic parameter for antihistamines that must cross mucosal membranes but avoid excessive blood-brain barrier penetration[3].

  • Hydrochloride Salt: The free base of 1-methylazepan-4-one is a volatile, easily oxidized liquid. Conversion to the HCl salt yields a stable, solid matrix that prevents spontaneous polymerization and facilitates long-term storage.

Functional_Groups Core 1-Methylazepan-4-one HCl N_Methyl N-Methyl Group (Position 1) Core->N_Methyl Enhances lipophilicity Ketone Ketone Group (Position 4) Core->Ketone Electrophilic center for condensation Azepane 7-Membered Azepane Ring Core->Azepane Conformational flexibility Salt Hydrochloride Salt Core->Salt Prevents oxidation & degradation

Caption: Functional group analysis and structural causality of 1-Methylazepan-4-one HCl.
Quantitative Physicochemical Data

To ensure reproducibility in batch scale-up, procurement and R&D teams must validate the following parameters[1],[4],[5]:

PropertyValueCausality / Significance in Synthesis
CAS Number 19869-42-2Unique identifier for regulatory filing and GMP procurement.
Molecular Formula C₇H₁₄ClNOIndicates the 1:1 stoichiometry of the free base to hydrochloric acid.
Molecular Weight 163.65 g/mol Essential for precise stoichiometric calculations during batch reactions.
Melting Point 115°C – 133°CBroad range indicates potential polymorphism; requires DSC validation prior to use.
Physical State Solid (Light Brown/White)Facilitates easy weighing and handling compared to the volatile free base.
Topological Polar Surface Area 20.3 ŲPredicts favorable membrane permeability for downstream API derivatives.

Downstream Application: The Synthesis of Azelastine Hydrochloride

The most critical industrial application of 1-Methylazepan-4-one HCl is its role as the primary starting material for Azelastine[6]. The synthesis is a masterclass in selective condensation and cyclization. The following protocol outlines a highly efficient, self-validating synthetic route adapted from optimized industrial patents[7],[8].

Step-by-Step Methodology

Phase 1: Acylhydrazone Condensation

  • Charge: Into a dry, nitrogen-purged reactor, charge 1.0 molar equivalent of 1-Methylazepan-4-one HCl and 1.05 molar equivalents of benzoyl hydrazine[8].

  • React: Stir the mixture at ambient room temperature (20–25°C) for 1 to 5 hours. Causality: The inherent acidity of the hydrochloride salt acts as a mild catalyst for the nucleophilic attack of the hydrazine onto the ketone, eliminating the need for external acid catalysts[7].

  • Validate: Monitor the disappearance of the ketone peak via HPLC (UV detection at 210 nm). The reaction is deemed complete when the starting material is <1%.

  • Isolate: Cool the reaction matrix to -10°C to -20°C using an ice-salt bath to precipitate the acylhydrazone intermediate. Filter and wash with cold ethanol[8].

Phase 2: Selective Imine Reduction 5. Charge & Reduce: Resuspend the acylhydrazone in methanol. Slowly add 1.2 equivalents of Potassium Borohydride (KBH₄) in discrete portions[7]. Causality: KBH₄ is specifically chosen over harsher reagents like LiAlH₄ because it selectively reduces the C=N bond of the hydrazone without cleaving the benzoyl protecting group or reducing the azepane ring[8]. 6. Extract: Quench the reaction with water, and extract the aqueous layer with Dichloromethane (CH₂Cl₂). Dry the organic layer over anhydrous MgSO₄[7]. 7. Validate: Perform Thin-Layer Chromatography (TLC) using a silica gel stationary phase (Eluent: CH₂Cl₂/MeOH 9:1). A single distinct spot indicates successful and complete reduction. 8. Salt Formation: Introduce a diethyl ether solution saturated with HCl gas to precipitate the reduced intermediate as a hydrochloride salt[7].

Phase 3: Phthalazine Annulation (Cyclization) 9. Condense: Dissolve the reduced intermediate in pure water. Add 0.8 to 1.2 equivalents of 2-(4-chlorophenylacetyl)benzoic acid[7]. 10. pH Modulation: Carefully adjust the pH to 5.0–9.0 using a 10–30% NaOH solution. Causality: Maintaining this exact pH window is critical. An environment that is too acidic protonates the hydrazine, neutralizing its nucleophilicity; an environment that is too basic causes premature hydrolysis of the starting acid[7]. 11. Reflux: Stir and reflux the mixture for 1 to 3 hours. Cool to room temperature under continuous agitation[7]. 12. Free Base Isolation: Adjust the pH to >7 using NaOH to force the oily matter into solid particulates, precipitating the Azelastine free base. Leave to standstill, filter, and wash[7]. 13. Final API Formation: Dissolve the free base in an appropriate solvent and treat with HCl to yield the final Azelastine Hydrochloride API.

Azelastine_Synthesis A 1-Methylazepan-4-one HCl (CAS 19869-42-2) C Acylhydrazone Intermediate A->C Condensation (1-5h, RT) B Benzoyl Hydrazine B->C E Reduced Hydrazine Intermediate C->E Reduction (CH2Cl2 extraction) D Potassium Borohydride (KBH4) Selective Reduction D->E G Azelastine Free Base E->G Annulation / Cyclization (1-3h, Reflux) F 2-(4-chlorophenylacetyl)benzoic acid pH 5-9, Reflux F->G I Azelastine Hydrochloride (Final API) G->I Salt Formation H HCl Gas / Diethyl Ether H->I

Caption: Workflow of Azelastine Hydrochloride synthesis from 1-Methylazepan-4-one HCl.

Quality Control and Impurity Profiling

In pharmaceutical manufacturing, a compound's identity is dual-natured: it is both a vital starting material and a potential downstream contaminant. 1-Methylazepan-4-one HCl is officially recognized in pharmacopeial monographs as Azelastine Impurity 27 (or Impurity 14)[1],[3].

If unreacted 1-Methylazepan-4-one carries over into the final API formulation, it can compromise drug stability and patient safety. Therefore, analytical method validation (AMV) must be rigorously applied[9]. Procurement specifications for this intermediate typically demand an assay of ≥95.0% (often ≥98.0% for GMP-grade synthesis), with strict limits on single unknown impurities (≤1.5%) and total impurities (≤5.0%)[6]. Because the hydrochloride salt is hygroscopic, moisture content must be tightly controlled via Karl Fischer titration to prevent stoichiometric imbalances during the initial acylhydrazone condensation step.

References

  • PubChem - 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846. National Center for Biotechnology Information. Available at:[Link]

  • Google Patents - CN102391253A - Synthetic technology of azelastine hydrochloride.
  • NBInno - The Crucial Role of 1-Methylazepan-4-one HCl in Azelastine Synthesis. Available at: [Link]

Sources

Foundational

Physicochemical Properties of 1-Methylazepan-4-one HCl

Executive Summary 1-Methylazepan-4-one Hydrochloride (CAS: 19869-42-2) is a critical heterocyclic building block, primarily recognized as the strategic intermediate for the synthesis of Azelastine , a potent second-gener...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methylazepan-4-one Hydrochloride (CAS: 19869-42-2) is a critical heterocyclic building block, primarily recognized as the strategic intermediate for the synthesis of Azelastine , a potent second-generation antihistamine. Distinguished by its seven-membered azepane ring, this compound offers unique conformational properties compared to its six-membered piperidine analogs, making it a valuable scaffold in the design of central nervous system (CNS) ligands and macrocyclic diversifications.

This guide provides a rigorous analysis of its physicochemical profile, synthetic utility, and handling protocols, designed to support decision-making in lead optimization and process chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a seven-membered saturated nitrogen heterocycle (azepane) with a ketone functionality at the C4 position and a methyl substitution at the nitrogen. The hydrochloride salt is the preferred form for storage and handling due to the volatility and oxidative instability of the free base.

Table 1: Chemical Identification Data
ParameterDetail
IUPAC Name 1-Methylazepan-4-one hydrochloride
Synonyms 1-Methylhexahydro-4H-azepin-4-one HCl; N-Methyl-4-azacycloheptanone HCl
CAS Number 19869-42-2
Molecular Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

NO[1][2][3][4][5][6] · HCl
Molecular Weight 163.65 g/mol
SMILES CN1CCCC(=O)CC1.Cl
InChI Key BHSJZGRGJYULPA-UHFFFAOYSA-N
Structural Diagram[2]

ChemicalStructure N1 N-CH3 C2 C2 N1->C2 HCl HCl N1->HCl Salt Form C3 C3 C2->C3 C4 C4=O C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->N1

Figure 1: Connectivity of the 1-Methylazepan-4-one scaffold. The C4-ketone provides a handle for reductive amination or nucleophilic addition.

Physicochemical Profile

Understanding the physical behavior of 1-Methylazepan-4-one HCl is essential for optimizing reaction conditions and purification logic.

Table 2: Physical Properties[7]
PropertyValue / DescriptionContext & Implications
Appearance Yellow to light brown solidHygroscopic; tends to clump if exposed to moisture.
Melting Point 115–120 °C Sharp melting range indicates high purity; significantly higher than the liquid free base.
Solubility Water, Methanol, DMSOHighly soluble in polar protic solvents due to ionic character. Insoluble in non-polar solvents (Hexanes, Et2O).
pKa (Base) ~8.6 (Predicted)The tertiary amine is moderately basic. It exists as a cation at physiological pH.
Hygroscopicity HighRequires storage under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or caking.
LogP 0.61 (Predicted, Free Base)Low lipophilicity facilitates aqueous workups but requires extraction into organic solvent (DCM/Chloroform) at pH > 10.
Stability & Reactivity[11]
  • Thermal Stability: Stable up to its melting point. Decomposition may occur above 150°C, releasing HCl gas.

  • pH Sensitivity: The free base is liberated at pH > 10. In basic aqueous media, the ketone is susceptible to aldol-like condensation if left for prolonged periods.

  • Incompatibility: Strong oxidizing agents (risk of N-oxide formation) and strong bases (liberation of volatile free base).

Spectroscopic Characterization

Identity validation is typically performed via


H NMR and IR spectroscopy.
Infrared Spectroscopy (IR)
  • Key Band: ~1705–1715 cm

    
      (Strong). Represents the C=O stretching vibration of the 7-membered ring ketone.
    
  • Amine Salt: Broad band ~2500–3000 cm

    
     corresponding to the N-H
    
    
    
    stretching.
Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-d

    
     or D
    
    
    
    O.
  • N-Methyl: Singlet, typically

    
     2.7–2.9 ppm (deshielded in salt form compared to ~2.3 ppm in free base).
    
  • Ring Protons:

    • 
      -protons (adjacent to N): Multiplets 
      
      
      
      3.0–3.5 ppm.
    • 
      -protons (adjacent to C=O): Multiplets 
      
      
      
      2.5–2.8 ppm.
    • 
      -protons: Multiplets 
      
      
      
      1.6–2.0 ppm.
  • Exchangeable Proton: In DMSO-d

    
    , the HCl proton (NH
    
    
    
    ) often appears as a broad singlet downfield (
    
    
    10–11 ppm).

Synthetic Routes & Manufacturing[12][13]

The synthesis of 1-Methylazepan-4-one is classically achieved via ring expansion of 4-piperidone derivatives. This is a critical workflow for researchers needing to synthesize the core de novo.

Primary Route: Tiffeneau-Demjanov Rearrangement

This method is preferred for its regioselectivity and scalability.

  • Starting Material: 1-Methyl-4-piperidone.[7]

  • Cyanohydrin Formation: Reaction with TMSCN or HCN to form the cyanohydrin.

  • Reduction: Reduction of the nitrile to the amino-alcohol (typically using LiAlH

    
    ).
    
  • Ring Expansion: Diazotization of the amine (using NaNO

    
    /AcOH) triggers the rearrangement of the 6-membered ring to the 7-membered ketone.
    

SynthesisRoute SM 1-Methyl-4-piperidone (6-membered ring) Step1 Step 1: Cyanohydrin Formation (TMSCN / ZnI2) SM->Step1 Int1 Intermediate: Cyanohydrin Step1->Int1 Step2 Step 2: Reduction (LiAlH4) Int1->Step2 Int2 Intermediate: Amino-Alcohol Step2->Int2 Step3 Step 3: Tiffeneau-Demjanov Rearrangement (NaNO2 / H+) Int2->Step3 Product 1-Methylazepan-4-one (7-membered ring) Step3->Product Ring Expansion

Figure 2: Synthetic pathway for the ring expansion from piperidone to azepanone.

Applications in Drug Discovery[1]

Synthesis of Azelastine

The primary industrial application of 1-Methylazepan-4-one HCl is in the manufacturing of Azelastine (Astelin, Astepro).

  • Mechanism: The ketone undergoes condensation with a hydrazine derivative (e.g., benzoyl hydrazine), followed by reduction and coupling with 2-(4-chlorobenzoyl)benzoic acid derivatives.

  • Role: It provides the hexahydro-1-methyl-1H-azepine moiety, which is crucial for the antihistamine's binding affinity to the H1 receptor.

Medicinal Chemistry Scaffold

The azepane ring is often explored as a "ring-expanded" bioisostere of the piperidine ring.

  • Conformational Flexibility: The 7-membered ring is more flexible than the 6-membered chair conformation, allowing the attached pharmacophores to explore different spatial orientations within a receptor pocket.

  • Therapeutic Areas: Beyond antihistamines, azepane derivatives are screened for activity in:

    • Sigma receptor ligands (CNS).

    • Muscarinic receptor antagonists.

    • Protease inhibitors (as a cyclic core).

Handling, Safety & Storage Protocols

Signal Word: WARNING

Hazard Statements (GHS)[7][15]
  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[9][8][10]

Handling Protocol
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or work within a fume hood to avoid inhalation of fine powder.

  • Free Base Preparation: If the free base is required:

    • Dissolve the HCl salt in minimal water.

    • Basify to pH 10–11 with saturated K

      
      CO
      
      
      
      or NaOH.
    • Extract immediately with Dichloromethane (DCM).

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo. Note: The free base is volatile; do not apply high vacuum for extended periods.
Storage Conditions
  • Temperature: Refrigerate (2–8°C).

  • Environment: Store under inert gas (Argon or Nitrogen). The compound is hygroscopic; moisture absorption will lower the melting point and may complicate stoichiometry calculations.

  • Container: Tightly sealed glass vial with a PTFE-lined cap.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10197846, 1-methylazepan-4-one Hydrochloride. Retrieved March 2, 2026. [Link]

  • Google Patents.Synthesis method of 1-methylhexahydroazepine-4-one hydrochloride (CN113956239A).
  • LookChem. 1-Methylazepan-4-one Physicochemical Data. [Link]

Sources

Exploratory

Technical Guide: Structure Elucidation of 5-Methylazepan-4-ol Hydrochloride

The following technical guide details the structural elucidation of 5-Methylazepan-4-ol hydrochloride . This document is designed for medicinal chemists and analytical scientists, focusing on the specific challenges pose...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation of 5-Methylazepan-4-ol hydrochloride . This document is designed for medicinal chemists and analytical scientists, focusing on the specific challenges posed by flexible seven-membered heterocycles.

Executive Summary

The characterization of 5-Methylazepan-4-ol hydrochloride presents a distinct set of analytical challenges compared to its 5- or 6-membered ring counterparts (pyrrolidines and piperidines). The azepane (homopiperidine) scaffold exhibits significant conformational flexibility, existing in a dynamic equilibrium between twist-chair and twist-boat conformers. This flexibility complicates the interpretation of scalar couplings (


), making 2D NMR and NOE-based experiments critical for determining the relative stereochemistry (cis/trans) of the C4-hydroxyl and C5-methyl substituents.

This guide outlines a self-validating analytical workflow to establish the connectivity, relative stereochemistry, and salt stoichiometry of the target molecule.

Chemical Profile & Synthetic Context

Understanding the synthetic origin informs the elucidation strategy. 5-Methylazepan-4-ol is typically accessed via the reduction of 5-methylazepan-4-one . The reduction of the ketone generates the C4 chiral center, leading to a mixture of diastereomers (cis and trans).

  • IUPAC Name: 5-Methylazepan-4-ol hydrochloride

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl
  • Molecular Weight: 129.20 (free base) / 165.66 (salt)

  • Chiral Centers: C4 and C5.[1]

  • Stereoisomers: 4 (2 enantiomeric pairs: cis-4R,5S / cis-4S,5R and trans-4R,5R / trans-4S,5S).

Analytical Strategy & Logic

The elucidation workflow follows a subtractive logic path: Elemental Composition


 Connectivity 

Relative Stereochemistry.
Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (ESI-TOF) is the first checkpoint.

  • Expected Ion:

    
     at m/z 130.1232 (calculated for C
    
    
    
    H
    
    
    NO
    
    
    ).
  • Validation: The absence of the M+2 peak characteristic of chlorine in the positive mode (since Cl is the counterion) confirms the salt form must be analyzed via IC or precipitation with AgNO

    
    , or inferred from elemental analysis. However, in negative mode ESI, the Cl
    
    
    
    ion (m/z 35/37) should be visible.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The hydrochloride salt form necessitates the use of polar deuterated solvents. DMSO-d


  is preferred over D

O for the initial scan because it preserves the exchangeable proton signals (NH

and OH), which provide crucial connectivity information via COSY.
3.2.1. 1H NMR Assignment Logic (DMSO-d

)
MoietyProton CountMultiplicityApprox. Shift (

)
Diagnostic Logic
NH

2HBroad s/d8.5 - 9.5Deshielded ammonium protons; confirms salt formation.
OH 1HDoublet4.5 - 5.0Couples to H4; confirms secondary alcohol.
H4 1HMultiplet3.6 - 4.1Carbinol proton; shifts upfield if H-bonding is disrupted.
H2, H7 4HMultiplet3.0 - 3.4

-protons to Nitrogen; deshielded by cationic charge.
H5 1HMultiplet1.8 - 2.1Methine proton; key for stereochem determination.
H3, H6 4HMultiplet1.5 - 1.9Ring methylenes; often overlapping.
CH

3HDoublet0.9 - 1.1Diagnostic doublet; confirms methyl position at C5 (couples to H5).

Critical Checkpoint: If the methyl group appears as a singlet, the structure is incorrect (likely the N-methyl or quaternary carbon variant). It must be a doublet to confirm the 5-methyl substitution pattern.

3.2.2. Determination of Relative Stereochemistry (The "Cis/Trans" Problem)

In rigid rings (e.g., cyclohexane), the coupling constant


 definitively distinguishes axial-axial (trans, 

Hz) from equatorial-axial (cis,

Hz) relationships. However, in azepanes, conformational averaging makes

-values unreliable.

The Solution: 1D-NOE or 2D-NOESY

  • Experiment: Irradiate the H4 carbinol resonance.

  • Cis-Isomer: Strong NOE enhancement at the Methyl (CH

    
    ) signal and H5 methine.
    
  • Trans-Isomer: Weak or null NOE enhancement at the Methyl signal; strong enhancement at H5 (if H4 and H5 are pseudo-diaxial).

Visualization of Elucidation Logic

The following diagram illustrates the decision tree for assigning the structure and stereochemistry.

ElucidationWorkflow Start Unknown Sample (White Solid) MS HRMS (ESI+) Target: m/z 130.1232 Start->MS NMR_1H 1H NMR (DMSO-d6) Identify Functional Groups MS->NMR_1H Mass Confirmed Connectivity 2D NMR (COSY/HSQC) Establish C4-C5 connectivity NMR_1H->Connectivity Me_Check Methyl Signal Pattern? Connectivity->Me_Check Me_Check->Start Singlet (Wrong Struct) Stereo NOESY / ROESY Irradiate H4 Me_Check->Stereo Doublet (C5-Me) Result_Cis Strong NOE: H4 <-> Me Conclusion: Cis-Isomer Stereo->Result_Cis Result_Trans Weak/No NOE: H4 <-> Me Conclusion: Trans-Isomer Stereo->Result_Trans

Caption: Logical workflow for the structural assignment of 5-Methylazepan-4-ol, prioritizing connectivity validation before stereochemical analysis.

Experimental Protocols

Sample Preparation for NMR

To ensure reproducibility and minimize salt-induced aggregation effects:

  • Solvent: Use DMSO-d

    
     (99.9% D) + 0.03% TMS. Avoid CDCl
    
    
    
    as the hydrochloride salt is likely insoluble or will form tight ion pairs that broaden signals.
  • Concentration: Dissolve 5–10 mg of the hydrochloride salt in 0.6 mL of solvent.

  • Neutralization (Optional): If resolution is poor due to the ammonium salt, add 1-2 equivalents of solid K

    
    CO
    
    
    
    directly to the NMR tube and shake. Filter into a new tube. This generates the free base in situ, sharpening the couplings, though OH/NH signals may disappear due to exchange.
NOESY Acquisition Parameters

For the critical stereochemical assignment:

  • Mixing Time (

    
    ):  Set to 500–800 ms . Small molecules like azepanes have slow tumbling rates (short correlation times), requiring longer mixing times for NOE buildup.
    
  • Scans: Minimum 16 scans per increment to resolve weak correlations.

  • Processing: Apply a sine-bell squared window function to reduce truncation artifacts.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Describes NOE strategies for flexible rings.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Standard reference for mass spec fragmentation and chemical shifts.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Authoritative online resource for J-coupling analysis in heterocycles.

Sources

Foundational

Spectroscopic Profiling and Analytical Validation of 1-Methylazepan-4-one Hydrochloride

Executive Summary 1-Methylazepan-4-one hydrochloride (CAS: 19869-42-2) is a highly versatile, nitrogen-containing seven-membered heterocyclic building block. Its unique conformational flexibility makes it a critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methylazepan-4-one hydrochloride (CAS: 19869-42-2) is a highly versatile, nitrogen-containing seven-membered heterocyclic building block. Its unique conformational flexibility makes it a critical intermediate in the synthesis of complex neuroactive therapeutics, including azepane-based antihistamines and ibogaine analogs (ibogalogs)[1]. Because this compound lacks a strong UV chromophore and exists as a hygroscopic hydrochloride salt, standard chromatographic purity assays are often insufficient. This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization (NMR, FT-IR, LC-MS) of 1-methylazepan-4-one hydrochloride, detailing the causality behind specific analytical workflows to ensure absolute structural integrity.

Physicochemical & Structural Matrix

Understanding the baseline physicochemical properties of 1-methylazepan-4-one hydrochloride is the first step in designing a robust analytical workflow. The presence of the hydrochloride salt significantly alters its solubility and spectral behavior compared to its free-base counterpart[2].

Table 1: Physicochemical Properties

PropertyValueStructural Implication
CAS Number 19869-42-2[2]Unique identifier for the HCl salt form.
Molecular Formula C₇H₁₄ClNO[2]Corresponds to C₇H₁₃NO · HCl.
Molecular Weight 163.65 g/mol [2]Free base exact mass is 127.10 Da.
Physical State Solid (≥95% Purity)[3]Requires desiccation prior to IR/NMR analysis.
Storage Conditions Inert atmosphere, 2-8°CPrevents hygroscopic water absorption and oxidation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

NMR spectroscopy provides the definitive map of the azepane ring system. The protonation of the tertiary amine by hydrochloric acid causes significant downfield shifts for the adjacent protons compared to the free base.

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.50br s1HN-H⁺ (HCl salt proton)
3.40 - 3.55m2HC2-H₂ (adjacent to N⁺)
3.15 - 3.30m2HC7-H₂ (adjacent to N⁺)
2.90 - 3.05m2HC3-H₂ (adjacent to C=O)
2.80s3HN-CH₃
2.65 - 2.75m2HC5-H₂ (adjacent to C=O)
1.95 - 2.10m2HC6-H₂ (aliphatic)

Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm)AssignmentCarbon Type
~211.5C4Carbonyl (C=O)
~56.2C2Methylene (CH₂-N⁺)
~54.8C7Methylene (CH₂-N⁺)
~43.5N-CH₃Methyl (CH₃-N⁺)
~41.2C3Methylene (CH₂-C=O)
~39.8C5Methylene (CH₂-C=O)
~23.4C6Methylene (Aliphatic)
Vibrational and Mass Spectrometry (FT-IR & LC-ESI-MS)

Orthogonal validation is achieved through vibrational modes and mass-to-charge ratios. The seven-membered azepane ring exhibits slightly different ring strain than a standard piperidone, subtly affecting the carbonyl stretching frequency.

Table 4: Orthogonal Validation Data (FT-IR and LC-MS)

TechniqueKey Signals / m/zInterpretation
FT-IR (ATR) ~1705 cm⁻¹C=O stretching (ketone in 7-membered ring).
FT-IR (ATR) 2500 - 2700 cm⁻¹N-H⁺ stretching (broad, indicative of the HCl salt).
LC-MS (ESI+) 128.1 m/z[M+H]⁺ (Free base: C₇H₁₃NO, Exact Mass: 127.10).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the structural elucidation and purity assessment of 1-methylazepan-4-one hydrochloride, the following protocols utilize self-validating mechanisms.

Protocol A: Quantitative NMR (qNMR) for Purity Determination

Because 1-methylazepan-4-one lacks a conjugated π-system, traditional HPLC-UV methods yield poor sensitivity and high integration errors. qNMR bypasses the need for a chromophore, relying solely on nuclear spin[4].

  • Step 1: Internal Standard Selection

    • Action: Weigh ~5 mg of 2,3,5,6-Tetrachloro-1-nitrobenzene (TCNB) as an internal standard[4].

    • Causality Rationale: TCNB provides a distinct aromatic signal (7.6–8.0 ppm) that perfectly bypasses the aliphatic signals (1.9–3.6 ppm) of the azepanone, preventing signal overlap and ensuring precise integration.

  • Step 2: Solvent Selection (DMSO-d₆ vs. D₂O)

    • Action: Dissolve 10 mg of the analyte and the TCNB in 0.6 mL of DMSO-d₆.

    • Causality Rationale: While D₂O is a common solvent for water-soluble salts, it induces rapid deuterium exchange with the protonated tertiary amine (N-H⁺). This exchange masks the N-H⁺ signal. DMSO-d₆ locks the proton exchange rate, allowing the broad singlet of the N-H⁺ to be observed, which is critical for confirming the hydrochloride salt form.

  • Step 3: Acquisition & Calculation

    • Action: Run a ¹H NMR experiment with a relaxation delay (D1) of 30 seconds. Calculate mass fraction purity using the ratio of the integrated area of the N-CH₃ peak (2.80 ppm) to the TCNB peak.

    • Causality Rationale: A 30-second D1 ensures complete longitudinal (T1) relaxation of all nuclei. Failing to allow full relaxation leads to artificially truncated signals and inaccurate purity calculations.

Protocol B: LC-ESI-MS Identity Confirmation
  • Step 1: Mobile Phase Preparation

    • Action: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality Rationale: Electrospray Ionization (ESI) is ideal for polar, basic compounds. The formic acid ensures the tertiary amine remains fully protonated in solution, maximizing ionization efficiency and yielding a strong[M+H]⁺ signal at 128.1 m/z.

Workflow A Sample Preparation (1-Methylazepan-4-one HCl) B qNMR Spectroscopy (DMSO-d6, Internal Std) A->B 10 mg + TCNB C FT-IR Spectroscopy (ATR Mode) A->C Solid state D LC-ESI-MS (Positive Ion Mode) A->D 1 µg/mL in MeOH E Data Integration & Structural Elucidation B->E C->E D->E F Certificate of Analysis (Purity & Identity) E->F

Analytical Workflow for Reference Standard Validation

Applications in Neuroactive Drug Development

1-Methylazepan-4-one hydrochloride is not merely a structural curiosity; it is a vital synthon in advanced medicinal chemistry. Its primary application lies in the synthesis of complex polycyclic scaffolds via condensation reactions.

A prominent example is its use in the synthesis of substituted 1,2,3,4,5,6-hexahydroazepino[4,5-b]indoles—often referred to as "ibogalogs"[1]. Natural ibogaine contains a rigid isoquinuclidine ring, which contributes to both its therapeutic effects and its toxicity. By reacting 1-methylazepan-4-one hydrochloride with 4-substituted phenylhydrazine hydrochlorides via a Fischer indole synthesis, researchers can generate a tetrahydroazepine-containing scaffold[1].

Mechanistic Causality: The use of the hydrochloride salt of the azepanone in this reaction is deliberate. The acidic conditions required for the Fischer indole synthesis (often utilizing concentrated aqueous HCl) are perfectly complemented by the pre-protonated state of the starting material, preventing unwanted side reactions and driving the formation of the intermediate hydrazone before cyclization[1].

Synthesis A 1-Methylazepan-4-one HCl (Ketone) C Fischer Indole Synthesis (Reflux, HCl) A->C B Phenylhydrazine HCl (Hydrazine) B->C D Ibogalog Scaffold (Hexahydroazepino[4,5-b]indole) C->D -H2O, -NH3

Fischer Indole Synthesis of Ibogalogs using 1-Methylazepan-4-one HCl

References

  • ChemScene. "19869-42-2 | 1-Methylazepan-4-one hydrochloride". ChemScene Catalog. 2

  • Sigma-Aldrich. "1-Methylazepan-4-one hydrochloride | 19869-42-2". Sigma-Aldrich Product Specifications.

  • Google Patents. "US12325710B2 - Substituted 1,2,3,4,5,6-hexahydroazepino[4,5-b]indoles for treating brain disorders". United States Patent Office.1

  • LGC Standards. "Together, beyond the standard: Quantitative NMR and Reference Standards." LGC Standards Analytical Guidelines. 4

Sources

Exploratory

Comprehensive Analytical and Synthetic Profiling of 1-Methylazepan-4-one Hydrochloride

Executive Summary In the landscape of active pharmaceutical ingredient (API) synthesis, the structural and stoichiometric integrity of precursor molecules dictates the yield, purity, and safety of the final drug product....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, the structural and stoichiometric integrity of precursor molecules dictates the yield, purity, and safety of the final drug product. 1-Methylazepan-4-one hydrochloride (CAS: 19869-42-2) is a critical nitrogen-containing heterocyclic intermediate. This technical whitepaper explores the physicochemical properties of this compound, specifically focusing on how its molecular weight (163.65 g/mol ) governs stoichiometric precision during the synthesis of second-generation H1-receptor antagonists like Azelastine. Furthermore, we detail self-validating analytical workflows required to verify its molecular weight and structural integrity before industrial application.

Chemical Identity & Physicochemical Profiling

Before deploying 1-Methylazepan-4-one hydrochloride in any synthetic workflow, its baseline quantitative parameters must be established. The molecular weight of the hydrochloride salt is significantly different from its free-base form (127.18 g/mol ), making salt verification a mandatory quality control step.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 1-Methylazepan-4-one hydrochloride
Common Synonyms N-Methylhexahydroazepin-4-one HCl; 1-methyl-4-azepanone HCl
CAS Number 19869-42-2
Molecular Formula

(or

)
Bulk Molecular Weight 163.65 g/mol
Monoisotopic Exact Mass 163.0764 Da
Melting Point 115 - 120 °C

Data synthesized from authoritative chemical databases and supplier specifications (1)[1] and (2)[2].

Mechanistic Role & Stoichiometric Criticality in API Synthesis

The precise bulk molecular weight of 163.65 g/mol is not merely a physical constant; it is the mathematical foundation for stoichiometric control during API synthesis (3)[3].

In the industrial synthesis of Azelastine Hydrochloride, 1-Methylazepan-4-one hydrochloride undergoes a critical condensation reaction with benzoyl hydrazine to form an acylhydrazone intermediate (4)[4]. The Causality of Molecular Weight: This condensation relies on a strict 1:1 to 1:1.2 molar ratio. If the precursor material has absorbed atmospheric moisture or lost a fraction of its HCl salt, the apparent mass weighed on the balance will no longer reflect the true molar quantity of the reactive azepanone core. This discrepancy leads to an imbalance in the condensation step, generating unreacted byproducts that suppress the yield and complicate downstream purification.

SynthesisPathway A 1-Methylazepan-4-one HCl (MW: 163.65 g/mol) C Acylhydrazone Intermediate A->C Condensation B Benzoyl Hydrazine B->C D Reduction (KBH4) C->D F Azelastine Hydrochloride (API) D->F Condensation E 2-(4-Chlorophenylacetyl) benzoic acid E->F

Synthetic pathway of Azelastine highlighting the role of 1-Methylazepan-4-one HCl.

Orthogonal Analytical Workflows for Molecular Weight Verification

To ensure the integrity of the 163.65 g/mol molecular weight, an orthogonal analytical approach is strictly required. Relying on a single analytical technique introduces systemic blind spots.

The Self-Validating System: High-Resolution Mass Spectrometry (HRMS) accurately confirms the exact mass of the molecular ion (163.0764 Da) (1)[1]. However, because the HCl salt dissociates in the electrospray ionization (ESI) source, MS alone fails to quantify the stoichiometric ratio of the hydrochloride salt. Therefore, HRMS must be coupled with potentiometric titration (to quantify chloride content) and Nuclear Magnetic Resonance (NMR) (to verify the organic framework) (5)[5]. Together, these three methods reconcile to validate the bulk molecular weight.

AnalyticalWorkflow Sample 1-Methylazepan-4-one HCl Batch Sample HRMS LC-HRMS (Exact Mass: 163.0764 Da) Sample->HRMS NMR 1H & 13C NMR (Structural Integrity) Sample->NMR Titration Potentiometric Titration (HCl Salt Assay) Sample->Titration Reconciliation Data Reconciliation & MW Verification (163.65 g/mol) HRMS->Reconciliation NMR->Reconciliation Titration->Reconciliation Validation Validated Precursor for API Synthesis Reconciliation->Validation

Orthogonal analytical workflow for verifying the molecular weight and purity of the HCl salt.

Experimental Protocols

The following methodologies provide a step-by-step, self-validating framework for confirming the molecular weight and purity of 1-Methylazepan-4-one hydrochloride batches.

Protocol 1: Exact Mass Determination via LC-HRMS (ESI+)

Causality: Positive Electrospray Ionization (ESI+) is selected because the tertiary amine in the azepane ring is readily protonated, yielding a strong


 (or 

) signal at m/z 128.1070. Detecting this precise mass confirms the organic core's exact mass without interference from the dissociated chloride ion.
  • Sample Preparation: Dissolve 1.0 mg of 1-Methylazepan-4-one HCl in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Rationale: Formic acid ensures the tertiary amine remains fully protonated for optimal ionization efficiency.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient mobile phase of Water (0.1% FA) and Acetonitrile (0.1% FA). Rationale: The highly polar nature of the azepanone ring requires a highly aqueous initial mobile phase to achieve sufficient retention before elution.

  • Mass Analysis: Operate the High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) in ESI+ mode. Monitor for the exact mass of 163.0764 Da (intact salt equivalent) and the primary free-base protonated ion at m/z 128.1070.

Protocol 2: Potentiometric Titration for HCl Salt Assay

Causality: This step validates the exact 1:1 molar ratio of the free base to hydrochloric acid. Without this step, the material could be a partial free-base or a hydrate, which would catastrophically skew the stoichiometric calculations in the subsequent Azelastine synthesis.

  • Sample Preparation: Accurately weigh 150 mg of the 1-Methylazepan-4-one HCl intermediate and dissolve it in 50 mL of deionized water mixed with 5 mL of dilute nitric acid (

    
    ).
    Rationale: Nitric acid acidifies the solution to prevent the precipitation of silver carbonate or silver hydroxide during the titration process.
    
  • Titration Execution: Titrate the solution with standardized 0.1 N Silver Nitrate (

    
    ) using a silver/silver chloride indicator electrode.
    Rationale:
    
    
    
    reacts quantitatively with
    
    
    to form insoluble
    
    
    . The potentiometric endpoint provides a highly accurate measure of the chloride content.
  • Data Reconciliation: Calculate the mass fraction of HCl. A result of approximately 22.28% HCl by weight validates the 1:1 stoichiometry, thereby confirming the functional bulk molecular weight of 163.65 g/mol .

Conclusion

The successful synthesis of complex APIs like Azelastine heavily depends on the stringent quality control of its precursors. For 1-Methylazepan-4-one hydrochloride, relying on the theoretical molecular weight of 163.65 g/mol without empirical validation introduces severe risks to stoichiometric accuracy. By employing an orthogonal analytical workflow combining LC-HRMS and potentiometric titration, researchers can create a self-validating system that ensures high-yield, high-purity pharmaceutical manufacturing.

References

  • 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem . National Institutes of Health (NIH). 1

  • 1-Methylazepan-4-one hydrochloride | 19869-42-2 . Sigma-Aldrich. 2

  • The Crucial Role of 1-Methylazepan-4-one HCl in Azelastine Synthesis . NBinno. 3

  • Synthetic technology of azelastine hydrochloride - CN102391253A . Google Patents. 4

  • 1-Methylazepan-4-one | High-Purity Research Chemical . Benchchem. 5

Sources

Foundational

The Azepane Scaffold: A Technical Guide to the Discovery, Synthesis, and Pharmacological Applications of Seven-Membered Nitrogen Heterocycles

Executive Summary Nitrogen heterocycles are the foundational building blocks of modern medicinal chemistry. However, drug discovery has historically been biased toward five- and six-membered rings (e.g., pyrrolidines and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen heterocycles are the foundational building blocks of modern medicinal chemistry. However, drug discovery has historically been biased toward five- and six-membered rings (e.g., pyrrolidines and piperidines). The seven-membered azepane (hexamethyleneimine) ring represents a vast, under-explored vector in 3D chemical space. As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between the historical synthetic bottlenecks of azepane formation and the modern catalytic methodologies that are unlocking its potential as a privileged scaffold for neuropharmacology and multi-target drug design.

The Azepane Scaffold in Chemical Space

An analysis of structural diversity among FDA and1 highlights a stark contrast in heterocycle utilization[1]. Between 2013 and 2023, over 220 piperidine-containing drugs were approved, compared to merely seven bearing an azepane core[2].

This discrepancy is not due to a lack of biological efficacy—azepane derivatives are found in highly potent natural products like balanol and cephalotaxine—but rather stems from profound thermodynamic and kinetic barriers. The synthesis of seven-membered rings is often hindered by slow cyclization kinetics, which leads to competing intermolecular reactions (e.g., polymerization) rather than the desired intramolecular ring closure[3].

Evolution of Synthetic Methodologies

Historically, chemists relied on multi-step linear sequences such as the4 of cyclohexanone oximes or ring-closing metathesis (RCM)[4]. These approaches, while reliable, severely limit the late-stage functionalization required for modern structure-activity relationship (SAR) studies.

Recently, paradigm-shifting methodologies have emerged to bypass these kinetic barriers:

  • Photochemical Dearomative Ring Expansion : A groundbreaking strategy utilizes blue light (427 nm) to convert a nitro group into a singlet nitrene, expanding a readily available six-membered nitroarene into a seven-membered azepane in just two steps[5].

  • Gold-Catalyzed [5+2] Annulation : This approach leverages a highly reactive gold carbene intermediate to force a challenging 1,7-C(sp3)–H insertion, yielding synthetically versatile azepan-4-ones[6].

G A Nitroarene (6-membered) B Singlet Nitrene Intermediate A->B Blue Light (427 nm) Photochemical Excitation C 3H-Azepine (7-membered) B->C Dearomative Ring Expansion D Polysubstituted Azepane C->D Hydrogenolysis (Reduction)

Fig 1. Photochemical dearomative ring expansion of nitroarenes to polysubstituted azepanes.

Experimental Workflow: Gold-Catalyzed [5+2] Annulation

Robust methodology requires built-in causality and self-validation. The following protocol details the synthesis of azepan-4-ones via6[6].

Step 1: N-Oxidation of the Linear Precursor

  • Action : Dissolve N-(pent-4-yn-1-yl)piperidine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add m-CPBA (1.1 equiv).

  • Causality : The tertiary amine must be oxidized to an N-oxide. m-CPBA is selected for its ability to selectively oxidize the amine without cleaving the alkyne π-system. The resulting N-oxide is critical as it serves as the internal nucleophile required for the subsequent ring expansion.

  • Self-Validation : Monitor via TLC. The complete consumption of the starting material and the appearance of a highly polar, baseline-retained spot confirms N-oxide formation. Do not isolate; proceed immediately to avoid degradation.

Step 2: Gold Catalysis and Activation

  • Action : Introduce the gold catalyst Ph3PAuNTf2 (5 mol%) to the crude N-oxide solution under an inert argon atmosphere at room temperature.

  • Causality : The highly carbophilic Au(I) cation acts as a soft Lewis acid, selectively coordinating to the alkyne. This activation triggers an intramolecular nucleophilic attack by the N-oxide oxygen, expelling the piperidine leaving group and generating a highly reactive α-oxo gold carbene intermediate.

Step 3: 1,7-C(sp3)–H Insertion

  • Action : Allow the reaction to stir for 2-4 hours, then quench with saturated aqueous NaHCO3 and purify via silica gel flash chromatography.

  • Causality : The gold carbene preferentially undergoes a rare formal 1,7-hydride migration/insertion over the aliphatic chain (rather than a standard 1,5-insertion). This rigid transition state thermodynamically drives the expansion into the 7-membered bicyclic azepan-4-one ring.

  • Self-Validation : Validate the isolated product via 13C NMR spectroscopy. The spectrum must exhibit distinct, non-symmetric carbon resonances. This lack of symmetry definitively rules out the formation of the symmetric cyclopentanone side-product, validating the success of the[5+2] annulation[6].

Pharmacological Landscape and Drug Discovery

The conformational flexibility of the azepane ring allows it to adapt to complex biological binding pockets, making it a privileged scaffold for Multi-Target-Directed Ligands (MTDLs).

Neurodegenerative Diseases (Alzheimer's Disease)

In Alzheimer's Disease (AD), 7 exhibit potent pleiotropic activity[7]. By modifying the azepane linker, these MTDLs can simultaneously inhibit Acetylcholinesterase (AChE) at both the catalytic and peripheral anionic sites (PAS), inhibit Butyrylcholinesterase (BuChE), and block Aβ1-40 aggregation.

G A Azepane-based MTDL (e.g., Tacrine Hybrid) B Inhibition of AChE (Catalytic & Peripheral) A->B C Inhibition of BuChE & MAO-B A->C D Blockade of Aβ Aggregation B->D PAS Binding E Increased Acetylcholine Levels B->E F Reduction of Oxidative Stress C->F G Neuroprotection & Cognitive Improvement D->G E->G F->G

Fig 2. Multitarget pharmacological action of azepane derivatives in Alzheimer's Disease.

Monoamine Transporter Inhibition

Recent exploration of Generated Database (GDB) chemical space has identified novel 8 as potent inhibitors of the norepinephrine transporter (NET) and dopamine transporter (DAT)[8]. These scaffolds present entirely new avenues for targeting neuropsychiatric disorders.

Quantitative Pharmacological Profiling

The following table summarizes the highly potent target affinities of recently developed azepane derivatives compared to standard clinical baselines.

Compound / ScaffoldPrimary TargetSecondary TargetIC50 (Primary)IC50 (Secondary)Source
Donepezil (Clinical Baseline)AChEBuChE22 nM4,100 nM[7]
Azepane Derivative 9 EeAChEAβ1-40 Aggregation41.0 nM62.3% inhibition*[7]
Azepane Derivative 63 EeAChENitric Oxide Release180 nMN/A[7]
Fused Azepane 1a NET (SLC6A2)DAT / σ-1R< 100 nM< 100 nM / 110 nM[8]

*Measured at 10 µM concentration.

Future Perspectives: Strained Cyclic Allenes

Looking forward, the utilization of2 offers a powerful new tool for stereoselective synthesis[2]. Computational and experimental trapping studies demonstrate that these strained intermediates participate in enantiospecific cycloadditions with superior fidelity compared to their six-membered counterparts. As synthetic methodologies continue to mature, the azepane ring is poised to transition from a "synthetic challenge" to a foundational pillar of next-generation drug discovery.

References

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023)
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: Nature Chemistry / The University of Manchester URL
  • Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation Source: NIH / PMC URL
  • Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease Source: NIH / PMC URL
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: NIH / PMC URL
  • Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies Source: NIH / PMC URL

Sources

Exploratory

Technical Masterclass: 1-Methylazepan-4-one as a Strategic Building Block

Topic: Role of 1-Methylazepan-4-one as a Building Block Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 1-Methylazepan-4-one (CAS 19869-42...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 1-Methylazepan-4-one as a Building Block Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

1-Methylazepan-4-one (CAS 19869-42-2 for HCl salt) represents a critical scaffold in medicinal chemistry, specifically within the domain of seven-membered nitrogen heterocycles. While its primary industrial utility is anchored in the synthesis of the second-generation antihistamine Azelastine , its structural attributes—a flexible azepane ring coupled with a reactive ketone center—offer a versatile platform for designing novel CNS-active agents and enzyme inhibitors.

This guide moves beyond basic catalog data to provide a rigorous, field-proven analysis of its synthesis, reactivity, and application logic. We dissect the Dieckmann condensation route as the gold standard for production and explore the mechanistic nuances that make this molecule a challenging yet rewarding building block.

Chemical Profile & Structural Dynamics

The azepane ring system is conformationally more mobile than its six-membered piperidine counterpart. 1-Methylazepan-4-one exists in a dynamic equilibrium of twist-chair and twist-boat conformations. This flexibility is a double-edged sword: it allows the molecule to adopt induced-fit geometries in protein binding pockets but complicates NMR analysis and stereoselective functionalization.

PropertySpecificationNotes
IUPAC Name 1-Methylazepan-4-oneAlso: N-Methylhexahydroazepin-4-one
CAS (HCl) 19869-42-2Preferred form for storage (hygroscopic solid)
CAS (Free Base) 1859-33-2Unstable oil; prone to oxidation/polymerization
Molecular Weight 127.19 g/mol (Free Base)163.65 g/mol (HCl Salt)
Basicity (pKa) ~8.6 (Calculated)Typical tertiary amine behavior
Solubility Water, Methanol, DMSOFree base soluble in DCM, EtOAc

Strategic Synthesis: The Dieckmann Protocol[6]

While ring expansion of piperidones is possible, the most robust and scalable route to 1-Methylazepan-4-one is the Dieckmann Condensation of an unsymmetrical diester derived from N-methyl-2-pyrrolidone (NMP). This pathway ensures regio-control and high yield.

Mechanism & Workflow Visualization

The synthesis relies on constructing a linear diester precursor containing both a propionate and a butyrate arm attached to the central nitrogen.

Synthesis_Pathway NMP N-Methyl-2-pyrrolidone (Starting Material) Open 4-(Methylamino)butyric acid (Ring Opening) NMP->Open 1. HCl, Reflux 2. SOCl2, MeOH Diester Diester Intermediate (Michael Addition) Open->Diester Methyl Acrylate Et3N, MeOH Cyclic Beta-Keto Ester (Dieckmann Cyclization) Diester->Cyclic KOtBu, Toluene Reflux Product 1-Methylazepan-4-one (Target) Cyclic->Product HCl, Hydrolysis (-CO2)

Figure 1: Step-wise synthesis of 1-Methylazepan-4-one from NMP via Dieckmann Condensation.

Detailed Experimental Protocol

Phase 1: Precursor Assembly

  • Ring Opening: Reflux N-methyl-2-pyrrolidone (NMP) with concentrated HCl (1.2–1.5 eq) for 4–6 hours. This hydrolyzes the lactam to 4-(methylamino)butyric acid hydrochloride.

  • Esterification: Treat the crude acid with thionyl chloride in methanol (0 °C to RT) to yield methyl 4-(methylamino)butyrate.

  • Michael Addition: Dissolve the amino ester in methanol. Add triethylamine (1.5 eq) followed by methyl acrylate (1.2 eq) dropwise at 0 °C. Stir at room temperature for 12 hours.

    • Checkpoint: Monitor by TLC/LCMS. The product is the diester: N-(2-methoxycarbonylethyl)-N-(3-methoxycarbonylpropyl)methylamine.

Phase 2: Cyclization (The Critical Step)

  • Dieckmann Conditions: Suspend Potassium tert-butoxide (KOtBu, 1.2 eq) in anhydrous toluene or THF under nitrogen.

  • Addition: Add the diester solution dropwise to the base suspension at reflux temperature. The reaction drives the formation of the 7-membered ring via intramolecular Claisen condensation.

    • Note: The product is a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -keto ester.[2][3]
      
  • Decarboxylation: Reflux the crude

    
    -keto ester in 6N HCl for 4 hours. This induces hydrolysis of the ester and spontaneous decarboxylation.
    
  • Isolation: Basify to pH 10 with NaOH, extract with DCM, dry over Na2SO4, and convert to the HCl salt using HCl/isopropanol for stable storage.

Reactivity & Derivatization Logic

The 4-position ketone is the primary handle for derivatization. However, the steric environment of the 7-membered ring differs from cyclohexanones, often requiring more vigorous conditions or specific catalysts.

A. Reductive Amination (The Azelastine Route)

The most common transformation is the conversion of the ketone to a hydrazine or amine.

  • Reagent: Hydrazine hydrate or substituted hydrazines.[4]

  • Conditions: Reflux in ethanol/acetic acid to form the hydrazone, followed by reduction with mild hydride donors (e.g., KBH4, NaBH3CN) or catalytic hydrogenation.

  • Challenge: The flexibility of the ring can lead to mixtures of E/Z hydrazones, though reduction usually converges to the desired amine.

B. Grignard & Organolithium Addition

Nucleophilic attack at C4 is sterically accessible.

  • Outcome: Tertiary alcohols.

  • Stereochemistry: Attack usually occurs from the less hindered face, but the conformational mobility of the azepane ring often results in lower diastereoselectivity compared to rigid piperidones.

C. Fischer Indole Synthesis

Reacting 1-methylazepan-4-one with phenylhydrazines under acidic conditions yields pyridocarbazoles (specifically the azepano[4,5-b]indole system). This is a powerful route to tricyclic CNS-active scaffolds.

Case Study: Synthesis of Azelastine

Azelastine demonstrates the industrial relevance of this building block. The synthesis highlights the "hydrazone strategy" to link the azepane ring to the phthalazinone core.

Azelastine_Synth Azepanone 1-Methylazepan-4-one Hydrazone Acylhydrazone Intermediate Azepanone->Hydrazone Condensation (EtOH, Reflux) Hydrazine Benzoyl Hydrazine Hydrazine->Hydrazone Condensation (EtOH, Reflux) Reduced 4-Hydrazino-1-methylazepane Hydrazone->Reduced KBH4 Reduction Azelastine Azelastine HCl (Final API) Reduced->Azelastine Coupling (N-Alkylation/Condensation) Phthalazinone Phthalazinone Derivative (Electrophile) Phthalazinone->Azelastine Coupling (N-Alkylation/Condensation)

Figure 2: Integration of 1-Methylazepan-4-one into the Azelastine synthetic pathway.

Process Insight: The intermediate hydrazone is often reduced in situ or in a telescoping process to avoid isolating unstable hydrazine intermediates. The final coupling with the phthalazinone moiety creates the bioactive core.

Handling, Stability & Safety

  • Storage: The free base is an oil that darkens upon exposure to air (oxidation). Always store as the Hydrochloride (HCl) salt , which is a stable, off-white solid.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Toxicity: Like many tertiary amines, it is an irritant to eyes and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Impurity Profile: Commercial samples often contain traces of the N-oxide or ring-opened byproducts. Verify purity via GC-MS or 1H-NMR (look for the N-Me singlet at ~2.3 ppm and the alpha-protons of the ketone).

References

  • Preparation of N-methylhexahydroazepin-4-one hydrochloride.Google Patents. Patent CN101781248B.
  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation.[5][3] Organic Reactions, 15, 1-203. (Foundational mechanism for 7-membered ring synthesis).

  • 1-Methylazepan-4-one Hydrochloride Product Data. PubChem. CID 10197846. Available at: [Link]

  • Method for producing (hexahydro-1-methyl-1H-azepin-4-yl)-hydrazine.Google Patents. Patent JPH07316137A.

Sources

Foundational

Technical Whitepaper: Advanced Safety, Handling, and Mechanistic Toxicology of 1-Methylazepan-4-one Hydrochloride

Executive Summary As a Senior Application Scientist, it is imperative to move beyond mere compliance and understand the why behind our safety protocols. (CAS 19869-42-2) is a critical lactam intermediate utilized extensi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, it is imperative to move beyond mere compliance and understand the why behind our safety protocols. (CAS 19869-42-2) is a critical lactam intermediate utilized extensively in medicinal chemistry, most notably in the synthesis of the second-generation antihistamine and mast cell stabilizer, Azelastine[1][2]. While its utility in drug development is undeniable, handling this tertiary amine hydrochloride salt requires a rigorous, mechanistic approach to safety. This whitepaper synthesizes physicochemical data, toxicological causality, and self-validating methodologies to establish a definitive standard for laboratory handling.

Physicochemical Profiling & Structural Implications

Understanding the physical nature of 1-Methylazepan-4-one hydrochloride is the foundation of effective risk mitigation. The molecule features a 7-membered azepane ring with a ketone at position 4 and a methyl group on the nitrogen.

Table 1: Quantitative Physicochemical Profile

Parameter Value Source Verification
Chemical Name 1-Methylazepan-4-one hydrochloride [3]
CAS Registry Number 19869-42-2 [4]
Molecular Formula C₇H₁₄ClNO (or C₇H₁₃NO·HCl) [3]
Molecular Weight 163.64 g/mol [3]

| Physical State | Solid (Crystalline Powder) | [5] |

Causality Insight: The hydrochloride salt form is intentionally utilized to enhance aqueous solubility and crystalline stability compared to its free-base counterpart. However, this salt formation renders the compound hygroscopic and capable of localized pH alteration upon dissolution in physiological fluids.

Mechanistic Toxicology & GHS Hazard Causality

Safety data sheets frequently list hazards without explaining the underlying chemical interactions. Below is the mechanistic rationale for the compound's[3][4].

Table 2: GHS Hazard Classification & Mechanistic Causality

Hazard Code Description Mechanistic Causality
H302 Harmful if swallowed The acidic salt reverts to its free-base form in the basic environment of the intestines, achieving a favorable partition coefficient for rapid systemic absorption[3].
H315 Causes skin irritation Dissociation of the HCl salt in physiological moisture (sweat) creates a localized acidic microenvironment, disrupting the stratum corneum[4].
H319 Causes serious eye irritation Direct protonation of corneal proteins and lipid bilayer disruption by the lipophilic azepanone core[4].

| H335 | May cause respiratory irritation | Inhalation of fine crystalline dust leads to localized mucosal acidification and inflammatory cytokine release in the upper respiratory tract[3][6]. |

Standard Operating Procedure: Self-Validating Handling Protocol

To mitigate the hazards outlined above, handling must be governed by a self-validating system—meaning every action includes a built-in verification step to ensure efficacy.

Step-by-Step Methodology
  • Environmental Verification

    • Action: Activate the chemical fume hood and ensure the sash is positioned at the operational height.

    • Causality: Prevents inhalation of aerosolized particulates (H335)[6][7].

    • Validation Check: Visually confirm inward directional airflow using a tissue or digital monitor (target: >100 fpm) before opening the primary container.

  • PPE Donning

    • Action: Don a chemically resistant lab coat, EN 166/NIOSH-approved safety goggles, and double-layer nitrile gloves[6].

    • Causality: Nitrile provides an excellent barrier against organic salts. Double-gloving ensures a sterile inner layer if the outer layer is compromised by the acidic salt.

    • Validation Check: Perform a visual inspection and physical inflation test of the gloves prior to use.

  • Material Transfer

    • Action: Use grounded, anti-static spatulas for weighing.

    • Causality: The crystalline powder can accumulate static charge, leading to sudden aerosolization and subsequent dermal or inhalation exposure.

    • Validation Check: Observe the powder during transfer; if it clings excessively to the spatula, pause and use a static eliminator.

  • Post-Handling Decontamination

    • Action: Wipe down all surfaces and balances with a damp, disposable cloth (water followed by 70% ethanol).

    • Causality: Water solubilizes the hydrochloride salt, while ethanol ensures rapid drying and removal of residual organic traces.

    • Validation Check: Ensure no visible residue remains on the balance pan or surrounding workspace.

HandlingWorkflow Start 1. Pre-Task Assessment PPE 2. Don PPE (Nitrile, Goggles) Start->PPE Weigh 3. Material Transfer PPE->Weigh Seal 4. Seal Containers Weigh->Seal Decon 5. Decontamination Seal->Decon

Self-validating workflow for the safe handling of 1-Methylazepan-4-one hydrochloride.

Emergency Response & Spill Mitigation Workflow

In the event of a breach in containment, rapid and logical escalation is required. Sweeping the dry powder is strictly prohibited due to the risk of dust generation[6].

Spill Cleanup Protocol
  • Isolate: Immediately evacuate unnecessary personnel from the immediate vicinity.

  • Contain: Cover the spill with a damp, inert absorbent material (e.g., vermiculite or sand) to suppress dust.

  • Collect: Mechanically collect the mixture using non-sparking, anti-static tools and place it into a sealable hazardous waste container.

  • Neutralize: Wash the spill area with copious amounts of water and mild soap to neutralize residual acidity[6][7].

SpillResponse Spill Spill Detected Eval Assess Volume & Risk Spill->Eval Evac Evacuate & Call Hazmat Eval->Evac Large Volume Contain Contain with Absorbent Eval->Contain Small Volume Clean Mechanically Collect Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Emergency spill response logic detailing volume-based escalation and containment.

Storage, Stability, and Degradation Pathways

To maintain chemical integrity and safety, 1-Methylazepan-4-one hydrochloride must be stored in tightly closed vessels, preferably refrigerated or in a cool, dry environment[7].

Chemical Incompatibilities: The compound must be strictly isolated from strong oxidizing agents[7]. The tertiary amine nitrogen within the azepane ring is highly susceptible to N-oxidation when exposed to oxidizers, which can lead to rapid degradation, loss of synthetic purity, and potential exothermic reactions.

Degradation Compound 1-Methylazepan-4-one HCl Oxidizer Exposure to Oxidizers Compound->Oxidizer NOxide N-Oxidation Oxidizer->NOxide Degradation Loss of Purity NOxide->Degradation

Mechanistic pathway of chemical degradation when exposed to strong oxidizing agents.

References

  • PubChem , National Center for Biotechnology Information. "1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846". Available at:[Link]

  • Cleanchem Laboratories , Material Safety Data Sheet. "Azelastine Intermediate CAS No: 19869-42-2". Available at:[Link]

  • Chemsrc , Chemical Database. "1-Methyl-azepan-4-one HCl | CAS#:19869-42-2". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Azelastine Hydrochloride from 1-Methylazepan-4-one Hydrochloride

Introduction & Strategic Overview Azelastine hydrochloride is a highly efficacious, second-generation H1-receptor antagonist and mast cell stabilizer, primarily formulated as nasal sprays and ophthalmic drops for the tre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Azelastine hydrochloride is a highly efficacious, second-generation H1-receptor antagonist and mast cell stabilizer, primarily formulated as nasal sprays and ophthalmic drops for the treatment of allergic rhinitis and conjunctivitis[1]. For pharmaceutical manufacturers, the commercial viability of Azelastine hinges on the efficiency of its synthetic route.

Historically, legacy syntheses utilized N-methylpiperidine-4-one, relying on a late-stage ring expansion that suffered from poor atom economy and low overall yields (typically ~48.6%)[2]. Modern industrial protocols have shifted to using 1-Methylazepan-4-one hydrochloride (CAS: 19869-42-2) as the foundational starting material[2]. By starting with the pre-formed, seven-membered azepane ring, chemists bypass the thermodynamically unfavorable ring expansion, elevating total synthetic recovery to 70–80% while consistently achieving >98.5% API purity[3].

This application note details a validated, four-step synthetic protocol. It is designed as a self-validating system, incorporating mechanistic causality and in-process controls to ensure reproducibility for scale-up operations.

Mechanistic Rationale: The "Why" Behind the Workflow

A robust protocol requires an understanding of the kinetic and thermodynamic drivers governing each transformation. The synthesis from 1-Methylazepan-4-one HCl is strategically divided into four phases:

  • Step 1: Directed Acylhydrazone Formation (Protection Strategy) Direct condensation of 1-methylazepan-4-one with unprotected hydrazine frequently yields symmetric azines (bis-hydrazones) due to hydrazine's bifunctional reactivity. To enforce a strict 1:1 stoichiometry, benzoyl hydrazine is utilized[3]. The electron-withdrawing benzoyl group deactivates the secondary nitrogen, acting as a built-in protecting group that directs the reaction exclusively toward the desired mono-acylhydrazone intermediate[4].

  • Step 2: Selective Imine Reduction Reducing the C=N bond of the acylhydrazone without cleaving the delicate N-N bond requires mild, highly specific conditions. Potassium borohydride (KBH₄) is selected over harsher reducing agents[5]. The reaction is conducted in an aqueous alkaline medium (KOH/Water). Here, water acts as a crucial proton donor (catalyst) that accelerates the reduction, while the alkaline pH prevents the premature, exothermic hydrolysis of the borohydride reagent[6].

  • Step 3: Acidolysis (Deprotection) With the hydrazine linkage safely reduced, the benzoyl protecting group is removed via acid-catalyzed hydrolysis (acidolysis). Refluxing in hydrochloric acid cleaves the amide bond, liberating benzoic acid and yielding the highly nucleophilic 1-methylazepan-4-yl hydrazine.

  • Step 4: Cascade Cyclization The final API core is constructed by condensing the deprotected hydrazine with 2-(4-chlorophenylacetyl)benzoic acid [3]. This is a thermodynamically driven cascade: the primary amine kinetically attacks the ketone carbonyl, followed by an intramolecular amidation where the secondary amine attacks the carboxylic acid. This dual-condensation zips up the 4-(4-chlorobenzyl)phthalazin-1(2H)-one core, finalizing the Azelastine scaffold[2].

Synthetic Workflow Visualization

AzelastineWorkflow SM 1-Methylazepan-4-one HCl (Starting Material) Int1 Acylhydrazone Intermediate SM->Int1 Step 1: Condensation R1 Benzoyl Hydrazine (1.0 - 1.2 eq) R1->Int1 Int2 Reduced Acylhydrazone Int1->Int2 Step 2: Reduction R2 Potassium Borohydride Water / KOH R2->Int2 Int3 1-Methylazepan-4-yl Hydrazine Int2->Int3 Step 3: Deprotection R3 Acidolysis (HCl / Heat) R3->Int3 API Azelastine Hydrochloride (Final API) Int3->API Step 4: Cyclization R4 2-(4-Chlorophenylacetyl)benzoic acid (Condensation) R4->API

Synthetic workflow for Azelastine Hydrochloride from 1-Methylazepan-4-one HCl.

Experimental Protocols

Step 1: Acylhydrazone Formation
  • Preparation: Charge a clean, dry reactor with 1-Methylazepan-4-one hydrochloride (1.0 eq) and dissolve in a minimal volume of ethanol.

  • Addition: Slowly add benzoyl hydrazine (1.0 to 1.2 eq) to the stirring solution[3].

  • Reaction: Maintain stirring at room temperature for 1 to 5 hours[3]. Self-Validation Check: Monitor the disappearance of the starting material ketone peak via TLC or HPLC.

  • Isolation: Transfer the mixture to an ice-salt bath and cool to -10 °C to -20 °C[3]. The drastic drop in temperature shifts the solubility equilibrium, forcing the quantitative precipitation of the acylhydrazone intermediate. Filter and wash with cold solvent.

Step 2: Borohydride Reduction
  • Preparation: Suspend the isolated acylhydrazone in a methanol/water solution containing 0.5 to 2.0 mol/L KOH[5].

  • Reduction: Over a period of 1 to 6 hours, carefully charge the reactor with Potassium Borohydride (KBH₄, 2.0 - 4.0 eq relative to the starting material)[5]. Self-Validation Check: Control the addition rate to manage the exothermic release of hydrogen gas.

  • Maturation: Continue stirring the reaction mixture at 10 °C to 50 °C for 5 to 10 hours[5]. The presence of water (8.0 - 19.0 eq) acts as a catalyst to drive the reduction to completion[6].

Step 3: Acidolysis
  • Deprotection: Treat the reduced acylhydrazone intermediate with aqueous Hydrochloric Acid (HCl).

  • Reflux: Heat the mixture to reflux for 2 to 4 hours. The heat and low pH hydrolyze the benzoyl amide bond.

  • Purification: Extract the byproduct (benzoic acid) using an organic solvent (e.g., toluene or ethyl acetate). The aqueous layer will contain the highly polar 1-methylazepan-4-yl hydrazine dihydrochloride.

Step 4: Condensation & Cyclization to Azelastine
  • Reaction: Combine the aqueous 1-methylazepan-4-yl hydrazine with 2-(4-chlorophenylacetyl)benzoic acid (1.0 eq)[3].

  • Cyclization: Heat the mixture to elevated temperatures to drive the sequential condensation and intramolecular amidation[2].

  • Crystallization: Cool the mixture to precipitate the crude Azelastine hydrochloride. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to achieve a final API purity of >98.5%[3].

Quantitative Data Summary

The following table summarizes the stoichiometric ratios, thermodynamic conditions, and in-process controls required to maintain the self-validating nature of this protocol.

ParameterStep 1: CondensationStep 2: ReductionStep 3: AcidolysisStep 4: Cyclization
Primary Reagent Benzoyl hydrazinePotassium BorohydrideHydrochloric Acid2-(4-Chlorophenylacetyl)benzoic acid
Molar Equivalents 1.0 - 1.2 eq2.0 - 4.0 eqExcess1.0 eq
Water Catalyst N/A8.0 - 19.0 eqSolventN/A
Temperature RT, then cool to -20°C10 - 50 °CRefluxElevated / Reflux
Reaction Time 1 - 5 hours5 - 10 hours2 - 4 hours4 - 6 hours
In-Process Control Precipitation / TLCH₂ evolution cessationHPLC (Loss of benzoyl)HPLC (>98.5% purity)

References

  • CN113956239A - Azelastine hydrochloride, and preparation method and application thereof Source: Google Patents URL
  • CN102391253A - Synthetic technology of azelastine hydrochloride Source: Google Patents URL
  • Azelastine - Clinical Data and Pharmacokinetics Source: Wikipedia URL:[Link]

Sources

Application

Application Note: Experimental Setup for 1-Methylazepan-4-one Hydrochloride Reactions

Executive Summary & Strategic Value 1-Methylazepan-4-one hydrochloride (CAS: 19869-42-2) is a critical seven-membered heterocyclic building block.[1] It serves as a homologue to tropinone and is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

1-Methylazepan-4-one hydrochloride (CAS: 19869-42-2) is a critical seven-membered heterocyclic building block.[1] It serves as a homologue to tropinone and is a privileged scaffold in the synthesis of CNS-active agents (e.g., antihistamines, serotonin antagonists) and kinase inhibitors (e.g., Balanol analogues).

While the hydrochloride salt offers superior shelf-stability compared to the volatile and oxidation-prone free base, it presents a "solubility-reactivity paradox" in synthesis.[1] The salt is insoluble in the ether/THF conditions required for organometallics and acidic enough to quench nucleophiles.

This guide provides field-proven protocols to navigate these challenges, focusing on Reductive Amination (library synthesis) and Grignard Addition (core diversification), ensuring high reproducibility and yield.

Chemical Profile & Handling

Physical Properties
PropertyDataNotes
IUPAC Name 1-Methylazepan-4-one hydrochloride
CAS Number 19869-42-2
Formula C₇H₁₃NO[1][2] · HCl
MW 163.65 g/mol Free base MW: 127.19
Appearance White to off-white crystalline solidHygroscopic
Solubility Water, Methanol, DMSOInsoluble in Et₂O, Hexanes
Acidity pH ~4-5 (10% aq.[1] solution)Protonated tertiary amine (pKₐ ~10)
The "Salt Decision" Matrix

The critical first step in any workflow involving this reagent is determining whether to use the salt directly or isolate the free base.

SaltDecision Start Starting Material: 1-Methylazepan-4-one HCl ReactionType Identify Reaction Class Start->ReactionType TypeA Acid-Tolerant / Buffered (e.g., Reductive Amination) ReactionType->TypeA Mild Conditions TypeB Base-Sensitive / Organometallic (e.g., Grignard, Wittig) ReactionType->TypeB Strong Nucleophiles ActionA Direct Use + Buffer (Add DIPEA/TEA in situ) TypeA->ActionA ActionB Mandatory Free-Basing (DCM/NaOH Extraction) TypeB->ActionB ResultA Proceed to Protocol A ActionA->ResultA ResultB Proceed to Protocol B ActionB->ResultB

Figure 1: Decision matrix for handling 1-Methylazepan-4-one HCl based on downstream chemistry.

Protocol A: Reductive Amination (Direct Method)

Application: Synthesis of secondary/tertiary amines for SAR libraries. Rationale: The in situ neutralization method avoids the instability of the free base oil. We utilize Sodium Triacetoxyborohydride (STAB) for its selectivity toward imines over ketones.[1]

Reagents
  • 1-Methylazepan-4-one HCl (1.0 equiv)[1]

  • Amine partner (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv, catalytic promoter)[3]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

Step-by-Step Methodology
  • Salt Neutralization (In Situ):

    • To a reaction vial, add 1-Methylazepan-4-one HCl (1.0 equiv) and DCE (0.2 M concentration).

    • Add DIPEA (1.0 equiv) and stir for 10 minutes. Observation: The suspension may not fully clear, but the free base is being liberated into solution.

  • Imine Formation:

    • Add the amine partner (1.1 equiv) and Acetic Acid (1.0 equiv).

    • Stir at Room Temperature (RT) for 1–2 hours.

    • Self-Validating Checkpoint: Pull a 50 µL aliquot. Run LCMS. Look for the imine mass [M+H]⁺ = (MW_ketone + MW_amine - 18).[1] If only ketone is present, heat to 40°C or add 4Å molecular sieves.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 equiv) portion-wise to control mild exotherm.[1]

    • Allow to warm to RT and stir overnight (12–16 h).

  • Quench & Workup:

    • Quench with saturated aq.[1] NaHCO₃ (gas evolution will occur).[1]

    • Extract with DCM (3x).[1]

    • Dry organics over Na₂SO₄ and concentrate.[4]

Troubleshooting:

  • Low Conversion: If the amine partner is sterically hindered, switch from STAB to NaCNBH₃ (stronger, toxic) in MeOH, but ensure pH is adjusted to ~6.

  • Polyamination: Use a larger excess of the amine partner if the product is a secondary amine to prevent tertiary amine formation.

Protocol B: Grignard Addition (Via Free Base)

Application: Introduction of aryl/alkyl groups to form tertiary alcohols (common in receptor modulators).[1] Rationale: The HCl salt will instantly protonate and destroy 1 equivalent of Grignard reagent. The free base must be isolated immediately prior to use to prevent dimerization/oxidation.

Reagents
  • 1-Methylazepan-4-one HCl[1][5][6]

  • Grignard Reagent (R-MgBr, 1.5–2.0 equiv)[1]

  • Solvents: DCM (for extraction), Anhydrous THF (for reaction)

  • Base: 1N NaOH or sat.[1] Na₂CO₃

Step-by-Step Methodology
Phase 1: Isolation of Free Base (The "Fresh" Rule)
  • Dissolve the HCl salt in a minimum amount of water.

  • Basify to pH >10 using 1N NaOH. Observation: The solution will turn cloudy/oily.

  • Extract immediately with DCM (3x).[1]

  • Dry combined organics over MgSO₄ (avoid acidic silica).[1]

  • Concentrate under reduced pressure at <30°C.

  • Critical Step: Azeotrope the resulting oil twice with anhydrous THF to remove trace water. Proceed immediately to Phase 2.

Phase 2: Nucleophilic Addition
  • Setup: Dissolve the fresh free base oil in Anhydrous THF (0.5 M) under Nitrogen/Argon.

  • Cooling: Cool the solution to -78°C (Acetone/Dry Ice). Causality: Low temperature prevents enolization of the ketone and side-reactions at the tertiary amine.

  • Addition: Add Grignard reagent dropwise over 20 minutes.

  • Equilibration: Stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Quench: Pour the reaction mixture into cold saturated NH₄Cl solution.

  • Purification: Extract with EtOAc. The tertiary alcohol product is often more polar; purify via column chromatography (DCM/MeOH/NH₃ gradient).

Analytical Quality Control

To ensure scientific integrity, verify the product using these specific markers:

TechniqueMarkerExpectation (Success)Expectation (Failure/Impurity)
¹H NMR C4-H (Geminal to OH/Amine)Reductive Amination: Multiplet at ~2.8–3.5 ppm.[1] Grignard: Disappearance of alpha-protons of ketone (~2.5 ppm).[1]Sharp singlet at ~2.4 ppm (N-Me) indicates unreacted starting material.[1]
IR C=O StretchDisappearance of strong band at ~1700–1710 cm⁻¹.[1]Persistence of 1710 cm⁻¹ band.[1]
LCMS [M+H]⁺Mass shift corresponding to product.Mass of 128 (Free base) or hydrolysis products.

Visualizing the Reductive Amination Workflow

ReductiveAmination Start Start: Azepanone HCl + Amine Step1 1. Neutralization (DIPEA/DCE) Start->Step1 Step2 2. Imine Formation (AcOH, 1-2h) Step1->Step2 Free Base Gen Check QC Check: LCMS for Imine? Step2->Check Check->Step2 No (Add Sieves/Heat) Step3 3. Reduction (STAB, 0°C -> RT) Check->Step3 Yes Finish 4. Workup (NaHCO3 Quench) Step3->Finish

Figure 2: Workflow for the reductive amination of 1-Methylazepan-4-one HCl.

References

  • PubChem. (2023).[1] Compound Summary: 1-Methylazepan-4-one hydrochloride (CID 10197846).[1] National Library of Medicine. [Link][1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational protocol for STAB reduction).

  • Common Organic Chemistry. (2023). Reductive Amination Conditions & Mechanisms.[1][7][8][Link]

Sources

Method

The Azepane Scaffold: A Versatile Player in Modern Medicinal Chemistry

The seven-membered nitrogen-containing heterocycle, azepane, has carved a significant niche in medicinal chemistry, transitioning from a structural curiosity to a privileged scaffold in the design of novel therapeutics.[...

Author: BenchChem Technical Support Team. Date: March 2026

The seven-membered nitrogen-containing heterocycle, azepane, has carved a significant niche in medicinal chemistry, transitioning from a structural curiosity to a privileged scaffold in the design of novel therapeutics.[1][2] Its inherent three-dimensionality and conformational flexibility offer a distinct advantage over flat aromatic systems, enabling a more precise and effective interaction with the complex topographies of biological targets.[3][4] This guide provides an in-depth exploration of the applications of substituted azepanes, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Therapeutic Applications of Substituted Azepanes

The versatility of the azepane ring is underscored by its presence in a number of FDA-approved drugs and a multitude of clinical candidates across a wide spectrum of therapeutic areas.[5][6] The ability to introduce diverse substituents onto the azepane core allows for the fine-tuning of physicochemical properties, potency, selectivity, and pharmacokinetic profiles.[3]

Oncology

The fight against cancer has been a fertile ground for the application of azepane-containing compounds.[7] These derivatives have been investigated as inhibitors of various cancer-related targets, including protein kinases and histone deacetylases.[8]

One notable example is the natural product (-)-balanol, an ATP-competitive inhibitor of protein kinase C (PKC).[9] The azepane ring in balanol plays a crucial role in orienting the molecule within the ATP-binding pocket of the kinase.[10] This has inspired the development of numerous synthetic analogues with improved potency and selectivity.[11][12][13][14]

Substituted azepanes have also been explored as inhibitors of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][8]

dot graph "PI3K_Akt_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Growth_Factor" [label="Growth Factor", fillcolor="#F1F3F4"]; "RTK" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4"]; "PI3K" [label="PI3K", fillcolor="#F1F3F4"]; "PIP2" [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; "PIP3" [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; "PDK1" [label="PDK1", fillcolor="#F1F3F4"]; "Akt" [label="Akt", fillcolor="#F1F3F4"]; "Cell_Survival_Proliferation" [label="Cell Survival & Proliferation", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Azepane_Inhibitor" [label="Azepane-based\nPI3K/Akt Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Growth_Factor" -> "RTK" [label="Binds"]; "RTK" -> "PI3K" [label="Activates"]; "PI3K" -> "PIP3" [label="Phosphorylates"]; "PIP2" -> "PIP3" [style=invis]; "PIP3" -> "PDK1" [label="Recruits"]; "PDK1" -> "Akt" [label="Activates"]; "Akt" -> "Cell_Survival_Proliferation" [label="Promotes"]; "Azepane_Inhibitor" -> "Akt" [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } caption: Modulation of the PI3K/Akt Signaling Pathway by Azepane-based Inhibitors.

Neurodegenerative Diseases

The conformational flexibility of the azepane ring makes it an attractive scaffold for targeting proteins implicated in neurodegenerative disorders, such as Alzheimer's disease.[2] A key strategy in Alzheimer's drug discovery is the inhibition of β-secretase (BACE1), an enzyme responsible for the production of amyloid-β peptides that form plaques in the brain.[1] Several azepane-based BACE1 inhibitors have been developed, demonstrating the ability of this scaffold to fit into the catalytic site of the enzyme.[1]

dot graph "BACE1_Inhibition_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"APP" [label="Amyloid Precursor Protein (APP)", fillcolor="#F1F3F4"]; "BACE1" [label="BACE1 (β-secretase)", fillcolor="#F1F3F4"]; "gamma_Secretase" [label="γ-secretase", fillcolor="#F1F3F4"]; "Abeta" [label="Amyloid-β (Aβ) Peptide", fillcolor="#FBBC05"]; "Plaques" [label="Amyloid Plaques", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Azepane_BACE1_Inhibitor" [label="Azepane-based\nBACE1 Inhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"APP" -> "BACE1" [label="Cleavage"]; "BACE1" -> "Abeta" [label="Production"]; "gamma_Secretase" -> "Abeta" [label="Cleavage"]; "Abeta" -> "Plaques" [label="Aggregation"]; "Azepane_BACE1_Inhibitor" -> "BACE1" [label="Inhibits", color="#4285F4", fontcolor="#4285F4"]; } caption: Inhibition of Amyloid-β Production by Azepane-based BACE1 Inhibitors.

Infectious Diseases

Substituted azepanes have also demonstrated promising activity against a range of infectious agents, including bacteria, fungi, and viruses. Their diverse substitution patterns allow for the optimization of antimicrobial and antiviral potency while minimizing toxicity to host cells. For instance, certain A-azepano-triterpenoids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and human cytomegalovirus (HCMV).

Data Presentation: Biological Activity of Substituted Azepanes

The following tables summarize the biological activities of representative substituted azepanes in various therapeutic areas.

Table 1: Anticancer Activity of Azepane Derivatives

Compound ClassTarget/Cell LineActivity (IC₅₀/Ki)Reference
(-)-Balanol analogueProtein Kinase B (PKB-alpha)4 nM
Oxazepine derivativeCaCo-2 (Colon Carcinoma)24.53 µM[1]
Benzo[a]phenazine derivativeVarious cancer cell lines1-10 µM[1]
1,2,3-Triazole linked TetrahydrocurcuminHCT-116 (Colon Carcinoma)1.09 µM[1]
Azepane-2,4-dione derivativePARP-1Potent Inhibition

Table 2: Anti-Alzheimer's Disease Activity of Azepane Derivatives

Compound ClassTargetActivity (IC₅₀/Ki)Reference
Azepane derivativeBACE1Lead compound[1]

Table 3: Antimicrobial and Antiviral Activity of Azepane Derivatives

Compound ClassOrganism/VirusActivity (MIC/EC₅₀)Reference
A-azepano-triterpenoidMRSA≤ 0.15 µM
A-azepano-triterpenoidHCMV0.11 - 0.15 µM

Table 4: FDA-Approved Drugs Containing an Azepane Moiety

Drug NameTherapeutic Indication
AzelastineAntihistamine
BazedoxifeneOsteoporosis Treatment/Prevention
BenazeprilAntihypertensive (ACE inhibitor)
CetiedilVasodilator
GlisoxepideAntidiabetic
MecillinamAntibiotic
NabazenilCannabinoid receptor ligand
SetastineAntihistamine
TolazamideAntidiabetic

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a substituted azepane and a key biological assay.

Protocol 1: Chemoenzymatic Synthesis of Enantioenriched 2-Arylazepanes

This protocol describes a chemoenzymatic approach to synthesize chiral 2-arylazepanes, leveraging the stereoselectivity of imine reductases (IREDs).[5]

dot graph "Chemoenzymatic_Synthesis_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Prochiral Cyclic Imine", fillcolor="#F1F3F4"]; "IRED" [label="Imine Reductase (IRED)\n+ Cofactor (e.g., NADPH)", shape=ellipse, fillcolor="#FBBC05"]; "Chiral_Amine" [label="Enantioenriched 2-Arylazepane", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analysis" [label="Chiral HPLC/GC Analysis", shape=parallelogram, fillcolor="#F1F3F4"]; "Purification" [label="Column Chromatography", shape=parallelogram, fillcolor="#F1F3F4"];

"Start" -> "IRED" [label="Biocatalytic Reduction"]; "IRED" -> "Chiral_Amine"; "Chiral_Amine" -> "Analysis" [label="Determine e.e."]; "Chiral_Amine" -> "Purification" [label="Isolate Product"]; } caption: General workflow for the chemoenzymatic synthesis of chiral azepanes.

Materials:

  • Prochiral 2-aryl-3,4,5,6-tetrahydro-2H-azepine substrate

  • Lyophilized E. coli cells overexpressing a suitable IRED

  • Glucose dehydrogenase (for cofactor regeneration)

  • NADP⁺

  • Glucose

  • Tris-HCl buffer (pH 7.5)

  • Organic solvent (e.g., isopropanol)

  • Standard laboratory glassware and a shaking incubator

Procedure:

  • Reaction Setup: In a sterile vial, prepare a reaction mixture containing Tris-HCl buffer, NADP⁺, glucose, and glucose dehydrogenase.

  • Enzyme Addition: Add the lyophilized E. coli cells containing the IRED to the reaction mixture.

  • Substrate Addition: Dissolve the prochiral cyclic imine substrate in a minimal amount of a water-miscible organic solvent and add it to the reaction mixture.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 30°C) with shaking for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (e.e.).

  • Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the enantioenriched 2-arylazepane.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Substituted azepane test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azepane test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The azepane scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its unique structural features provide a foundation for the design of potent and selective modulators of a wide array of biological targets. The ongoing development of innovative synthetic methodologies, including chemoenzymatic approaches, will undoubtedly expand the accessible chemical space of substituted azepanes, paving the way for the discovery of next-generation therapeutics for a multitude of diseases.[3][6]

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. (URL: [Link])

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (URL: [Link])

  • Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116397. (URL: [Link])

  • Synthesis and Medicinal Uses of Azepines. Pharmaguideline. (URL: [Link])

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. (URL: [Link])

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. (URL: [Link])

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5236. (URL: [Link])

  • Smirnova, I., Petrova, A., Lobov, A., Minnibaeva, E., Tran Thi Phoung, T., Tran Van, L., ... & Kazakova, O. (2022). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. The Journal of Antibiotics, 75(3), 145-155. (URL: [Link])

  • Breitenlechner, C. B., Wegge, T., Berillon, L., Graul, K., Marzenell, K., Friebe, W. G., ... & Masjost, B. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-1390. (URL: [Link])

  • Paradisi, F., & Engel, P. C. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(16), 9349-9370. (URL: [Link])

  • Bozinovic, J., et al. (2016). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society, 81(7-8), 841-850. (URL: [Link])

  • A unified approach to the important protein kinase inhibitor balanol and a proposed analogue. Beilstein Journal of Organic Chemistry, 9, 2910-2915. (URL: [Link])

  • Defauw, J. M., Murphy, M. M., Jagdmann, G. E., Hu, H., Lampe, J. W., Hollinshead, S. P., ... & Hall, S. E. (1996). Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A. Journal of Medicinal Chemistry, 39(26), 5215-5227. (URL: [Link])

  • Lampe, J. W., Biggs, W. H., Defauw, J. M., Heerding, J. M., Hollinshead, S. P., Jagdmann, G. E., ... & Hall, S. E. (2002). Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits. Journal of Medicinal Chemistry, 45(12), 2624-2641. (URL: [Link])

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1877. (URL: [Link])

  • Singh, S., Goo, J., Gajulapati, V., & Kwak, M. K. (2016). Recent advances in anticancer chemotherapeutics based upon azepine scaffold. Anti-Cancer Agents in Medicinal Chemistry, 16(5), 539-557. (URL: [Link])

  • Heerding, J. M., et al. (1998). Synthesis and protein kinase C inhibitory activities of balanol analogs with replacement of the perhydroazepine moiety. Journal of Medicinal Chemistry, 41(20), 3865-3878. (URL: [Link])

  • Smirnova, I., Petrova, A., Lobov, A., Minnibaeva, E., Tran Thi Phoung, T., Tran Van, L., ... & Kazakova, O. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. The Journal of Antibiotics, 74(8), 559-573. (URL: [Link])

  • Smirnova, I., Petrova, A., Lobov, A., Minnibaeva, E., Tran, T. T. P., Van, L. T., ... & Kazakova, O. (2022). Azepanodipterocarpol is potential candidate for inhibits influenza H1N1 type among other lupane, oleanane, and dammarane A-ring amino-triterpenoids. Scientific Reports, 12(1), 3568. (URL: [Link])

  • Azepane. Wikipedia. (URL: [Link])

  • Zawodny, W., Marshall, J. R., Finnigan, J. D., Sneddon, H. F., & Turner, N. J. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(51), 17931-17936. (URL: [Link])

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. (URL: [Link])

  • Gehres, S., França, A. S., Kara, S., & Bornscheuer, U. T. (2025). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. (URL: [Link])

  • Breitenlechner, C. B., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(6), 1375-1390. (URL: [Link])

  • Rowles, I., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Green Chemistry, 22(11), 3341-3345. (URL: [Link])

  • Wang, Y., et al. (2012). Synthesis and biological evaluation of novel bifendate derivatives bearing 6,7-dihydro-dibenzo[c,e]azepine scaffold as potent P-glycoprotein inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(10), 3449-3453. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Benzothiazepines As Potential Antifungal, Anti-Tubercular and Cytotoxic Agents. ResearchGate. (URL: [Link])

  • Bhardwaj, A., et al. (2025). Green Synthesis and Biological Aspect of Seven-Membered Azepine Hybrids: A Recent Update. The Chemical Record. (URL: [Link])

  • de Mattos, M. C., et al. (2021). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 19(1), 115-125. (URL: [Link])

  • Singh, S., et al. (2016). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. Anti-Cancer Agents in Medicinal Chemistry. (URL: [Link])

  • Fülöp, F., & Palkó, M. (2009). Synthesis of bridged azepane β-amino esters (±)-25, (±)-26, and (±)-27. Tetrahedron: Asymmetry, 20(10), 1149-1153. (URL: [Link])

  • El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports, 13(1), 633. (URL: [Link])

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (URL: [Link])

  • Chen, Y., et al. (2021). Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway. RSC Advances, 11(56), 35567-35577. (URL: [Link])

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Application

Application Notes and Protocols for the Derivatization of 5-Methylazepan-4-ol for Biological Screening

Introduction: The Azepane Scaffold in Modern Drug Discovery The seven-membered saturated nitrogen heterocycle, the azepane ring, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered saturated nitrogen heterocycle, the azepane ring, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, making it an attractive core for the development of novel therapeutics.[1][2] Azepane derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, antiviral, antifungal, anticancer, and antihypertensive properties.[2][3][4] Notably, substituted azepanes are key structural motifs in several approved drugs and clinical candidates, highlighting their therapeutic potential.[1]

This guide provides a comprehensive overview and detailed protocols for the derivatization of a key azepane-based building block, 5-Methylazepan-4-ol. This molecule possesses two key functional handles for chemical modification: a secondary alcohol and a secondary amine. These sites allow for the introduction of a wide variety of chemical moieties, enabling the generation of a diverse library of compounds for biological screening. The strategic derivatization of this scaffold is a critical step in exploring the structure-activity relationships (SAR) and identifying novel bioactive agents.

Rationale for Derivatization

The primary goal of derivatizing 5-Methylazepan-4-ol is to systematically explore the chemical space around this core structure. By introducing different functional groups at the hydroxyl and amino positions, we can modulate the physicochemical properties of the resulting molecules, such as:

  • Lipophilicity: Affecting cell permeability and oral absorption.

  • Hydrogen Bonding Capacity: Influencing target binding and solubility.

  • Steric Bulk: Probing the size and shape of the target's binding pocket.

  • Electronic Properties: Modulating the reactivity and metabolic stability of the molecule.

This systematic modification allows for the identification of key structural features required for potent and selective biological activity.

Synthesis of the Core Scaffold: 5-Methylazepan-4-ol

The synthesis of 5-Methylazepan-4-ol can be achieved through a two-step sequence starting from the commercially available 1-methyl-4-piperidone.

Step 1: Ring Expansion to 1-Methylazepan-4-one

A common method for the synthesis of N-substituted-4-piperidones involves the double Michael reaction between a primary amine and two equivalents of an acrylic ester, followed by cyclization, saponification, and decarboxylation.[5] This approach can be adapted for the synthesis of the seven-membered ring system.

Step 2: Stereoselective Reduction to 5-Methylazepan-4-ol

The reduction of the cyclic ketone, 1-methylazepan-4-one, can be achieved using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, yielding either the cis- or trans-diastereomer of 5-Methylazepan-4-ol. For instance, bakers' yeast is known to mediate stereoselective reductions of cyclic ketones.[6] Alternatively, metal hydrides such as sodium borohydride or lithium aluminum hydride can be employed, with the stereoselectivity being influenced by the steric environment of the ketone and the reaction conditions.

The diastereomeric ratio of the resulting alcohol can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy, by comparing the chemical shifts and coupling constants of the carbinol proton (CH-OH).[7][8]

Derivatization Strategies and Protocols

The presence of both a secondary alcohol and a secondary amine in 5-Methylazepan-4-ol allows for a variety of derivatization reactions. The following protocols provide detailed procedures for the most common and versatile transformations.

A. O-Acylation of the Secondary Alcohol

Acylation of the hydroxyl group is a straightforward method to introduce a wide range of ester functionalities. This can be achieved using acyl chlorides or acid anhydrides in the presence of a base.

Protocol 1: Acylation with Acyl Chlorides

  • Materials:

    • 5-Methylazepan-4-ol

    • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or Pyridine

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 5-Methylazepan-4-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired O-acylated derivative.[9]

Table 1: Representative O-Acylation Reactions

Acyl ChlorideBaseSolventReaction Time (h)Typical Yield (%)
Acetyl chlorideTriethylamineDCM285-95
Benzoyl chloridePyridineDCM480-90
Isobutyryl chlorideTriethylamineDCM382-92
B. N-Alkylation of the Secondary Amine

Alkylation of the secondary amine introduces various alkyl or aryl groups, which can significantly impact the biological activity of the resulting compounds.

Protocol 2: N-Alkylation with Alkyl Halides

  • Materials:

    • 5-Methylazepan-4-ol

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

    • Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Standard laboratory glassware

  • Procedure:

    • To a solution of 5-Methylazepan-4-ol (1.0 eq) in anhydrous ACN, add potassium carbonate (2.0 eq).

    • Add the alkyl halide (1.1 eq) to the suspension.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the N-alkylated derivative.[10]

Table 2: Representative N-Alkylation Reactions

Alkyl HalideBaseSolventTemperature (°C)Typical Yield (%)
Benzyl bromideK₂CO₃ACN8075-85
Ethyl iodideK₂CO₃DMF6070-80
Propargyl bromideK₂CO₃ACN7065-75
C. O-Sulfonylation of the Secondary Alcohol

Sulfonylation of the alcohol group can introduce sulfonate esters, which can act as bioisosteres of phosphates or serve as leaving groups for further synthetic transformations.

Protocol 3: Sulfonylation with Sulfonyl Chlorides

  • Materials:

    • 5-Methylazepan-4-ol

    • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

    • Anhydrous pyridine or DCM

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 5-Methylazepan-4-ol (1.0 eq) and a catalytic amount of DMAP in anhydrous pyridine at 0 °C.

    • Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.[11][12]

Table 3: Representative O-Sulfonylation Reactions

Sulfonyl ChlorideSolventReaction Time (h)Typical Yield (%)
p-Toluenesulfonyl chloridePyridine480-90
Methanesulfonyl chlorideDCM/TEA285-95
Dansyl chloridePyridine670-80
D. Multi-component Reaction: The Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for generating complex, peptidomimetic structures in a single step.[13] Using the amino alcohol as the amine component allows for the rapid generation of a diverse library of derivatives.

Protocol 4: Diastereoselective Ugi Reaction

  • Materials:

    • 5-Methylazepan-4-ol

    • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

    • Carboxylic acid (e.g., acetic acid, benzoic acid)

    • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

    • Methanol (MeOH) or Trifluoroethanol (TFE)

    • Standard laboratory glassware

  • Procedure:

    • In a vial, dissolve 5-Methylazepan-4-ol (1.0 eq) and the aldehyde (1.0 eq) in methanol.

    • Stir the mixture for 30 minutes at room temperature to allow for imine formation.

    • Add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).

    • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by preparative HPLC to isolate the Ugi product. The diastereoselectivity of the reaction can be influenced by the choice of solvent and the nature of the reactants.[14]

Purification and Characterization of the Derivative Library

The purity and structural integrity of each compound in the library are paramount for obtaining reliable biological screening data.

  • Purification: High-performance liquid chromatography (HPLC) is the method of choice for purifying small molecule libraries. Automated preparative HPLC systems can process large numbers of samples efficiently.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of each derivative. For chiral compounds, the use of chiral shift reagents or analysis of the diastereomeric products can help determine the stereochemistry.[7][8][15]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[16][17] LC-MS is an indispensable tool for monitoring reaction progress and assessing the purity of the final compounds.

Biological Screening Cascade

Once a library of 5-Methylazepan-4-ol derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. A tiered screening approach is often employed to efficiently identify promising "hit" compounds.

Diagram: Biological Screening Workflow

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Lead Optimization Primary_Screening High-Throughput Screening (HTS) (e.g., cell viability, enzyme inhibition) Data_Analysis_1 Hit Identification (Activity > Threshold) Primary_Screening->Data_Analysis_1 Dose_Response Dose-Response Curves (IC50/EC50 Determination) Data_Analysis_1->Dose_Response Active Hits Selectivity_Assays Selectivity Profiling (Off-target effects) Dose_Response->Selectivity_Assays SAR_Studies Structure-Activity Relationship (SAR) Analysis Selectivity_Assays->SAR_Studies Confirmed Hits Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Library 5-Methylazepan-4-ol Derivative Library Library->Primary_Screening

Caption: A typical workflow for the biological screening of a small molecule library.

Primary Screening

The initial screen is typically a high-throughput assay designed to test a large number of compounds at a single concentration against a specific biological target or in a phenotypic assay. Examples of relevant primary screens for azepane derivatives include:

  • Anticancer Screening: Assessing cytotoxicity against a panel of cancer cell lines (e.g., NCI-60 panel).

  • Antimicrobial Screening: Determining the minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains.

  • Enzyme Inhibition Assays: Measuring the inhibition of specific enzymes implicated in disease (e.g., kinases, proteases).

Secondary Screening

"Hits" identified in the primary screen are then subjected to more detailed secondary assays to confirm their activity and determine their potency. This typically involves generating dose-response curves to calculate IC₅₀ or EC₅₀ values.

Lead Optimization

Compounds that show promising activity and selectivity in secondary screening become the starting point for lead optimization. This involves the synthesis of additional analogs to refine the SAR and improve the pharmacological properties of the lead compounds.

Conclusion

5-Methylazepan-4-ol is a versatile and valuable scaffold for the generation of diverse small molecule libraries for biological screening. The derivatization strategies outlined in these application notes provide a robust framework for exploring the chemical space around this core structure. By systematically modifying the hydroxyl and amino functionalities, researchers can generate novel compounds with the potential to become next-generation therapeutic agents. The combination of efficient synthetic methodologies, rigorous purification and characterization, and a well-designed biological screening cascade is essential for the successful discovery of new drug candidates from this promising chemical scaffold.

References

  • Banfi, L., Basso, A., Moni, L., & Riva, R. (2012). Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction. Beilstein Journal of Organic Chemistry, 8, 1596–1602. [Link]

  • Bock, M. G., et al. (1987). Synthesis of potent, orally active, antihypertensive azepane derivatives. Journal of Medicinal Chemistry, 30(10), 1853-1857.
  • Chen, J., et al. (2018). Synthesis and biological evaluation of novel azepane-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 28(15), 2589-2593.
  • DeSimone, R. W., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 304-308. [Link]

  • Kaboudin, B., & Mostafalu, M. (2013). A simple and effective methodology for the sulfonylation of alcohols and aniline under solvent free condition at room temperature. Organic Chemistry International, 2013, 1-5. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
  • Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered? Nature Reviews Drug Discovery, 10(7), 507-519.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Ugi, I., et al. (2003). The Ugi reaction. Comprehensive Organic Synthesis II, 2, 1083-1133.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Wikipedia. (2023). Amine alkylation. Retrieved from [Link]

  • Yazdani, J., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters, 19(22), 6128–6131. [Link]

  • Zawodny, J. M., et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes. Journal of the American Chemical Society, 140(51), 17872–17877.
  • Whitty, A., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(6), 1479-1489.
  • U.S. Patent No. 5,631,356. (1997).
  • WIPO Patent Application WO/1993/020038. (1993).
  • ResearchGate. (n.d.). NMR portions of the diastereoisomeric mixtures 12 and 44 showing the.... [Link]

  • Liu, Y., et al. (2012). Synthesis and evaluation of substituted dibenzo[c,e]azepine-5-ones as P-glycoprotein-mediated multidrug resistance reversal agents. Bioorganic & Medicinal Chemistry Letters, 22(8), 2841-2845.
  • Hall, D. R., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(6), 1479–1489. [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 27(19), 6700. [Link]

  • ResearchGate. (n.d.). Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures. [Link]

  • PubMed. (2022). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. [Link]

  • Patel, A. R., et al. (2014). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 12(12), 1955-1963. [Link]

  • ResearchGate. (n.d.). (PDF) Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. [Link]

  • Royal Society of Chemistry. (2018). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]

  • White Rose eTheses Online. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. [Link]

  • National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. [Link]

  • Royal Society of Chemistry. (2016). A convenient stereoselective access to novel 1,2,4-triazepan-3-ones/thiones via reduction or reductive alkylation of 7-membered cyclic semicarbazones and thiosemicarbazones. [Link]

  • Wiley Online Library. (2019). and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr-Containing MOF-808. [Link]

  • Thieme. (n.d.). Acylation of Alcohols and Amines. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]

  • MDPI. (2023). Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. [Link]

  • Chemsheets. (2016, June 5). ACYLATION of ALCOHOLS / AMINES. [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. [Link]

  • ChemRxiv. (2022). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Illinois Chemistry. (2001, February 26). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. [Link]

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  • Royal Society of Chemistry. (2023, April 21). Assignment of the absolute configuration of secondary alcohols by 13C NMR and its correlation with methyl-1-(chloromethyl)-oxopyrrolidine-2-carboxylate and quantum-mechanical GIAO calculations. [Link]

  • National Center for Biotechnology Information. (2022, February 9). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. [Link]

  • International Journal of Chemical and Environmental Engineering. (n.d.). Bakers' Yeast Mediated Stereo Selective Reduction of Cis (+) Diketolactam to Cis (+) Hydroxylactam, a Key Intermediate for Dilti. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Methylazepan-4-ol Hydrochloride Purification

Overview Welcome to the Application Support Center. 5-Methylazepan-4-ol hydrochloride is a highly polar, hydrophilic 7-membered heterocyclic amino alcohol.

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Application Support Center. 5-Methylazepan-4-ol hydrochloride is a highly polar, hydrophilic 7-membered heterocyclic amino alcohol. Its purification presents a trifecta of challenges for researchers and drug development professionals:

  • Stereochemical Complexity: The presence of two contiguous stereocenters (C4 and C5) generates diastereomers (cis and trans) that are notoriously difficult to separate.

  • Chromatographic Behavior: The secondary amine causes severe peak tailing on standard silica and reverse-phase columns.

  • Physical State: The hydrochloride salt is highly hygroscopic, often precipitating as an intractable gum rather than a crystalline solid.

This guide provides field-validated troubleshooting protocols and FAQs to help you overcome these bottlenecks.

Module 1: Diastereomeric Resolution

FAQ 1.1: Why do I get a broad, unresolvable smear when trying to separate the cis and trans isomers of 5-methylazepan-4-ol on normal-phase silica?

Causality: The basic secondary amine in the azepane ring interacts strongly with the acidic silanol groups on standard bare silica, leading to chemisorption and streaking. Furthermore, intramolecular hydrogen bonding between the C4-hydroxyl and the amine creates multiple conformational rotamers that blur the chromatographic boundaries between diastereomers.

Solution: Implement transient N-Boc (tert-butyloxycarbonyl) protection. By converting the amine to a carbamate, you eliminate its basicity and disrupt the intramolecular hydrogen bonding. This reduces the overall polarity and allows for crisp, baseline separation of the cis and trans diastereomers using standard Hexane/Ethyl Acetate gradients, a strategy widely validated for 1[1].

Protocol 1: N-Boc Protection & Normal Phase Separation
  • Protection: Dissolve crude 5-methylazepan-4-ol (free base) in Dichloromethane (DCM). Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc2O) and 1.5 equivalents of Triethylamine (TEA). Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with 1M citric acid, followed by brine. Dry over Na2SO4 and concentrate under reduced pressure.

  • Separation: Load the crude N-Boc-5-methylazepan-4-ol onto a silica gel column. Elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes. The trans isomer typically elutes first due to reduced steric hindrance interacting with the stationary phase.

  • Self-Validation Check: Run a TLC plate of the isolated fractions. A single, distinct spot (visualized with KMnO4 stain, as Boc-amines are UV inactive) confirms diastereomeric purity.

G Crude Crude Mixture (cis/trans isomers) Boc N-Boc Protection (Reduces Polarity) Crude->Boc Silica Normal Phase Silica (Separates Diastereomers) Boc->Silica Deprotect HCl / Dioxane (Cleaves Boc) Silica->Deprotect Cryst Anhydrous Trituration (Yields HCl Salt) Deprotect->Cryst

Fig 1. Step-by-step workflow for the diastereomeric resolution and isolation of the HCl salt.

Module 2: Reverse-Phase HPLC (RP-HPLC) Optimization

FAQ 2.1: I am purifying the azepanol via RP-HPLC, but I experience severe peak tailing and poor recovery. How can I fix this?

Causality: Unshielded secondary amines cause secondary retention mechanisms on C18 columns. The positively charged amine interacts with residual, un-endcapped silanolate anions on the stationary phase, causing the analyte to drag through the column rather than eluting in a tight band.

Solution: Utilize an ion-pairing agent. Adding 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases protonates the amine and forms a lipophilic ion pair. This effectively masks the amine from the silica surface, resulting in sharp peaks and high recovery. This approach is the industry standard for the 2[2].

Protocol 2: RP-HPLC Method for Azepanols
  • Sample Preparation: Dissolve the crude sample in Mobile Phase A (0.1% TFA in H2O) at a concentration of 10 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column Setup: Utilize an end-capped C18 column (e.g., 5 µm, 4.6 x 250 mm) maintained at 30 °C.

  • Gradient Execution: Run the gradient outlined in Table 2. Monitor UV absorbance at 210 nm (due to the lack of strong chromophores in the aliphatic azepane ring).

  • Self-Validation Check: Re-inject a 5 µL aliquot of the collected main peak fraction. A single, symmetrical peak with a tailing factor (Tf) between 0.9 and 1.2 validates the chromatographic integrity of the method.

G Issue Issue: Severe Peak Tailing (RP-HPLC) Cause Cause: Free Silanol Interactions with Amine Issue->Cause Sol1 Solution A: Add 0.1% TFA (Ion Pairing) Cause->Sol1 Sol2 Solution B: End-capped C18 Column Cause->Sol2 Result Result: Sharp Peaks (High Resolution) Sol1->Result Sol2->Result

Fig 2. Troubleshooting logic for resolving peak tailing during azepanol RP-HPLC purification.

Module 3: Salt Formation & Hygroscopicity

FAQ 3.1: After deprotection, my 5-methylazepan-4-ol hydrochloride crashes out as a sticky gum instead of a powder. How do I crystallize it?

Causality: Amino alcohol hydrochlorides, such as 3[3], are highly hygroscopic. The presence of trace water or residual polar solvents (like methanol or un-lyophilized water from HPLC) disrupts the hydrogen-bonding network required to form a stable crystal lattice, resulting in a supercooled liquid or "gum."

Solution: Anhydrous aprotic solvent trituration. By forcing the salt out of a solvent in which it has absolutely zero solubility, you kinetically drive the precipitation of a solid.

Protocol 3: Anhydrous HCl Salt Isolation
  • Deprotection/Solvent Exchange: If starting from the Boc-protected intermediate, dissolve in anhydrous 4M HCl in Dioxane. Stir for 2 hours at room temperature.

  • Concentration: Evaporate the dioxane under high vacuum until a thick oil remains. Crucial Step: Do not expose the flask to ambient air, as it will immediately pull moisture.

  • Trituration: Inject ice-cold, anhydrous Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) vigorously into the flask while vortexing. The oil will instantly turn into a white precipitate.

  • Self-Validation Check: Analyze the resulting free-flowing powder via 1H-NMR in D2O. The complete absence of the tert-butyl singlet at ~1.4 ppm confirms 100% deprotection, and the lack of solvent peaks confirms successful drying.

Quantitative Data Summaries

Table 1: Comparison of Purification Strategies for 5-Methylazepan-4-ol
ParameterNormal Phase (Boc-Protected)Reverse Phase HPLC (TFA Salt)Direct Crystallization (HCl Salt)
Target Impurity Removed cis/trans DiastereomersRegioisomers & ByproductsTrace Organics & Color
Typical Yield 75 - 85%60 - 70%40 - 50%
Purity Achieved > 98% (Diastereomeric excess)> 99% (Chromatographic)> 95%
Scalability High (Multi-gram)Low to Medium (Milligram)Very High (Kilogram)
Table 2: Optimized RP-HPLC Gradient for Azepanol Derivatives
Time (min)Mobile Phase A (0.1% TFA in H2O)Mobile Phase B (0.1% TFA in MeCN)Flow Rate (mL/min)
0.095%5%1.0
20.05%95%1.0
25.05%95%1.0
25.195%5%1.0
30.095%5%1.0

References

  • Title: Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation Source: MDPI URL: [Link]

  • Title: (4S,5S)-5-azido-1-benzyl-5-methylazepan-4-ol Source: PubChem URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Methylazepan-4-one Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 1-Methylazepan-4-one hydrochloride. As a key intermediate in the synthesis of pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 1-Methylazepan-4-one hydrochloride. As a key intermediate in the synthesis of pharmacologically significant molecules like Azelastine, mastering its synthesis is crucial for overall project success.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation and handling.

I. Troubleshooting Guide: From Low Yields to Impure Product

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the laboratory.

Scenario 1: Low or No Yield of 1-Methylazepan-4-one Hydrochloride

Question: My reaction has resulted in a very low yield, or I am unable to isolate the desired product. What are the likely causes and how can I rectify this?

Answer: Low or no yield in the synthesis of 1-Methylazepan-4-one hydrochloride, particularly via the common Dieckmann condensation route followed by hydrolysis and decarboxylation, can be attributed to several factors. A systematic approach to troubleshooting is essential.

A. Ineffective Dieckmann Condensation:

The intramolecular cyclization of the diester precursor is a critical step.[2][3][4]

  • Probable Cause 1: Inactive Base. The base (e.g., sodium ethoxide, potassium tert-butoxide) is crucial for the deprotonation to form the enolate. If the base has degraded due to improper storage (exposure to moisture or air), it will be ineffective.

    • Solution: Use a fresh batch of base or titrate the existing batch to determine its activity. Ensure the reaction is conducted under strictly anhydrous conditions.

  • Probable Cause 2: Incorrect Stoichiometry of Base. An insufficient amount of base will lead to incomplete reaction.

    • Solution: Use at least a stoichiometric amount of a strong, non-nucleophilic base. For Dieckmann condensations, it is often beneficial to use a slight excess to drive the equilibrium towards the product.[5][6]

  • Probable Cause 3: Suboptimal Reaction Temperature. The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.

    • Solution: The optimal temperature is substrate-dependent. If the reaction is sluggish, a modest increase in temperature may be beneficial. Monitor the reaction progress by TLC or HPLC to find the optimal balance.

  • Probable Cause 4: Competing Intermolecular Claisen Condensation. If the reaction is too concentrated, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric byproducts.[5]

    • Solution: Perform the reaction under high-dilution conditions to favor the intramolecular pathway.

B. Incomplete Hydrolysis and Decarboxylation:

The hydrolysis of the resulting β-keto ester to a β-keto acid, followed by decarboxylation, is necessary to obtain the final ketone.[7][8][9]

  • Probable Cause 1: Insufficiently Harsh Hydrolysis Conditions. The ester may be resistant to hydrolysis under mild acidic or basic conditions.

    • Solution: For acidic hydrolysis, refluxing with a strong acid like HCl or H₂SO₄ is often necessary. For basic hydrolysis, saponification with NaOH or KOH followed by acidic workup is effective.[10] The choice depends on the stability of your downstream product to acid or base.

  • Probable Cause 2: Incomplete Decarboxylation. The β-keto acid intermediate may be stable enough to be isolated if not heated sufficiently.

    • Solution: Gentle heating is typically required to drive the decarboxylation.[11] Monitor the reaction for CO₂ evolution. Overheating can lead to degradation.

C. Product Isolation Issues:

  • Probable Cause 1: Product is Water-Soluble. As a hydrochloride salt, the product has significant water solubility.

    • Solution: During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane, chloroform). Salting out by adding NaCl to the aqueous layer can also decrease the product's aqueous solubility.

  • Probable Cause 2: Formation of an Oil Instead of a Solid. The crude product may "oil out" instead of crystallizing, making isolation difficult.[5]

    • Solution: This is often due to impurities. Try to purify the oil by column chromatography before attempting crystallization. Alternatively, try different solvent systems for crystallization or trituration.

Scenario 2: My Purified Product is Contaminated with Impurities

Question: My NMR/HPLC analysis shows the presence of significant impurities even after purification. What are these impurities and how can I prevent their formation?

Answer: Impurities in the final product can originate from starting materials, side reactions, or degradation.

A. Common Impurities and Their Origins:

Impurity TypeProbable OriginPrevention and Mitigation
Unreacted Starting Diester Incomplete Dieckmann condensation.Optimize condensation conditions (active base, sufficient reaction time, appropriate temperature).
β-keto ester intermediate Incomplete hydrolysis and decarboxylation.Ensure complete hydrolysis and sufficient heating for decarboxylation. Monitor by TLC/HPLC.
Polymeric/Oligomeric byproducts Intermolecular Claisen condensation.Use high-dilution conditions during the Dieckmann condensation.
Over-alkylation products If alternative synthetic routes like reductive amination are used.Control stoichiometry of the alkylating agent and reaction time.
Unidentified colored impurities Degradation of starting materials or product, especially at elevated temperatures.Use purified starting materials, run the reaction at the lowest effective temperature, and consider performing the reaction under an inert atmosphere.

B. Purification Challenges:

  • Problem: Difficulty in Crystallization. The product may be reluctant to crystallize from solution.

    • Solution:

      • Solvent Screening: Systematically test a range of solvents and solvent mixtures. Good single solvents for recrystallization will dissolve the compound when hot but not when cold.[12][13][14][15] Common choices for hydrochloride salts include isopropanol, ethanol, or mixtures with ethers like diethyl ether or MTBE.[16]

      • Seeding: If you have a small amount of pure product, use it to seed the supersaturated solution.

      • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation.

      • Trituration: If crystallization fails, try triturating the oil with a non-solvent to induce solidification.

  • Problem: Co-crystallization of Impurities. Some impurities may have similar solubility profiles to the product.

    • Solution: A second recrystallization from a different solvent system may be necessary. Alternatively, column chromatography prior to the final crystallization can remove the problematic impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for 1-Methylazepan-4-one hydrochloride?

A: It should be stored in a cool, dry place under an inert atmosphere.[17] A refrigerator (2-8°C) is recommended for long-term storage to minimize potential degradation. The compound is hygroscopic and should be protected from moisture.

Q2: How can I monitor the progress of the Dieckmann condensation?

A: Thin-Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, potentially with a small amount of triethylamine to prevent streaking of the basic compounds). The disappearance of the starting diester and the appearance of a new, more polar spot (the β-keto ester) indicates the reaction is progressing. HPLC can also be used for more quantitative monitoring.

Q3: My reaction mixture turned dark brown. Is this a problem?

A: While some color change is not uncommon, a very dark coloration can indicate decomposition or the formation of significant impurities. This may be due to excessive heating or the presence of reactive impurities in the starting materials. It is advisable to take an aliquot for TLC or HPLC analysis to assess the product formation. If there is little product and many colored impurities, it may be best to stop the reaction and optimize the conditions (e.g., lower temperature, shorter reaction time).

Q4: Can I use a different base for the Dieckmann condensation?

A: Yes, other strong, non-nucleophilic bases can be used. Sodium hydride (NaH) is a powerful base for this transformation.[5] However, it is highly reactive and requires careful handling. Potassium tert-butoxide is also a common and effective choice.[18] The choice of base may influence the reaction rate and yield, so some optimization may be necessary.

Q5: What are the key safety precautions when working with the reagents for this synthesis?

A:

  • Strong Bases (NaH, KOtBu, NaOEt): These are corrosive and react violently with water. Handle them in a fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and other organic solvents are flammable and have associated health risks. Use them in a well-ventilated area.

  • Acids: Concentrated acids used for hydrolysis are highly corrosive. Add them slowly and with cooling.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[19]

III. Experimental Protocols and Visualizations

Protocol 1: Synthesis of 1-Methylazepan-4-one Hydrochloride via Dieckmann Condensation

This protocol is a generalized procedure based on the principles of the Dieckmann condensation followed by hydrolysis and decarboxylation.[6][18]

Step 1: Dieckmann Condensation

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (N₂ or Ar).

  • In the flask, prepare a suspension of sodium ethoxide (1.1 eq) in anhydrous toluene.

  • In the dropping funnel, dissolve the starting diester (e.g., diethyl 3,3'-(methylazanediyl)dipropanoate) (1.0 eq) in anhydrous toluene.

  • Add the diester solution dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Step 2: Hydrolysis and Decarboxylation

  • Carefully quench the reaction by the slow addition of aqueous HCl (e.g., 6M) until the mixture is acidic (pH ~1).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene (2x).

  • Combine the organic layers and discard the aqueous layer.

  • Add concentrated HCl to the combined organic layers and heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation. Monitor for the cessation of CO₂ evolution.

  • Cool the mixture to room temperature.

Step 3: Isolation and Purification

  • The product, 1-Methylazepan-4-one hydrochloride, may precipitate from the toluene solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the crude solid by vacuum filtration and wash with a small amount of cold toluene or diethyl ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain the pure 1-Methylazepan-4-one hydrochloride.

  • Dry the purified crystals under vacuum.

Visualization 1: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low or No Yield of Product check_condensation Check Dieckmann Condensation Step start->check_condensation check_hydrolysis Check Hydrolysis/Decarboxylation check_condensation->check_hydrolysis Yes inactive_base Inactive Base? check_condensation->inactive_base No check_isolation Check Product Isolation check_hydrolysis->check_isolation Yes incomplete_hydrolysis Incomplete Hydrolysis? check_hydrolysis->incomplete_hydrolysis No water_solubility Product Water-Soluble? check_isolation->water_solubility No use_fresh_base Use fresh or titrated base. Ensure anhydrous conditions. inactive_base->use_fresh_base Yes stoichiometry Incorrect Stoichiometry? inactive_base->stoichiometry No use_excess_base Use slight excess of base. stoichiometry->use_excess_base Yes temperature Suboptimal Temperature? stoichiometry->temperature No optimize_temp Optimize temperature via monitoring. temperature->optimize_temp Yes concentration Too Concentrated? temperature->concentration No concentration->check_hydrolysis No high_dilution Use high-dilution conditions. concentration->high_dilution Yes harsher_conditions Use stronger acid/base or longer reaction time. incomplete_hydrolysis->harsher_conditions Yes incomplete_decarbox Incomplete Decarboxylation? incomplete_hydrolysis->incomplete_decarbox No incomplete_decarbox->check_isolation No heat_gently Apply gentle heating. incomplete_decarbox->heat_gently Yes extract_thoroughly Extract aqueous layer multiple times. Consider 'salting out'. water_solubility->extract_thoroughly Yes oiling_out Product Oiling Out? water_solubility->oiling_out No purify_oil Purify by chromatography before crystallization or try trituration. oiling_out->purify_oil Yes end Consult Further Literature oiling_out->end No

Caption: A decision tree for troubleshooting low yields.

Visualization 2: Purification Workflow

Purification_Workflow start Crude 1-Methylazepan-4-one HCl (Solid or Oil) is_solid Is the crude product a solid? start->is_solid recrystallize Direct Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography (Silica Gel) is_solid->chromatography No (Oil) solvent_screen Solvent System Screening (e.g., Isopropanol/Ether) recrystallize->solvent_screen combine_fractions Combine Pure Fractions & Evaporate Solvent chromatography->combine_fractions recrystallize_from_oil Recrystallize Purified Oil combine_fractions->recrystallize_from_oil recrystallize_from_oil->solvent_screen crystallization Dissolve in Minimum Hot Solvent, Cool Slowly, Induce Crystallization solvent_screen->crystallization filtration Vacuum Filtration crystallization->filtration wash Wash with Cold Solvent filtration->wash dry Dry Under Vacuum wash->dry final_product Pure Crystalline Product dry->final_product

Caption: A typical workflow for the purification of the target compound.

IV. References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]

  • ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

  • Google Patents. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.

  • LookChem. 1-Methylazepan-4-one. [Link]

  • Recrystallization. [Link]

  • Recrystallization. [Link]

  • Reddit. Experimental Help for Dieckmann Condensation. [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Chemistry Stack Exchange. 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. [Link]

  • Google Patents. Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate.

  • PubChem. 1-methylazepan-4-one Hydrochloride. [Link]

  • ResearchGate. 26.12 Product Class 12: Seven-Membered and Larger-Ring Cyclic Ketones. [Link]

  • YouTube. Dieckmann condensation. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [Link]

  • Basicmedical Key. Drug stability. [Link]

  • ACS Publications. A Practical Synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic Acid. [Link]

  • Scilit. The synthesis of seven-membered rings: General strategies and the design and development of a new class of cycloaddition reactions. [Link]

  • PMC. Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. [Link]

  • ResearchGate. (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • ResearchGate. (PDF) Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. [Link]

  • Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. [Link]

  • Chemsrc. 1-Methyl-azepan-4-one HCl. [Link]

Sources

Troubleshooting

Technical Support Center: Reduction of 1-Methylazepan-4-one

Welcome to the technical support guide for the synthesis of 1-Methylazepan-4-ol via the reduction of 1-Methylazepan-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-Methylazepan-4-ol via the reduction of 1-Methylazepan-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic transformation. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and ensure a successful, high-yield reaction.

Section 1: Choosing Your Reducing Agent

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[1] For a substrate like 1-Methylazepan-4-one, the choice of reducing agent is critical and is primarily between two common metal hydrides: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).[2] While both can effectively reduce the ketone, they possess vastly different reactivity profiles, solvent compatibilities, and safety considerations.[2][3]

Understanding these differences is the first step in designing a robust experiment and troubleshooting any issues that may arise. LiAlH₄ is a significantly more powerful reducing agent than NaBH₄, capable of reducing not just aldehydes and ketones, but also esters, carboxylic acids, and amides.[1][4] Conversely, the milder NaBH₄ is more selective, typically only reducing aldehydes and ketones, which simplifies its use in molecules with multiple functional groups.[1][5]

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild & SelectiveStrong & Unselective
Typical Substrates Aldehydes, Ketones[1][5]Aldehydes, Ketones, Esters, Carboxylic Acids, Amides[4][6]
Typical Solvents Protic solvents (Methanol, Ethanol, Water)[7][8]Aprotic ethers (Anhydrous THF, Diethyl Ether)[3][9]
Workup Simple quench with water or dilute acid (e.g., aq. NH₄Cl).[10]Cautious, sequential addition of water and NaOH solution (Fieser workup) is required to manage reactive byproducts.[2]
Safety Stable solid, handled in air. Reacts with acidic protons to generate H₂ gas.Pyrophoric solid, reacts violently with water and protic solvents.[3][9] Must be handled under an inert atmosphere.

For the reduction of 1-Methylazepan-4-one, Sodium Borohydride (NaBH₄) is the recommended starting point due to its high selectivity for the ketone, operational simplicity, and superior safety profile.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the reduction of 1-Methylazepan-4-one in a direct question-and-answer format.

Scenario 1: Incomplete Reaction or Low Yield

Q1: My TLC/LC-MS analysis shows a significant amount of unreacted 1-Methylazepan-4-one after the expected reaction time. What could be the cause?

A1: This is a common issue that can typically be traced back to one of four factors: reagent stoichiometry, reagent quality, temperature, or reaction time.

  • Insufficient Reducing Agent: While theoretically one mole of NaBH₄ can reduce four moles of ketone, in practice, side reactions consume the reagent.[1] NaBH₄ reacts with protic solvents like methanol or water, especially under neutral or acidic conditions, to produce hydrogen gas.[7][11]

    • Solution: Use a molar excess of NaBH₄, typically 1.5 to 2.0 equivalents relative to the ketone. For difficult reductions, a larger excess may be required.

  • Poor Reagent Quality: Sodium borohydride can degrade over time, especially if improperly stored and exposed to atmospheric moisture.

    • Solution: Use a freshly opened bottle of NaBH₄ or titrate an older batch to determine its active hydride content. Always store it in a tightly sealed container in a desiccator.

  • Reaction Temperature Too Low: Most NaBH₄ reductions are performed at 0 °C to room temperature.[12] While the initial addition should be done at 0 °C to control the exotherm, allowing the reaction to warm to room temperature is often necessary to drive it to completion.

    • Solution: After the initial addition of NaBH₄ at 0 °C, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, monitoring by TLC.[10]

  • Presence of Water in LiAlH₄ Reaction: For LiAlH₄ reductions, the presence of even trace amounts of water will rapidly consume the reagent before it can reduce the ketone.

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents, dispensed under an inert atmosphere (e.g., Argon or Nitrogen).[9][13]

Scenario 2: Difficult Workup and Product Isolation

Q2: After quenching the reaction, I'm having trouble with the extraction. I'm getting emulsions or poor recovery of my product, 1-Methylazepan-4-ol.

A2: Workup issues with this specific product are often related to its chemical nature—it is a basic amine and a water-soluble alcohol. The pH of the aqueous layer during extraction is critical.

  • For NaBH₄ Reactions:

    • Problem: The product, 1-Methylazepan-4-ol, can be protonated by the acidic quench (like NH₄Cl or dilute HCl) and partition into the aqueous layer.

    • Solution: After quenching the excess NaBH₄, basify the aqueous layer with a strong base (e.g., 2M NaOH, K₂CO₃) to a pH > 11. This ensures the tertiary amine is in its free base form, making it more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (3-4 times) to maximize recovery.

  • For LiAlH₄ Reactions:

    • Problem: The workup produces gelatinous aluminum salts that can trap the product and make phase separation difficult.

    • Solution: Employ a standard Fieser workup. For a reaction using 'X' g of LiAlH₄ in a solvent like THF, cool the mixture to 0 °C and slowly and sequentially add:

      • 'X' mL of water

      • 'X' mL of 15% (w/v) aqueous NaOH

      • '3X' mL of water Stir the resulting mixture vigorously for 30-60 minutes. This procedure is designed to produce granular, easily filterable aluminum salts. Filter the slurry through a pad of Celite® and wash the filter cake thoroughly with your extraction solvent.

Scenario 3: Unexpected Side Products

Q3: My NMR spectrum shows impurities, or my TLC has unexpected spots. What are the likely side products?

A3: Side products are generally minimal for this selective transformation but can occur.

  • Borate Esters: The primary intermediate in a borohydride reduction is a borate ester complex.[14] If the hydrolysis step during workup is incomplete, these may persist.

    • Solution: Ensure the reaction is stirred with the quench solution (e.g., water, dilute acid) for a sufficient period (at least 30 minutes) to ensure complete hydrolysis of all intermediates.[10]

  • Solvent Adducts (for NaBH₄ in Methanol): In some cases, the intermediate borane species can react with the methanol solvent.

    • Solution: This is rarely a major issue. Proper workup and purification (e.g., flash chromatography) will easily remove these byproducts.

Frequently Asked Questions (FAQs)

Q: Is catalytic hydrogenation a viable alternative for this reduction? A: Yes, catalytic hydrogenation (e.g., using H₂, Pd/C, or Raney Nickel) can reduce ketones. However, it often requires specialized high-pressure equipment and can sometimes be less selective if other reducible functional groups are present.[15] For lab-scale synthesis, hydride reagents are generally more convenient.

Q: How does the N-methyl group influence the reaction? A: The tertiary amine is a key feature of the molecule. It renders the molecule basic, which is the most important consideration for the extractive workup as discussed in Q2. It does not directly participate in the reduction but makes the final product, 1-Methylazepan-4-ol, a polar and relatively water-soluble compound.

Q: What is the simplest way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method.[1] Use a mobile phase like 10% Methanol in Dichloromethane with 1% triethylamine or ammonium hydroxide. The starting ketone is less polar than the product alcohol, so the product spot (Rf value) will be lower on the plate. Stain with potassium permanganate or iodine to visualize the spots.

Section 3: Visualized Workflows and Protocols

General Experimental Workflow

The following diagram outlines the typical workflow for the reduction of 1-Methylazepan-4-one.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start 1-Methylazepan-4-one in appropriate solvent reagent Choose Reducing Agent (NaBH4 or LiAlH4) start->reagent cool Cool to 0 °C reagent->cool Proceed to Reaction add Slowly add reducing agent cool->add react Stir at 0 °C to RT Monitor by TLC add->react quench Quench excess hydride react->quench When complete basify Adjust pH > 11 quench->basify extract Extract with organic solvent basify->extract dry Dry, Filter, Concentrate extract->dry purify Purify via Flash Chromatography (if needed) dry->purify end 1-Methylazepan-4-ol purify->end

Caption: General workflow for the reduction of 1-Methylazepan-4-one.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve issues with your reaction.

G start Reaction Complete? (Check TLC) no No start->no Incomplete yes Yes start->yes Complete cause1 Insufficient Reagent? (Used 1.5-2.0 eq?) no->cause1 cause2 Low Temperature? (Warmed to RT?) no->cause2 cause3 Poor Reagent Quality? (Old bottle?) no->cause3 workup Proceed to Workup yes->workup sol1 Add more reducing agent cause1->sol1 sol2 Allow to stir at RT longer cause2->sol2 sol3 Use fresh reagent cause3->sol3

Caption: Troubleshooting flowchart for incomplete reduction reactions.

Detailed Experimental Protocol: Reduction with Sodium Borohydride

This protocol is recommended for its reliability and safety.

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 1-Methylazepan-4-one (1.0 eq). Dissolve the ketone in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches ~0 °C.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitoring: Check for the consumption of the starting material by TLC (e.g., 90:9:1 DCM/MeOH/NH₄OH). The product alcohol should have a lower Rf than the starting ketone.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water to quench any unreacted NaBH₄. Stir for 20 minutes.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water and 2M aqueous NaOH to the residue until the pH is > 11.

    • Extract the aqueous layer with dichloromethane (DCM) (4 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-Methylazepan-4-ol.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.

References

  • Organic Syntheses. (n.d.). A procedure for the synthesis of 1-Methylimidazole-N-oxide.
  • IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Organic Syntheses. (n.d.). A procedure involving anhydrous tetrahydrofuran.
  • Aggarwal, T. (n.d.). Methods in Organic Synthesis. DU Chem.
  • Organic Syntheses. (n.d.). A procedure involving workup with hydrochloric acid.
  • Journal of Chemical Education. (2002, June 1). Chiral Compounds and Green Chemistry in Undergraduate Organic Laboratories: Reduction of a Ketone by Sodium Borohydride and Baker's Yeast. ACS Publications.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • LookChem. (n.d.). 1-Methylazepan-4-one.
  • Chemistry LibreTexts. (2019, June 5). 18.4: Reduction of Aldehydes and Ketones.
  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Chemguide. (2013, April 15). Reduction of carbonyl compounds using sodium tetrahydridoborate.
  • Google Patents. (2022, May 17). Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
  • LibreTexts. (2023, September 7). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • BenchChem. (n.d.). How to avoid ring-opening of cyclopropyl ketones during reaction.
  • Wikipedia. (n.d.). Sodium borohydride.
  • Smolecule. (n.d.). Troubleshooting Guide: Common Synthesis Issues & Solutions.
  • Organic Chemistry Tutor. (n.d.). Reduction of Aldehydes and Ketones with Complex Hydrides.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • Chemguide. (2015, November 15). Reduction of aldehydes and ketones.
  • PubChem. (n.d.). 1-methylazepan-4-one Hydrochloride.
  • ChemicalBook. (2025, July 16). 1-Methylazepan-4-one hydrochloride.
  • PubChem. (n.d.). 1-Methylazepan-4-ol. NIH.
  • ChemScene. (n.d.). 1-Methylazepan-4-one hydrochloride.
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
  • ResearchGate. (2014, May 8). Can someone advise on ketone reduction-williamson esterification?
  • Royal Society of Chemistry. (n.d.). A convenient stereoselective access to novel 1,2,4-triazepan-3-ones/thiones via reduction or reductive alkylation of 7-membered cyclic semicarbazones and thiosemicarbazones. Organic & Biomolecular Chemistry.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • YouTube. (2020, January 28).
  • Reddit. (2016, May 18).

Sources

Optimization

Technical Support Center: Scaling Up 1-Methylazepan-4-one Hydrochloride Production

This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling up the synthesis of 1-Methylazepan-4-one hydrochloride. As a crucial intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling up the synthesis of 1-Methylazepan-4-one hydrochloride. As a crucial intermediate in the synthesis of pharmaceuticals like Azelastine, robust and reproducible production is paramount.[1][2][3] This document moves beyond a simple recitation of steps to provide in-depth troubleshooting, address common scale-up pitfalls, and explain the chemical principles behind our recommended solutions.

Section 1: Synthesis Overview & Core Challenges

The industrial production of 1-Methylazepan-4-one hydrochloride often proceeds from N-methyl-2-pyrrolidone (NMP). A common and well-documented route involves a multi-step process:

  • Ring Opening of NMP: NMP is hydrolyzed under acidic conditions to form 4-methylaminobutyric acid hydrochloride.

  • Esterification: This intermediate is esterified, typically to the methyl ester.

  • Michael Addition: A Michael addition is performed with methyl acrylate to form a diester.

  • Dieckmann Condensation: The crucial intramolecular cyclization of the diester is carried out using a strong base (e.g., potassium tert-butoxide) to form the β-keto ester.

  • Hydrolysis & Decarboxylation: The β-keto ester is hydrolyzed and decarboxylated under acidic conditions to yield the free base, 1-methylazepan-4-one.

  • Salt Formation & Isolation: The final product is isolated as the hydrochloride salt via crystallization.[4]

An alternative, shorter route starts from 1-methylpiperidine-4-ketone, which undergoes a ring expansion reaction.[1] While potentially more efficient, the Dieckmann condensation route is widely used and its scale-up challenges are well-understood.

The primary challenges when transitioning this synthesis from bench to pilot or production scale revolve around managing exothermic reactions, ensuring anhydrous conditions, controlling impurity formation, and achieving consistent, high-purity crystallization.

Process Flow Diagram: NMP to 1-Methylazepan-4-one HCl

NMP N-Methyl-2-pyrrolidone (NMP) RingOpening Acidic Hydrolysis (Ring Opening) NMP->RingOpening Intermediate1 4-Methylaminobutyric Acid HCl RingOpening->Intermediate1 Esterification Esterification (e.g., MeOH/SOCl2) Intermediate1->Esterification Intermediate2 4-Methylaminobutyric Acid Methyl Ester HCl Esterification->Intermediate2 MichaelAddition Michael Addition (Methyl Acrylate) Intermediate2->MichaelAddition Diester Diester Intermediate MichaelAddition->Diester Dieckmann Dieckmann Condensation (e.g., KOtBu) Diester->Dieckmann BetaKetoEster Cyclic β-Keto Ester Dieckmann->BetaKetoEster Hydrolysis Hydrolysis & Decarboxylation (HCl) BetaKetoEster->Hydrolysis FreeBase 1-Methylazepan-4-one (Free Base) Hydrolysis->FreeBase SaltFormation Salt Formation & Crystallization FreeBase->SaltFormation FinalProduct 1-Methylazepan-4-one HCl SaltFormation->FinalProduct

Caption: Synthesis workflow from NMP to the final hydrochloride salt.

Section 2: Troubleshooting Guide for Scale-Up

This section is formatted as a series of questions and answers to directly address problems you may encounter during scale-up.

Q1: Our yield drops significantly during the Dieckmann cyclization step when moving to a larger reactor. What are the likely causes and how can we mitigate this?

This is a classic scale-up issue for the Dieckmann condensation, which is highly sensitive to reaction conditions.[5][6] The drop in yield is typically due to a combination of factors related to mass and heat transfer.

Causality & Solutions:

  • Inadequate Anhydrous Conditions: The strong base used (e.g., potassium tert-butoxide, sodium methoxide) is extremely sensitive to moisture. On a larger scale, ensuring all solvents, reagents, and the reactor itself are scrupulously dry is more challenging. Water will consume the base and can hydrolyze the ester, leading to side products and reduced yield.

    • Mitigation: Use fresh, high-purity anhydrous solvents. Dry the reactor by azeotropic distillation with a suitable solvent (e.g., toluene) or perform a nitrogen purge with heating before use. Handle the base under a strict inert atmosphere (Nitrogen or Argon).

  • Poor Temperature Control: The Dieckmann condensation is exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. Uncontrolled temperature spikes can lead to side reactions, such as intermolecular condensations or decomposition.

    • Mitigation: Implement slow, subsurface addition of the base to the diester solution to control the rate of heat generation. Ensure your reactor has an adequate cooling system. Monitor the internal reaction temperature in real-time and set critical temperature limits.

  • Inefficient Mixing: In a large vessel, localized "hot spots" or areas of high reagent concentration can occur if mixing is not vigorous and uniform. This can lead to the formation of polymeric byproducts.

    • Mitigation: Use an appropriately sized and shaped agitator for your reactor. Model the mixing efficiency if possible. Ensure the reaction mixture remains mobile and does not become overly viscous.

Troubleshooting Decision Tree: Low Dieckmann Yield

Start Low Yield in Dieckmann Cyclization CheckMoisture Verify Anhydrous Conditions (Solvent, Reagents, Reactor) Start->CheckMoisture MoistureYes Moisture Detected CheckMoisture->MoistureYes Yes MoistureNo Conditions Anhydrous CheckMoisture->MoistureNo No CheckTemp Analyze Temperature Profile (Exotherm Control) TempYes Temp Spikes Observed CheckTemp->TempYes Yes TempNo Temp Stable CheckTemp->TempNo No CheckMixing Evaluate Mixing Efficiency (Agitator, Viscosity) MixingYes Poor Mixing CheckMixing->MixingYes Yes MixingNo Good Mixing CheckMixing->MixingNo No Sol_Moisture Action: Dry all components. Use fresh anhydrous solvents. MoistureYes->Sol_Moisture MoistureNo->CheckTemp Sol_Temp Action: Slow reagent addition. Improve reactor cooling. TempYes->Sol_Temp TempNo->CheckMixing Sol_Mixing Action: Optimize agitator speed/design. Consider dilution. MixingYes->Sol_Mixing

Caption: Decision tree for diagnosing low yield in the cyclization step.

Q2: We are struggling with the final crystallization of the hydrochloride salt. The product is oily, difficult to filter, or has low purity. What are the best practices for large-scale crystallization?

Crystallization is a critical purification step where many seemingly minor variables can have a major impact on product quality and handleability at scale. The hydrochloride salt of 1-Methylazepan-4-one is known to be hygroscopic, which adds to the challenge.[4]

Causality & Solutions:

  • Incorrect Solvent System or Supersaturation: The choice of solvent is crucial. Isopropanol is commonly cited for this crystallization.[1][4] If the product oils out, it often means the level of supersaturation is too high or the cooling rate is too fast, preventing orderly crystal lattice formation.

    • Mitigation: Perform solvent screening to find the optimal system. A mixture of a solvent (like isopropanol) and an anti-solvent (like ether or MTBE) can sometimes provide better control. Implement a controlled, slow cooling profile. Seeding the solution with a small amount of pure crystals at the appropriate temperature can promote controlled crystal growth.

  • pH Control: The hydrochloride salt will not crystallize effectively if the pH is incorrect. Excess acid can lead to an oily product, while insufficient acid will leave the free base in solution.

    • Mitigation: Carefully adjust the pH of the free base solution to be acidic (<6) using a solution of HCl in a suitable solvent (e.g., HCl in isopropanol).[1] Monitor the pH closely during addition. The target pH should be optimized in the lab first.

  • Presence of Impurities: Impurities can act as crystal growth inhibitors, leading to small, poorly formed crystals or preventing crystallization altogether.

    • Mitigation: Ensure the free base is of high purity before attempting salt formation. An activated carbon treatment of the solution before crystallization can sometimes remove color and other problematic impurities.[7]

  • Hygroscopic Nature: As noted in patent literature, the product can easily absorb moisture from the air.[4] This can make the isolated solid sticky and difficult to dry.

    • Mitigation: Conduct the filtration and initial drying under a blanket of dry nitrogen. Use a vacuum oven for final drying at a controlled temperature to remove residual solvent and moisture.

Section 3: FAQs for Process Optimization

Q: What are the critical process parameters (CPPs) to monitor during scale-up?

A: Monitoring and controlling CPPs is essential for a robust and reproducible process. The following table summarizes key parameters for the synthesis route from NMP.

Process Step Critical Process Parameter (CPP) Typical Range / Target Justification
Dieckmann Cyclization Reaction Temperature25-50 °C (Varies with base)Controls reaction rate and prevents side reactions.
Reagent Addition RateSlow, controlled additionManages exotherm and avoids localized high concentrations.
Water Content< 0.1% in solvents/reagentsPrevents deactivation of the strong base and hydrolysis.
Decarboxylation HCl Concentration3-6 MDrives the reaction to completion.
Reflux Temperature~100-110 °CProvides activation energy for decarboxylation.
Reaction Time4-8 hoursEnsures complete conversion and minimizes impurity formation.
Crystallization pH< 6Ensures complete conversion to the hydrochloride salt for precipitation.
Cooling Rate5-10 °C / hourPromotes growth of larger, purer crystals and prevents oiling out.
Final Product DryingTemperature & Vacuum40-50 °C, <10 mbar

Q: What are the common impurities and how can we control them?

A: A thorough understanding of your impurity profile is key to developing a successful control strategy.

Impurity Origin Control Strategy
Unreacted DiesterIncomplete Dieckmann cyclizationOptimize base stoichiometry, reaction time, and temperature.
Cyclic β-Keto EsterIncomplete hydrolysis/decarboxylationEnsure sufficient acid concentration and reflux time. Monitor by HPLC.
Polymeric ByproductsUncontrolled exotherm or poor mixing in cyclizationImprove heat transfer and mixing efficiency. Slow reagent addition.
4-methylaminobutyric acidIncomplete esterification or hydrolysis of intermediatesDrive esterification to completion. Purify intermediates if necessary.

Q: What are the recommended handling and storage conditions for 1-Methylazepan-4-one hydrochloride?

A: The final product is a solid, often a light yellow or white powder.[3] Due to its hygroscopic nature, it should be handled and stored with care.[4]

  • Handling: Handle in a controlled, low-humidity environment or under an inert gas (nitrogen) to prevent moisture absorption.

  • Storage: Store in well-sealed containers in a cool, dry place.[3] Storage at 2-8°C under an inert atmosphere is also recommended for long-term stability.

Q: Are there greener or more modern synthetic alternatives?

A: The field of cyclic ketone synthesis is evolving. While the Dieckmann route is a workhorse, research into more sustainable methods is ongoing.[8] This includes direct palladium-catalyzed aerobic dehydrogenation of cyclic amines/alcohols and biocatalytic routes using engineered microorganisms.[9][10][11] While not yet widely industrialized for this specific molecule, these approaches represent the future of more environmentally friendly chemical manufacturing.

References

  • Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride. (2022). CN114504149A.
  • Cyclic Ketones Market Projections & Growth Outlook, 2025-2035. (2025). Future Market Insights.
  • Diao, T., & Stahl, S. S. (2011). Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. Journal of the American Chemical Society, 133(37), 14566–14569.
  • Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate. (n.d.). CN101781248B.
  • Hexahydro-1-methyl-4H-azepin-4-one. (n.d.). LookChem.
  • Wilson, N., et al. (2023). Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. ACS Sustainable Chemistry & Engineering.
  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board.
  • Synthesis of some N-substituted 4-piperidones. (n.d.). Journal of the Chemical Society C: Organic.
  • 1-Methylazepan-4-one hydrochloride. (n.d.). ChemScene.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.
  • Piperidine Synthesis. (n.d.). DTIC.
  • Biosynthesis of cyclic ketones by a H2O2 self-sufficient cascade reaction. (2023). TU Delft Research Portal.
  • 1-Methylazepan-4-one hydrochloride. (n.d.). Chemicea.
  • Methods for producing cyclic and acyclic ketones. (n.d.). US10207961B2.
  • Synthesis method for N-substituted-4-piperidone. (n.d.). CN102731369A.
  • 1-Methylhexahydroazepin-4-One Hydrochloride. (n.d.). Home Sunshine Pharma.
  • 1-Methylazepan-4-one hydrochloride. (n.d.). LGC Standards.
  • 1-Methylazepan-4-one hydrochloride. (2025). ChemicalBook.
  • 1-Methylazepan-4-one Hydrochloride. (n.d.).

Sources

Troubleshooting

Azepane Synthesis Support Center: Troubleshooting &amp; Methodological Guide

Welcome to the Technical Support Center for Azepane Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique challenges of constructing 7-membered nitrogen heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azepane Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique challenges of constructing 7-membered nitrogen heterocycles. Azepanes are highly coveted privileged scaffolds in drug discovery due to their unique 3D conformational flexibility[1]. However, their synthesis is notoriously difficult compared to pyrrolidines and piperidines, often resulting in low yields, oligomerization, or poor regioselectivity[2].

This guide is designed to provide you with the mechanistic causality behind common pitfalls and self-validating protocols to ensure experimental success.

Fundamental Challenges: The "Medium-Ring Gap"

Q: Why do my cyclization reactions fail for azepanes when the exact same conditions work perfectly for piperidines? A: You are encountering the "medium-ring gap." The formation of 7-membered rings is thermodynamically and kinetically disfavored due to two main factors:

  • Entropic Penalty: Forming a 7-membered ring requires the linear precursor to adopt a highly specific conformation, resulting in a massive loss of degrees of freedom during the transition state[3][4].

  • Enthalpic Penalty (Transannular Strain): As the chain folds, the hydrogen atoms on the carbon backbone are forced into eclipsing interactions (Pitzer strain) and transannular steric clashes across the ring[4].

Causality Check: Because the intramolecular cyclization rate (


) is drastically lowered by these structural penalties, competing intermolecular reactions (

) like polymerization will dominate unless specific interventions (like high dilution) are applied[2].

Troubleshooting Ring-Closing Metathesis (RCM)

Q: My RCM reaction yields mostly dimers and oligomers instead of the desired azepane. How do I shift the equilibrium? A: This is a classic concentration-dependent issue. Intermolecular metathesis (dimerization) is a second-order reaction, while intramolecular RCM is a first-order reaction. Solution: Increase the "Effective Molarity" by running the reaction at high dilution (0.001 M to 0.01 M)[2]. By artificially starving the reaction of intermolecular collision partners, you force the catalyst to perform the intramolecular cyclization. Alternatively, introducing conformational constraints (e.g., a fused ring or a gem-dimethyl group) can pre-organize the reactive ends, lowering the entropic barrier[4].

Q: The RCM reaction stalls at 20% conversion. I suspect catalyst poisoning. What causes this? A: Ruthenium catalysts (like Grubbs II) are highly electrophilic. If your substrate contains an unprotected secondary amine, the Lewis basic nitrogen lone pair will coordinate irreversibly to the ruthenium center, forming a stable, catalytically inactive chelate[2]. Solution: Mask the amine's basicity. Use electron-withdrawing protecting groups like Boc, Cbz, or Ts. If protection is impossible, add a stoichiometric amount of a Lewis acid (e.g.,


) to tie up the nitrogen lone pair in situ[2].
RCM Troubleshooting Workflow

Azepane_RCM_Troubleshooting Start Azepane RCM Yield < 20% CheckConc Is substrate conc. > 0.01 M? Start->CheckConc Dilute Dilute to 0.001 M (Favor Intramolecular RCM) CheckConc->Dilute Yes CheckAmine Is the amine unprotected? CheckConc->CheckAmine No Dilute->CheckAmine Protect Add Boc/Cbz protecting group or use Ti(O-i-Pr)4 CheckAmine->Protect Yes CheckIsom Are alkene isomers present? CheckAmine->CheckIsom No Protect->CheckIsom Scavenger Add hydride scavenger (e.g., 1,4-benzoquinone) CheckIsom->Scavenger Yes Success Optimal Azepane Formation CheckIsom->Success No Scavenger->Success

Workflow for troubleshooting low yields in azepane Ring-Closing Metathesis (RCM).

Troubleshooting Beckmann Rearrangements

Q: When expanding a cyclohexanone oxime to a caprolactam (to later reduce to an azepane), I get an inseparable mixture of regioisomers. How can I control this? A: The Beckmann rearrangement is strictly stereospecific, not regioselective. The carbon group that migrates is always the one anti-periplanar to the leaving group (e.g., hydroxyl or tosylate) on the oxime nitrogen[2]. If your starting oxime is a thermodynamic mixture of (E) and (Z) isomers, you will inevitably generate a mixture of regioisomeric lactams[5]. Solution: Separate the (E) and (Z) oxime isomers via silica gel chromatography before initiating the rearrangement[2]. Oximes are generally stable enough for separation, whereas the resulting lactam regioisomers are notoriously difficult to resolve.

Quantitative Data: Comparison of Azepane Synthesis Strategies

Synthetic StrategyTypical ConcentrationPrimary PitfallMechanistic CauseMitigation StrategyTypical Yield Range
Ring-Closing Metathesis (RCM) 0.001 - 0.01 MDimerization / OligomerizationSecond-order intermolecular kinetics outcompete first-order intramolecular cyclization.Syringe pump addition; High dilution; Conformational constraints.40 - 85%
Beckmann Rearrangement 0.1 - 0.5 MPoor RegioselectivityStereospecific migration of mixed (E)/(Z) oxime isomers.Pre-separation of oxime isomers via chromatography.50 - 90%
Intramolecular Reductive Amination 0.01 - 0.05 MPremature reduction of open chainReducing agent attacks the aldehyde/ketone before the slow 7-membered imine formation completes.Stepwise protocol: Form imine completely (use Dean-Stark) before adding reducing agent.30 - 75%
Transition Metal Annulation 0.1 - 0.2 MSluggish kinetics & Steric hindranceEntropic penalties and rigid fused-ring architectures restrict conformational flexibility.Directing group–functional group (DG–FG) relay strategies.60 - 95%

Self-Validating Experimental Protocols

Protocol 1: Self-Validating High-Dilution RCM for Azepane Formation

Objective: Synthesize a 7-membered azepane ring from a diene precursor while suppressing intermolecular oligomerization.

  • Substrate Preparation & Degassing: Dissolve the Boc-protected diene in anhydrous, degassed dichloromethane (DCM) to a final concentration of 0.001 M.

    • Causality & Validation: Degassing via sparging with Argon for 15 minutes is critical. Oxygen and moisture rapidly decompose the ruthenium alkylidene catalyst. Validate dryness by ensuring the solution remains perfectly clear.

  • Catalyst Addition via Syringe Pump: Instead of adding the Grubbs II catalyst (5-10 mol%) all at once, dissolve it in a small volume of degassed DCM and add it via syringe pump over 2-4 hours to the refluxing substrate solution.

    • Causality & Validation: This maintains an ultra-low steady-state concentration of active catalyst and unreacted diene, mathematically favoring first-order intramolecular cyclization over second-order dimerization.

  • Reaction Monitoring: Monitor via UPLC-MS or TLC.

    • Validation: You should observe the disappearance of the starting material and the appearance of a lower-Rf spot (product). If a streak of high-molecular-weight baseline material appears, the concentration is still too high (oligomerization is occurring).

  • Quenching: Add an excess of ethyl vinyl ether and stir for 30 minutes.

    • Causality: This reacts with the active ruthenium carbene to form a catalytically inactive Fischer carbene, preventing unwanted alkene isomerization during concentration and purification.

Protocol 2: Regioselective Beckmann Rearrangement of Cyclohexanone Oximes

Objective: Convert a substituted cyclohexanone oxime into a caprolactam (azepane precursor) with high regiocontrol[5].

  • E/Z Isomer Separation: Synthesize the oxime from the parent ketone.

    • Validation: Check the

      
      -NMR spectrum. If two sets of oxime hydroxyl protons or alpha-protons are visible, you have an E/Z mixture. Separate the isomers using silica gel flash chromatography[2].
      
  • Activation: Dissolve the pure (E)-oxime in anhydrous dichloromethane and cool to 0 °C. Add 1.2 equivalents of p-toluenesulfonyl chloride (TsCl) and 1.5 equivalents of pyridine.

    • Causality: Converting the hydroxyl group into a tosylate transforms it into an excellent leaving group, drastically lowering the activation energy required for the subsequent alkyl migration[5].

  • Rearrangement: Warm the reaction to room temperature. The anti-periplanar carbon-carbon bond will migrate to the nitrogen atom, expelling the tosylate.

    • Validation: IR spectroscopy of the crude product will show the disappearance of the broad oxime O-H stretch (~3300 cm

      
      ) and the appearance of a sharp lactam C=O stretch (~1650 cm
      
      
      
      ).
  • Reduction to Azepane: Treat the isolated caprolactam with

    
     in refluxing THF to reduce the amide carbonyl, yielding the final azepane[5].
    

References

  • Title: Optimizing reaction conditions for azepane ring formation | Source: benchchem.
  • Title: Rh(III)-Catalyzed Cascade Annulation of 5-Amino-1-aryl-pyrazoles with Pyridotriazoles for the Synthesis of Benzo[f]pyrazolo[1,5-a][1,3]diazepin-5-ones | Source: acs.
  • Title: Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies | Source: acs.
  • Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Source: nih.
  • Title: Formation of medium-ring heterocycles by diene and enyne metathesis | Source: uwindsor.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Characterization Guide: 1-Methylazepan-4-one Hydrochloride

Executive Summary & Strategic Context 1-Methylazepan-4-one hydrochloride (CAS: 19869-42-2) is a critical pharmacophore, most notably serving as the immediate precursor to the antihistamine Azelastine .[1] Its seven-membe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-Methylazepan-4-one hydrochloride (CAS: 19869-42-2) is a critical pharmacophore, most notably serving as the immediate precursor to the antihistamine Azelastine .[1] Its seven-membered azepane ring introduces specific analytical challenges—specifically conformational flexibility ("floppiness")—that distinguish it from more rigid six-membered piperidine analogs.[1]

This guide provides a rigorous framework for characterizing this intermediate. Unlike standard datasheets, we compare the Hydrochloride Salt (Product) against its Free Base (Alternative) form.[1] This comparison is vital because the protonation state drastically alters the NMR fingerprint, solubility profile, and stability, directly impacting process control decisions in drug development.

Key Performance Indicators (KPIs) for Analysis
FeatureHCl Salt (Target)Free Base (Alternative)Analytical Impact
Solubility High in Water/DMSOHigh in CHCl3/EtherDictates solvent choice (DMSO-d6 vs. CDCl3).[1]
N-Me Signal Doublet (coupling to NH⁺)SingletImmediate visual confirmation of salt formation.[1]
Stability High (Solid)Moderate (Oil/Low mp solid)Salt is the preferred storage form; Base oxidizes faster.[1]
Conformation Rigidified by H-bondingRapid PseudorotationSalt spectra often show broader lines due to exchange rates.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized workflow. The choice of solvent is not arbitrary; it is the primary determinant of spectral quality for this salt.[1]

Reagents & Preparation[1][2]
  • Target: 1-Methylazepan-4-one HCl (>98% purity).

  • Primary Solvent: DMSO-d6 (99.9% D).[1] Rationale: The HCl salt is sparingly soluble in CDCl3.[1] DMSO ensures full dissolution and stabilizes the exchangeable NH⁺ proton.[1]

  • Alternative Solvent: D2O. Warning: While soluble, D2O will exchange with the NH⁺ proton, erasing the critical N-H signal and eliminating N-CH3 coupling.[1]

Acquisition Parameters (400 MHz Base Frequency)
  • Temperature: 298 K (25°C).[1] Note: If peaks are exceptionally broad, elevate to 313 K to speed up ring inversion.

  • Relaxation Delay (D1): 5.0 seconds. Rationale: Ensure full relaxation of the quaternary carbonyl carbon for accurate integration.

  • Scans (NS): 16 (1H), 1024 (13C).[1]

Analytical Workflow Diagram[1]

NMR_Workflow Sample Solid Sample (HCl Salt) Solvent Solvent Selection Sample->Solvent Prep Dissolution (10-15 mg / 0.6 mL) Solvent->Prep DMSO-d6 (Preferred) Solvent->Prep D2O (Loss of NH) Acq Acquisition (1H & 13C) Prep->Acq Process Processing (LB=0.3Hz, Phase) Acq->Process Analysis Data Interpretation Process->Analysis Analysis->Sample Fail: Impurities found Analysis->Sample Pass: Release Lot

Figure 1: Standardized analytical workflow for azepane salts. DMSO-d6 is the critical control point to preserve proton coupling information.[1]

Detailed Spectral Analysis: The Fingerprint

1H NMR Analysis (DMSO-d6)

The proton spectrum of the HCl salt is distinct from the free base.[1] The protonation of the nitrogen creates a positive charge that deshields adjacent protons and introduces spin-spin coupling between the NH proton and the N-Methyl group.[1]

Predicted Chemical Shifts & Assignments:

PositionGroupShift (δ ppm)MultiplicityMechanistic Insight
NH⁺ Ammonium10.5 - 11.2 Broad SingletHighly deshielded acidic proton.[1] Diagnostic for the salt form.
C2-H, C7-H α-to-Nitrogen3.2 - 3.8 MultipletsDeshielded by the adjacent N⁺ cation.[1] Typically 0.5-1.0 ppm downfield from the free base.[1]
N-CH₃ N-Methyl2.7 - 2.9 Doublet (J≈5Hz)CRITICAL: In the salt form, the methyl couples to the NH⁺ proton.[1] In the free base, this is a singlet at ~2.3 ppm.
C3-H, C5-H α-to-Carbonyl2.6 - 2.8 MultipletsDeshielded by the anisotropic effect of the Carbonyl (C=O).[1]
C6-H β-Protons1.8 - 2.1 MultipletThe most shielded protons in the ring, furthest from electron-withdrawing groups.[1]

Senior Scientist Note on Conformational Broadening: The 7-membered azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.[1] At room temperature, this exchange can occur at a rate comparable to the NMR time scale, leading to line broadening of the ring protons (C2, C3, C5, C6, C7). Do not mistake this broadening for poor shimming.[1] If resolution is required, run the experiment at 323 K.

13C NMR Analysis (DMSO-d6)

The carbon spectrum provides the definitive confirmation of the backbone skeleton.[1]

PositionCarbon TypeShift (δ ppm)Assignment Logic
C4 Ketone (C=O)208.0 - 211.0 Characteristic ketone region.[1] Absence of this peak suggests reduction to alcohol.[1]
C2, C7 α-to-Nitrogen53.0 - 56.0 Deshielded by Nitrogen.[1]
N-CH₃ Methyl43.0 - 45.0 Distinct methyl signal.[1]
C3, C5 α-to-Carbonyl40.0 - 42.0 Deshielded by Carbonyl.[1]
C6 β-Carbon22.0 - 25.0 Most shielded methylene.[1]

Comparative Analysis: Product vs. Alternatives

In drug development, you will encounter the Free Base (during synthesis) and the HCl Salt (final isolation).[1] Distinguishing them is non-trivial if you rely solely on low-resolution LC-MS (which often shows the same M+H peak).[1] NMR is the discriminator.[1]

Comparison Matrix: 1H NMR Signatures
Feature1-Methylazepan-4-one HCl (Product)1-Methylazepan-4-one Free Base (Alternative)Interpretation
N-Me Signal Doublet (~2.8 ppm)Singlet (~2.34 ppm)The doublet arises from ³J coupling to the NH⁺.[1] Its collapse to a singlet indicates deprotonation.[1]
NH Proton Visible (~10-11 ppm)Absent The most obvious indicator of salt formation.[1]
α-H Shift Deshielded (>3.0 ppm)Shielded (<2.7 ppm)The positive charge on Nitrogen pulls electron density, shifting neighbors downfield.[1]
Solvent Compatibility DMSO-d6 / D2OCDCl3 / C6D6Using CDCl3 for the salt usually results in a suspension and poor signal-to-noise.[1]
Structural Logic Diagram

Structure_Logic Salt HCl Salt Form (Protonated N) Signal_NMe N-Methyl Signal Salt->Signal_NMe Signal_NH NH+ Proton Region (10-12 ppm) Salt->Signal_NH Base Free Base Form (Neutral N) Base->Signal_NMe Base->Signal_NH Result_Salt Doublet (Coupled to NH) Shift ~2.8 ppm Signal_NMe->Result_Salt If Salt Result_Base Singlet (No Coupling) Shift ~2.3 ppm Signal_NMe->Result_Base If Base Result_NH_Yes Broad Singlet Present Signal_NH->Result_NH_Yes If Salt Result_NH_No Signal Absent Signal_NH->Result_NH_No If Base

Figure 2: Decision tree for distinguishing Salt vs. Free Base using NMR spectral features.

Troubleshooting & Common Pitfalls

The "Disappearing" Peaks

If you use D2O as a solvent for the HCl salt:

  • The NH⁺ proton will rapidly exchange with Deuterium (H -> D).[1]

  • Result: The peak at 11 ppm disappears.

  • Secondary Result: The N-Methyl doublet collapses into a singlet (since it can no longer couple to H).

  • Risk: You may falsely identify the sample as the free base or a degraded salt.[1] Always use DMSO-d6 for initial characterization. [1]

Regioisomer Contamination

Synthesis of azepanones often involves ring expansion of piperidones using diazomethane or Tiffeneau-Demjanov rearrangement.[1] This can produce regioisomers (e.g., 1-Methylazepan-3-one ).[1]

  • Differentiation: Look at the 13C NMR.

    • 4-one (Target): Symmetry in the ring is higher (though not perfect).

    • 3-one (Impurity): The carbonyl is closer to the nitrogen.[1] The α-carbon between N and C=O will appear as a distinct singlet at ~60-65 ppm (deshielded by both groups).[1]

References

  • PubChem. 1-Methylazepan-4-one Hydrochloride (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Google Patents. Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride (CN101781248B).[1] Available at: [1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Edition, Wiley.[1] (Standard text for general shift prediction rules).

Sources

Comparative

Mass spectrometry of 5-Methylazepan-4-ol hydrochloride

An In-Depth Technical Guide to the Mass Spectrometry of 5-Methylazepan-4-ol Hydrochloride: A Comparative Analysis Introduction 5-Methylazepan-4-ol hydrochloride is a substituted azepane derivative of interest in syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-Methylazepan-4-ol Hydrochloride: A Comparative Analysis

Introduction

5-Methylazepan-4-ol hydrochloride is a substituted azepane derivative of interest in synthetic and medicinal chemistry. As with many chiral amino alcohols, its unambiguous characterization is critical for ensuring purity, confirming identity, and understanding its metabolic fate. While various analytical techniques can be employed, mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed structural information. This guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Methylazepan-4-ol hydrochloride, comparing it with other analytical techniques and offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Predicted Mass Spectrum and Fragmentation

The chemical structure of 5-Methylazepan-4-ol hydrochloride is C7H15NO·HCl. The free base has a monoisotopic mass of 129.1154 g/mol . When analyzed by mass spectrometry, particularly with electrospray ionization (ESI), the compound is expected to be observed as its protonated molecule [M+H]+ at m/z 130.1232. The hydrochloride salt will readily dissociate in the ESI source, leaving the free base to be ionized.

The fragmentation of protonated 5-Methylazepan-4-ol is likely to proceed through several key pathways, driven by the presence of the hydroxyl and amine functional groups. The initial protonation is expected to occur at the more basic nitrogen atom of the azepane ring. Subsequent collision-induced dissociation (CID) would likely lead to the following fragmentation pathways:

  • Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of water (H2O, 18.01 Da), leading to a fragment ion at m/z 112.1126. This is often a facile process, especially with a protonated nitrogen nearby to induce the elimination.

  • Ring Cleavage: The azepane ring can undergo various cleavage reactions. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation route for cyclic amines. This could result in the loss of ethylene (C2H4, 28.03 Da) or propene (C3H6, 42.05 Da) from the ring, leading to smaller fragment ions.

  • Combined Losses: Sequential fragmentation events, such as the loss of water followed by ring cleavage, are also highly probable. For instance, the ion at m/z 112.1126 could further fragment by losing a methyl radical (CH3•, 15.02 Da) or other small neutral molecules.

Experimental Protocol: High-Resolution Mass Spectrometry

This protocol outlines a general procedure for the analysis of 5-Methylazepan-4-ol hydrochloride using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.

Objective: To obtain an accurate mass measurement of the parent ion and identify characteristic fragment ions.

Materials:

  • 5-Methylazepan-4-ol hydrochloride standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (for mobile phase modification)

  • High-resolution mass spectrometer with ESI source

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 5-Methylazepan-4-ol hydrochloride in methanol. From this, prepare a working solution of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.

  • Instrumentation Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Mass Range: m/z 50-500

  • Data Acquisition:

    • MS1 (Full Scan): Acquire full scan data to determine the accurate mass of the protonated molecule [M+H]+.

    • MS2 (Tandem MS): Perform tandem MS (MS/MS) on the [M+H]+ ion (m/z 130.12). Use a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and observe the characteristic fragment ions.

  • Data Analysis:

    • Determine the elemental composition of the parent ion and its fragments using the accurate mass measurements.

    • Propose fragmentation pathways based on the observed neutral losses and fragment ions.

Comparative Analysis with Other Techniques

While MS provides invaluable structural information, a comprehensive characterization of 5-Methylazepan-4-ol hydrochloride often requires a multi-technique approach.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides structural information.Isomers may not be distinguishable without chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed connectivity of atoms (1H, 13C), stereochemistry (NOESY).Unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires more sample.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers.Quantitative, can be coupled with MS.Does not provide detailed structural information on its own.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives.Excellent separation for volatile compounds.Requires derivatization for non-volatile compounds like amino alcohols.

Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of 5-Methylazepan-4-ol hydrochloride, integrating MS with other key analytical techniques.

cluster_0 Initial Analysis cluster_1 Structure Confirmation cluster_2 Final Characterization Sample Sample HPLC_UV HPLC-UV (Purity Assessment) Sample->HPLC_UV LC_MS LC-MS (Molecular Weight) HPLC_UV->LC_MS Purified Sample MS_MS Tandem MS (Fragmentation) LC_MS->MS_MS Data_Integration Data Integration & Structure Elucidation MS_MS->Data_Integration NMR NMR Spectroscopy (Connectivity & Stereo) NMR->Data_Integration

Caption: Integrated workflow for the characterization of 5-Methylazepan-4-ol hydrochloride.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathway for protonated 5-Methylazepan-4-ol.

M_H [M+H]+ m/z 130.12 M_H_H2O [M+H-H2O]+ m/z 112.11 M_H->M_H_H2O - H2O M_H_C2H4 [M+H-C2H4]+ m/z 102.09 M_H->M_H_C2H4 - C2H4 M_H_H2O_CH3 [M+H-H2O-CH3]+ m/z 97.09 M_H_H2O->M_H_H2O_CH3 - CH3•

Caption: Predicted fragmentation of protonated 5-Methylazepan-4-ol.

Conclusion

Mass spectrometry is a powerful tool for the characterization of 5-Methylazepan-4-ol hydrochloride, providing sensitive detection and critical structural information through fragmentation analysis. When integrated with other techniques such as NMR and HPLC, a complete and unambiguous structural elucidation can be achieved. The methodologies and comparative data presented in this guide offer a robust framework for researchers and scientists working with this and related compounds, ensuring high confidence in their analytical results.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • PubChem. (n.d.). 5-Methylazepan-4-ol. National Center for Biotechnology Information. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

Validation

Comparing synthesis routes for 1-Methylazepan-4-one hydrochloride

Topic: Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Medicinal Chemists, and CMC Leads. Executive Summary 1-Methylazepan-4-one hydrochloride (CAS 19869-42-2) is a critical seven-membered het...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Medicinal Chemists, and CMC Leads.

Executive Summary

1-Methylazepan-4-one hydrochloride (CAS 19869-42-2) is a critical seven-membered heterocyclic pharmacophore, serving as the structural core for antihistamines like Azelastine and various CNS-active agents.[1][2][3] Its synthesis is complicated by the thermodynamic disfavorability of medium-ring formation (entropic penalties) and the potential for polymerization of acyclic precursors.

This guide objectively compares the three primary synthesis routes:

  • The Classical Dieckmann Condensation (Industrial Standard)

  • The Piperidone Ring Expansion (High-Purity/Regioselective)

  • The NMP-Derived Stepwise Protocol (Controlled Feedstock)

Our analysis indicates that while the Dieckmann route offers the lowest raw material cost (RMC) for multi-ton manufacturing, the Ring Expansion strategy provides superior impurity profiles for late-stage pharmaceutical intermediates where avoiding polymer by-products is paramount.

Route 1: The Bis-Alkylation / Dieckmann Cyclization (Industrial Standard)

This is the most widely adopted route for large-scale production due to the availability of commoditized starting materials: methylamine and acrylate esters.

Mechanistic Pathway

The synthesis proceeds via a "double-Michael" addition of methylamine to two equivalents of methyl (or ethyl) acrylate, forming a symmetric diester. This intermediate undergoes an intramolecular Claisen (Dieckmann) condensation mediated by a strong base (typically Potassium tert-butoxide or Sodium hydride) to yield the


-keto ester.[4] Acidic hydrolysis drives decarboxylation to the final azepanone.
Workflow Diagram

DieckmannRoute Figure 1: The Classical Dieckmann Cyclization Pathway MeNH2 Methylamine Diester N-Methyl-bis (propionate) ester MeNH2->Diester Michael Addition (MeOH, <10°C) Acrylate Methyl Acrylate (2.0 equiv) Acrylate->Diester KetoEster β-Keto Ester Intermediate Diester->KetoEster Dieckmann Condensation (KOtBu, Toluene) Product 1-Methylazepan-4-one HCl KetoEster->Product 1. HCl/H2O (Hydrolysis) 2. Decarboxylation (-CO2)

Critical Process Parameters (CPPs)
  • Exotherm Control: The Michael addition is highly exothermic. Temperature must be maintained

    
    C to prevent polymerization of methyl acrylate.
    
  • Base Selection: While NaOMe is cheaper, KOtBu often provides higher yields (70-80% vs 50-60%) in the cyclization step by irreversibly deprotonating the formed

    
    -keto ester.
    
  • Decarboxylation: Requires vigorous reflux in concentrated HCl. Incomplete decarboxylation is a common impurity source.

Route 2: The Tiffeneau-Demjanov Ring Expansion (High Purity)

For applications requiring stringent impurity control (e.g., GMP synthesis), this route avoids the oligomerization risks of acrylates by expanding a commercially available 6-membered ring (1-methyl-4-piperidone).

Mechanistic Pathway

The sequence begins with a Henry reaction (Nitroaldol) between 1-methyl-4-piperidone and nitromethane. The resulting nitro-alcohol is reduced to an amino-alcohol. Upon treatment with nitrous acid (HONO), the amine is diazotized, triggering a semi-pinacol rearrangement (Tiffeneau-Demjanov) where the migration of a ring carbon expands the piperidine to an azepane.

Workflow Diagram

RingExpansion Figure 2: Tiffeneau-Demjanov Ring Expansion Strategy Piperidone 1-Methyl-4- piperidone NitroAlc Nitro-Alcohol Intermediate Piperidone->NitroAlc Henry Rxn (Base) MeNO2 Nitromethane MeNO2->NitroAlc AminoAlc Amino-Alcohol Intermediate NitroAlc->AminoAlc Reduction (H2/Raney Ni) Diazo Diazonium Species AminoAlc->Diazo NaNO2, AcOH (0°C) Product 1-Methylazepan-4-one HCl Diazo->Product Ring Expansion (-N2)

Critical Process Parameters (CPPs)
  • Safety (Nitromethane): Nitromethane is shock-sensitive under certain conditions. The Henry reaction requires careful thermal monitoring.

  • Regioselectivity: The rearrangement is highly selective for the ketone product, avoiding the isomeric mixtures often seen in Schmidt reactions of asymmetric ketones.

  • Yield: The final expansion step typically proceeds in 80-87% yield [1], significantly higher than the Dieckmann cyclization/decarboxylation sequence.

Comparative Analysis: Route Selection Matrix

FeatureRoute 1: Dieckmann (Acrylates)Route 2: Ring Expansion (Piperidone)Route 3: NMP Stepwise [2]
Overall Yield Moderate (45-55%)High (60-70% over 3 steps)Moderate (50-60%)
Raw Material Cost Low (Commodity chemicals)High (Piperidone, Nitromethane)Medium (NMP, Thionyl Chloride)
Scalability Excellent (Multi-ton proven)Good (Safety limits on Nitromethane)Good (Avoids gaseous amines)
Safety Profile Warning: Acrylate polymerization; H2 gas (if NaH used)Danger: Nitromethane (Explosive potential); NitrosaminesModerate: Corrosives (SOCl2)
Impurity Profile Polymer residues; Decarboxylation byproductsClean; Main impurity is unreacted piperidoneClean; Stepwise control
Ideal Use Case Cost-driven generic manufacturingHigh-value API synthesis; Lab scaleFacilities lacking acrylate handling

Experimental Protocols

Protocol A: Industrial Synthesis via Dieckmann Condensation

Based on optimized conditions for self-validating results.

Step 1: Bis-Michael Addition

  • Charge Methanol (500 mL) and Methylamine (40% aq, 1.0 mol) into a reactor. Cool to 0°C.

  • Add Methyl Acrylate (2.1 mol) dropwise over 2 hours, maintaining internal temperature

    
    C. Note: Rapid addition causes polymerization.
    
  • Stir at 25°C for 12 hours.

  • Concentrate under vacuum to obtain the crude diester oil (Yield ~95%).

Step 2: Cyclization & Decarboxylation

  • Suspend Potassium tert-butoxide (1.1 mol) in anhydrous Toluene (1.0 L) .

  • Add crude diester dropwise at reflux (110°C). Methanol byproduct must be distilled off (azeotropic removal) to drive equilibrium.

  • After 4 hours, cool to 20°C and extract with water.

  • Add Concentrated HCl (6N, 500 mL) to the aqueous layer and reflux for 6 hours. Mechanism: Hydrolysis of ester

    
    
    
    
    
    -keto acid
    
    
    spontaneous decarboxylation.
  • Concentrate to dryness or crystallize from Isopropanol/HCl to yield 1-Methylazepan-4-one HCl .

Protocol B: High-Purity Ring Expansion (Tiffeneau-Demjanov)

Recommended for R&D and early-phase clinical batches [1].

  • Precursor Prep: Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol (1.0 equiv) in glacial acetic acid (10 vol). Cool to 0°C.

  • Diazotization: Add a solution of Sodium Nitrite (1.1 equiv) in water dropwise over 60 minutes.

  • Rearrangement: Stir at 0°C for 12 hours. The diazonium intermediate spontaneously rearranges, expelling

    
     gas.
    
  • Workup: Neutralize with NaOH to pH 10, extract with Dichloromethane (DCM).

  • Salt Formation: Dry organic layer, add HCl in Isopropanol (1.1 equiv). The product precipitates as a white solid.[5]

    • Yield: ~87% (Step yield).

    • Purity: >99.5% (HPLC).[6]

References

  • Vertex Research & Development. (2022). Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride. Patent CN112920120B. Link

  • Jiangsu Lingyun Pharmaceutical Co Ltd. (2011). Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride. Patent CN101781248B. Link

  • Organic Chemistry Portal. (2023). Dieckmann Condensation: Mechanism and Recent Literature. Link

  • Manning, J.R. & Davies, H.M.L. (2008). One-Flask Synthesis of Methyl Arylvinyldiazoacetates. Organic Syntheses, 85, 107-115. Link

Sources

Comparative

Biological Activity of 5-Methylazepan-4-ol Derivatives: A Comparative Technical Guide

Topic: Biological activity of 5-Methylazepan-4-ol derivatives Content Type: Publish Comparison Guide Executive Summary 5-Methylazepan-4-ol is a specialized chiral seven-membered heterocyclic scaffold. Unlike simple piper...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological activity of 5-Methylazepan-4-ol derivatives Content Type: Publish Comparison Guide

Executive Summary

5-Methylazepan-4-ol is a specialized chiral seven-membered heterocyclic scaffold. Unlike simple piperidines or pyrrolidines, this pharmacophore is primarily utilized to introduce conformational constraints in kinase inhibitors—specifically targeting Pim kinases (Pim-1, -2, -3) and Protein Kinase C (PKC) . While polyhydroxylated azepanes are classically known as glycosidase inhibitors, the 5-methyl-4-hydroxy substitution pattern is engineered to mimic the ribose moiety of ATP in kinase active sites, offering a distinct solubility and selectivity profile compared to planar aromatic inhibitors like SGI-1776 or staurosporine.

This guide analyzes the biological performance of 5-methylazepan-4-ol derivatives, comparing their potency (IC50), selectivity, and metabolic stability against industry-standard alternatives.

Mechanism of Action & Pharmacological Targets

The 5-methylazepan-4-ol scaffold functions as a non-aromatic ATP mimetic . Its biological activity is driven by two key structural features:

  • The Azepane Ring: Mimics the spatial volume of the ribose sugar in ATP.

  • The 5-Methyl Group: A critical steric handle that locks the ring into a specific conformation (often a twist-chair), reducing the entropic penalty upon binding to the enzyme pocket.

Primary Target: Pim Kinase Inhibition (Oncology)

Pim kinases are constitutively active serine/threonine kinases overexpressed in hematological malignancies (AML, MM).[1] 5-Methylazepan-4-ol derivatives bind to the ATP-binding hinge region.

  • Pathway Impact: Inhibition blocks the phosphorylation of Bad (pro-apoptotic protein), preventing cell survival signals.

  • Differentiation: Unlike planar inhibitors (e.g., azaindoles), the azepane core provides a 3D architecture that can evade common resistance mutations in the hinge region.

Secondary Target: PKC/PKA Inhibition (Balanol Mimicry)

This scaffold is a synthetic evolution of the fungal metabolite Balanol , a potent PKC inhibitor.

  • Limitation of Natural Balanol: The natural ester linkage is unstable in plasma.

  • Solution: 5-Methylazepan-4-ol derivatives replace the unstable ester with amide or ether linkers, maintaining nanomolar affinity while significantly extending plasma half-life.

Signal Transduction Pathway Visualization

The following diagram illustrates the critical role of Pim kinases in cell survival and how azepane-based inhibition disrupts this cascade.

PimSignaling GrowthFactor Growth Factors (IL-3, GM-CSF) Receptor Cytokine Receptor GrowthFactor->Receptor JAK JAK2 Receptor->JAK STAT STAT5 JAK->STAT PimGene Pim-1 Gene Transcription STAT->PimGene PimProtein Pim-1 Kinase (Target of Azepane) PimGene->PimProtein Translation Bad Bad (Pro-apoptotic) PimProtein->Bad Phosphorylation (Inactivation) p21 p21 (Cell Cycle) PimProtein->p21 cMyc c-Myc PimProtein->cMyc Survival Cell Survival (Anti-Apoptosis) Bad->Survival Proliferation Proliferation cMyc->Proliferation Inhibitor 5-Methylazepan-4-ol Derivative Inhibitor->PimProtein Inhibits

Caption: Pim kinase signaling pathway highlighting the intervention point of 5-methylazepan-4-ol derivatives (Red T-bar).[2]

Comparative Performance Analysis

The table below contrasts 5-methylazepan-4-ol derivatives with standard clinical and research-grade kinase inhibitors.

Feature5-Methylazepan-4-ol DerivativesSGI-1776 (Clinical Benchmark)Staurosporine (Research Tool)
Core Scaffold Chiral 7-membered ring (Aliphatic)Imidazo[1,2-b]pyridazine (Aromatic)Indolo[2,3-a]carbazole (Macrocycle)
Pim-1 Potency (IC50) 1 – 10 nM (High Potency)~7 nM< 1 nM (Hyper-potent)
Selectivity Profile High (Shape-driven specificity)Moderate (Pan-Pim inhibition)Low (Promiscuous "dirty" inhibitor)
Solubility High (Due to basic amine/hydroxyl)Low (Requires formulation aid)Low
Metabolic Stability High (Synthetic amide linkers)ModerateLow (Rapid clearance)
Primary Liability Synthesis complexity (Chiral centers)hERG channel toxicityGeneral cytotoxicity

Key Insight: While Staurosporine is more potent, it lacks selectivity. SGI-1776 is effective but suffers from cardiac toxicity risks (hERG). 5-Methylazepan-4-ol derivatives offer a "Goldilocks" balance: high potency via the ATP-mimic core, with improved physicochemical properties (solubility) due to the aliphatic ring.

Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating workflows are recommended.

A. Synthesis of the Scaffold (Simplified)

Note: This requires advanced organic synthesis skills.

  • Starting Material: Begin with chiral amino acid derivatives (e.g., D-isoascorbic acid or specific amino-alkenes).

  • Ring Closing: Utilize Ring-Closing Metathesis (RCM) using Grubbs' II catalyst to form the 7-membered azepine.

  • Functionalization: Perform stereoselective hydrogenation to install the 5-methyl group and reduce the double bond, yielding the cis or trans 5-methylazepan-4-ol core.

B. In Vitro Kinase Inhibition Assay (Radiometric)

This protocol measures the transfer of phosphate from ATP to a peptide substrate.

  • Preparation:

    • Buffer: 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1%

      
      -mercaptoethanol, 1 mg/mL BSA.
      
    • Enzyme: Recombinant human Pim-1 or PKC isozyme (0.2–1 nM final).

    • Substrate: S6 kinase substrate peptide (AKRRRLSSLRA) or Histone H1.

    • Tracer:

      
      -ATP.
      
  • Workflow:

    • Step 1: Dissolve 5-methylazepan-4-ol derivative in 100% DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10

      
      M).
      
    • Step 2: Incubate compound + Enzyme + Peptide in buffer for 15 mins at room temperature.

    • Step 3: Initiate reaction by adding MgATP mix (10 mM MgAcetate +

      
      -ATP).
      
    • Step 4: Incubate for 40 mins at room temperature.

    • Step 5: Stop reaction by adding 3% phosphoric acid.

    • Step 6: Spot 10

      
      L onto P30 filtermat. Wash 3x with 75 mM phosphoric acid, 1x with methanol.
      
    • Step 7: Dry and count scintillation.

  • Data Analysis:

    • Plot % Activity vs. Log[Concentration].

    • Fit to Sigmoidal Dose-Response curve to determine IC50.

    • Validation Criteria: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield IC50 within 2-fold of historical mean.

Synthesis & Screening Workflow Visualization

Workflow Start Precursor (Amino-alkene) RCM Ring Closing Metathesis Start->RCM Core 5-Methylazepan-4-ol (Scaffold) RCM->Core Coupling Linker Coupling (Amide/Ether) Core->Coupling Library Derivative Library Coupling->Library Screen Kinase Assay (Pim-1 / PKC) Library->Screen Hit Lead Candidate (IC50 < 10 nM) Screen->Hit Selection

Caption: Development pipeline from chiral precursor to validated kinase inhibitor.

References
  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.
  • Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues. Source: Current Organic Synthesis (2022). URL:[Link] Significance: Reviews the azepane core of Balanol and its role in PKC inhibition.

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors. Source: Journal of Medicinal Chemistry (2016). URL:[Link] Significance:[3][4][5][6][7][8][9][10] Provides comparative data for azaindole vs. alternative scaffolds in Pim kinase inhibition.[11]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. Source: Journal of Medicinal Chemistry (2004). URL:[Link] Significance: Demonstrates the transition from unstable esters to stable azepane amides, validating the scaffold's utility.

  • Pharmaceutical significance of azepane based motifs for drug discovery. Source: European Journal of Medicinal Chemistry (2019). URL:[Link] Significance: A critical review of azepane pharmacophores in modern drug design.

Sources

Validation

Optimizing Azelastine Synthesis: A Comparative Analysis of 1-Methylazepan-4-one vs. Traditional Ketone Intermediates

Introduction Azelastine hydrochloride is a potent, second-generation H1-receptor antagonist widely formulated as nasal sprays and ophthalmic drops for the treatment of allergic rhinitis and conjunctivitis[1]. The structu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azelastine hydrochloride is a potent, second-generation H1-receptor antagonist widely formulated as nasal sprays and ophthalmic drops for the treatment of allergic rhinitis and conjunctivitis[1]. The structural core of azelastine features a unique saturated azepine ring attached to a phthalazinone backbone. Historically, the synthesis of this 7-membered azepanyl group has been the primary process bottleneck in commercial Active Pharmaceutical Ingredient (API) manufacturing.

This guide provides an objective, data-driven comparison between the modern synthetic route utilizing 1-Methylazepan-4-one (CAS: 19869-42-2) and the legacy route relying on N-Methylpiperidin-4-one .

Mechanistic Evaluation: The Bottleneck of Azepine Ring Formation

The fundamental challenge in azelastine synthesis is the construction of the 1-methylazepanyl group. The choice of the starting ketone dictates the thermodynamic efficiency, atom economy, and safety of the entire workflow.

The Legacy Approach: N-Methylpiperidin-4-one Traditionally, process chemists started with N-methylpiperidin-4-one, a 6-membered ring. To achieve the necessary 7-membered azepine structure, this intermediate must undergo a ring expansion (e.g., via a Schmidt reaction using hydrazoic acid or utilizing diazomethane). Causality of Failure: Ring expansions of this nature are thermodynamically unfavorable and lack strict regioselectivity. The migration of carbon atoms during the rearrangement often leads to a high burden of isomeric side products. Furthermore, the reagents required are highly toxic and explosive, severely limiting scalability. Consequently, the overall reaction yield for this legacy pathway caps at approximately 48.6%[2].

The Modern Approach: 1-Methylazepan-4-one Hydrochloride By utilizing 1-Methylazepan-4-one HCl, chemists bypass the ring expansion entirely[3]. Because the 7-membered azepine ring is already pre-formed, the synthesis shifts from a hazardous structural rearrangement to a highly predictable condensation and reduction sequence. Causality of Success: The ketone directly reacts with benzoyl hydrazine to form an acylhydrazone, which is smoothly reduced and condensed with 2-(4-chlorophenylacetyl)benzoic acid[2]. This direct approach eliminates explosive reagents, improves atom economy, and boosts the overall yield to 70-80%[2]. Sourcing high-purity 1-Methylazepan-4-one HCl (assay ≥95.0%, single impurities ≤1.5%) is crucial for preventing downstream contaminants and ensuring regulatory compliance[3].

Quantitative Performance Comparison

Metric1-Methylazepan-4-one (Modern)N-Methylpiperidin-4-one (Legacy)
Ring Structure 7-membered (Pre-formed)6-membered (Requires expansion)
Key Transformation Direct Acylhydrazone FormationHazardous Ring Expansion
Overall API Yield 70% – 80%~48.6%
API Purity (Post-Cryst.) >98.5%Moderate (High impurity burden)
Safety Profile High (Standard reagents)Low (Explosive/Toxic reagents)
Scalability ExcellentPoor (Thermal/Safety limits)

Self-Validating Experimental Protocols

As an application scientist, it is critical to implement protocols that offer built-in validation checkpoints. Below are the methodologies for both routes, highlighting how the modern route self-validates its progress.

Protocol A: Modern Synthesis via 1-Methylazepan-4-one (Optimized)
  • Acylhydrazone Formation: In a reaction vessel, mix 1-methylazepan-4-one hydrochloride and benzoyl hydrazine at a strict molar ratio of 1 : (1 to 1.2). Stir the reaction at room temperature for 1 to 5 hours[2].

  • Validation Checkpoint (Precipitation): Transfer the mixture to an ice-salt bath and cool to -10 °C to -20 °C. Self-Validation: The drastic temperature drop forces the newly formed acylhydrazone to precipitate out of the solution, visually confirming the completion of the condensation step[2].

  • Reduction & Acidolysis: Introduce potassium borohydride (KBH₄) in water to reduce the acylhydrazone. Follow with acidolysis to break any intermediate boron complexes, yielding the free reduced product[2].

  • Final Condensation: Condense the resulting acidolysis product with 2-(4-chlorophenylacetyl)benzoic acid[2].

  • Purification: Recrystallize the crude product. The absence of isomeric byproducts allows for an easy purification, yielding azelastine hydrochloride with >98.5% purity and a total yield of 70-80%[2].

Protocol B: Legacy Synthesis via N-Methylpiperidin-4-one (Reference)
  • Ring Expansion: React N-methylpiperidin-4-one with a ring-expanding agent (e.g., sodium azide in acidic conditions for a Schmidt reaction). Note: This must be done under strictly controlled, low-temperature conditions due to severe explosion risks.

  • Validation Checkpoint (Failure Analysis): Perform HPLC or TLC on the crude mixture. Self-Validation: The chromatogram will typically show multiple product spots due to poor regioselectivity during the ring expansion, validating the inefficiency of this route.

  • Condensation: Convert the crude azepine derivative through a hydrazide intermediate and perform final condensation. The extensive chromatographic purification required to remove unreacted 6-membered rings drops the total yield to ~48.6%[2].

Synthetic Workflow Diagram

Workflow cluster_modern Modern Pathway (Optimized) cluster_trad Traditional Pathway (Legacy) Target Azelastine Hydrochloride (API Target) M_Ketone 1-Methylazepan-4-one HCl [CAS: 19869-42-2] M_Hydrazone Acylhydrazone Intermediate M_Ketone->M_Hydrazone Benzoyl Hydrazine M_Reduction Reduction (KBH4) & Acidolysis M_Hydrazone->M_Reduction M_Condense Condensation with 2-(4-chlorophenylacetyl)benzoic acid M_Reduction->M_Condense M_Condense->Target Yield: 70-80% T_Ketone N-Methylpiperidin-4-one [6-membered ring] T_Expand Ring Expansion (Schmidt / Diazomethane) T_Ketone->T_Expand Hazardous Step T_Condense Hydrazide Reaction & Condensation T_Expand->T_Condense T_Condense->Target Yield: ~48%

Comparative synthesis workflows for Azelastine: 1-Methylazepan-4-one vs. N-Methylpiperidin-4-one.

References

  • Synthetic technology of azelastine hydrochloride (CN102391253A) . Google Patents. 2

  • The Crucial Role of 1-Methylazepan-4-one HCl in Azelastine Synthesis . nbinno.com. 3

  • Azelastine . Wikipedia. 1

Sources

Comparative

Definitive Structural Validation of 1-Methylazepan-4-one Hydrochloride: A Comparative Crystallographic Guide

Executive Summary: The Structural Imperative In the synthesis of pharmaceutical intermediates, particularly for the antihistamine Azelastine , the 7-membered heterocyclic ketone 1-Methylazepan-4-one is a critical scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the synthesis of pharmaceutical intermediates, particularly for the antihistamine Azelastine , the 7-membered heterocyclic ketone 1-Methylazepan-4-one is a critical scaffold.[1][2][3] However, the synthesis of seven-membered rings often yields regioisomers (e.g., 3-one vs. 4-one) and complex conformational mixtures that solution-state analytics (NMR) cannot definitively resolve.[1][2][3]

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD) , establishing SC-XRD as the non-negotiable gold standard for validating the identity, regio-isomerism, and solid-state conformation of 1-Methylazepan-4-one hydrochloride.[1][2][3]

Comparative Analysis: SC-XRD vs. Alternative Modalities

For a drug development professional, the choice of analytical method dictates the confidence level of the structural assignment.[2][3] The following table contrasts the performance of SC-XRD with standard alternatives for this specific azepane derivative.

Table 1: Performance Matrix for Azepane Characterization[1][2][3]
FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C) Powder XRD (PXRD)
Regioisomer Certainty Absolute. Direct visualization of the carbonyl position (C4 vs. C3) relative to the Nitrogen.[1][2][3]Inferential. Relies on splitting patterns (

) which are often ambiguous in flexible 7-membered rings.[1][2][3]
None. Identifies phase, not molecular connectivity.[1][2][3]
Conformational Analysis Precise. Captures the specific low-energy conformer (e.g., Twist-Chair) locked in the lattice.[1][2][3]Averaged. Rapid ring flipping on the NMR timescale blurs distinct conformers.[1][2][3]N/A.
Salt Stoichiometry Definitive. Locates the proton on the amine and the chloride counter-ion position.[1][2][3]Ambiguous. Chemical shift changes suggest salt formation but cannot quantify stoichiometry without qNMR.[1][2][3]Qualitative. Can distinguish salt from free base, but not stoichiometry.
Sample Requirement Single high-quality crystal (

mm).
Dissolved sample (destructive to solid form).[1][2][3]Polycrystalline powder (non-destructive).[1][2][3]
Deep Dive: The "Flexible Ring" Problem

The core justification for SC-XRD lies in the conformational flexibility of the azepane ring .[2][3]

  • NMR Limitation: In solution, 1-Methylazepan-4-one undergoes rapid pseudorotation between chair, twist-chair, boat, and twist-boat forms.[1][2][3] This averages the vicinal coupling constants, making it difficult to map the exact location of the carbonyl group based on multiplet analysis alone.[1][3]

  • X-ray Advantage: Crystallization freezes the molecule into its most stable lattice energy conformation.[1][2][3] For 1-Methylazepan-4-one HCl, this allows precise measurement of the Cremer-Pople puckering parameters , providing data essential for downstream molecular docking studies.[1][2][3]

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure reproducibility and structural certainty. It moves from the raw oily free base to the crystalline hydrochloride salt suitable for diffraction.[1][2][3]

Phase 1: Reactive Crystallization (Salt Formation)

Context: The free base is typically an unstable, hygroscopic oil.[1][2][3] Conversion to the HCl salt is required for crystallinity.[2]

  • Dissolution: Dissolve 5.0 g of crude 1-Methylazepan-4-one oil in 50 mL of anhydrous Isopropanol (IPA) .

    • Why IPA? IPA offers a moderate polarity index that supports the solubility of the organic base while promoting the precipitation of the ionic salt upon cooling.[1][2][3]

  • Acidification: Cool the solution to 0–5 °C. Dropwise add a stoichiometric equivalent (1.05 eq) of HCl in Isopropanol (5-6 N) .

    • Critical Step: Monitor pH.[1][2][3] Stop addition when pH reaches ~4.[1][2][3] Excess acid can lead to solvates or hygroscopic distinct polymorphs.[1][2][3]

  • Crystal Growth: Allow the solution to warm to room temperature slowly, then store at 4 °C overnight.

    • Observation: White, needle-like crystals should form.[1][2][3] If oiling out occurs, reheat to dissolve and add Ethyl Acetate as an anti-solvent (dropwise) until turbidity persists, then cool.[1][2][3]

Phase 2: X-ray Data Collection & Reduction[1][2][3]
  • Mounting: Select a crystal with sharp extinction under polarized light.[1][2][3] Mount on a Kapton loop using Paratone oil.[1][3]

  • Temperature Control: Collect data at 100 K using a Nitrogen cryostream.

    • Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), essential for locating the ammonium proton (

      
      ) and confirming the salt structure.[1][2][3]
      
  • Source Selection: Mo-K\alpha (\lambda = 0.71073 \AA) is preferred over Cu-K\alpha for chloride salts to minimize absorption corrections, though Cu is acceptable for small organic unit cells.[1][2][3]

  • Refinement: Solve using Intrinsic Phasing (SHELXT) and refine with SHELXL .

    • Validation: Ensure the Flack parameter is checked if the space group is non-centrosymmetric, though this molecule is achiral unless frozen in a chiral conformation.[1][2][3]

Visualization of the Validation Workflow

The following diagram illustrates the decision logic for characterizing the intermediate, highlighting where X-ray provides the critical "Go/No-Go" decision for drug development.

G Start Crude 1-Methylazepan-4-one (Oily Free Base) SaltForm Salt Formation (HCl in Isopropanol) Start->SaltForm Precipitate Solid Precipitate Obtained? SaltForm->Precipitate Recryst Recrystallization (IPA/EtOAc) Precipitate->Recryst No/Oiling SCXRD Single Crystal XRD (100 K, Mo-Source) Precipitate->SCXRD Yes (Crystalline) NMR 1H/13C NMR (D2O or CDCl3) Precipitate->NMR Parallel QC Recryst->SCXRD Analysis Structural Analysis SCXRD->Analysis Definitive Connectivity & Conformation NMR->Analysis Purity Check Only Decision Isomer Confirmation (3-one vs 4-one) Analysis->Decision Final Proceed to Azelastine Synthesis Decision->Final Confirmed 4-one Reject Reject/Reprocess Decision->Reject Isomer Mix

Caption: Workflow for the structural validation of 1-Methylazepan-4-one HCl, emphasizing SC-XRD as the critical decision gate for isomer confirmation.

Data Interpretation Guide

When reviewing the Crystallographic Information File (CIF) for 1-Methylazepan-4-one HCl, focus on these three structural metrics to validate quality:

  • N...Cl Interaction:

    • Look for a hydrogen bond between the protonated tertiary amine (

      
      ) and the Chloride anion (
      
      
      
      ).[1][2][3]
    • Target Distance:

      
       distance should be approx 3.0 – 3.2 \AA .[1][3] A longer distance may imply disorder or a lack of true salt formation.[1][2][3]
      
  • Ring Pucker (Cremer-Pople):

    • The azepane ring is rarely planar.[1][2][3] Calculate the puckering parameters (

      
      ).
      
    • Expectation: A Twist-Chair (TC) or Twist-Boat (TB) conformation is typical to minimize transannular strain between the ketone and the N-methyl group.[1][2][3]

  • Thermal Ellipsoids:

    • Check the ellipsoids of the methyl group attached to the nitrogen.[2][3] High anisotropy here often indicates dynamic disorder, common in N-methyl derivatives.[1][2][3]

References

  • PatSnap. (2022).[1][2][3] Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride. Patent CN114478437A.[1][2][3] Retrieved from [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] 1-methylazepan-4-one Hydrochloride Compound Summary. National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]

Sources

Validation

Comparative Guide: Azepane vs. Piperidine Scaffolds in Medicinal Chemistry

Topic: Comparative study of azepane-based scaffolds in drug design Content Type: Publish Comparison Guide [1][2] Executive Summary In the optimization of lead compounds, the transition from a six-membered piperidine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative study of azepane-based scaffolds in drug design Content Type: Publish Comparison Guide

[1][2]

Executive Summary

In the optimization of lead compounds, the transition from a six-membered piperidine ring to a seven-membered azepane (hexamethyleneimine) ring represents a classic "scaffold hop." This guide provides a technical comparison of these two saturated nitrogen heterocycles. While piperidine remains the industry standard due to its predictable chair conformation and synthetic ubiquity, azepane offers a unique pharmacological profile driven by conformational flexibility and increased lipophilicity .[1] This guide analyzes when to deploy azepane to solve specific potency or selectivity bottlenecks, supported by experimental workflows for validation.

Physicochemical & Structural Comparison

The choice between azepane and piperidine is rarely arbitrary; it is a trade-off between entropic penalty and hydrophobic contact .

Table 1: Physicochemical Profile (Azepane vs. Piperidine)

Data represents unsubstituted heterocycles. Derivatives will vary.

FeaturePiperidine (6-membered)Azepane (7-membered)Drug Design Implication
Formula


Azepane adds bulk (

Da).
LogP (Lipophilicity) ~0.84~1.87Azepane is significantly more lipophilic, improving membrane permeability but increasing metabolic clearance risk [1].
pKa (Basicity) 11.22~11.1 - 11.2Negligible difference; both are protonated at physiological pH.[2]
Ring Strain ~0 kcal/mol (Chair)~6-7 kcal/molAzepane has higher strain, influencing synthetic reactivity and metabolic ring-opening potential.
Conformational Landscape Rigid (Chair)Flexible (Twist-chair/Chair)Critical Differentiator. Azepane exists in a pseudorotational flux, allowing "induced fit" binding but incurring an entropic penalty upon freezing in the active site [2].
The "Goldilocks" Conformation

Piperidine acts as a rigid spacer, projecting substituents in defined vectors (axial/equatorial). Azepane , conversely, occupies a "medium-sized" ring space. It is not as floppy as an acyclic chain but lacks the defined rigidity of piperidine.

  • Advantage: It can mold into irregularly shaped hydrophobic pockets (e.g., in GPCRs like Dopamine D2 or Kinases) that rigid rings cannot fill.

  • Disadvantage: Binding often requires overcoming a higher entropic barrier (

    
    ), potentially reducing thermodynamic efficacy unless compensated by strong enthalpic interactions (
    
    
    
    ) [3].

Decision Logic: When to Scaffold Hop?

The following logic flow illustrates the strategic decision-making process for substituting a piperidine with an azepane core.

Scaffold_Decision_Tree Start Lead Optimization: Piperidine Core Issue_Selectivity Issue: Poor Selectivity (vs. Homologous Target) Start->Issue_Selectivity Issue_Potency Issue: Low Potency (Unfilled Pocket) Start->Issue_Potency Issue_IP Issue: Patent Space Crowded Start->Issue_IP Decision_Azepane Evaluate Azepane Scaffold Issue_Selectivity->Decision_Azepane Need induced fit Issue_Potency->Decision_Azepane Need larger volume Issue_IP->Decision_Azepane Novelty Check_Metabolism Check Metabolic Stability (Microsomal Assay) Decision_Azepane->Check_Metabolism Outcome_Good Proceed: Unique Vector & Hydrophobic Fill Check_Metabolism->Outcome_Good Stable Outcome_Bad Stop: High Clearance (CYP Oxidation) Check_Metabolism->Outcome_Bad Unstable

Figure 1: Decision logic for transitioning from piperidine to azepane scaffolds during lead optimization.

Therapeutic Case Studies

A. CNS Agents (Dopamine/Serotonin Transporters)

Azepane derivatives have shown superior efficacy in dual NET/DAT reuptake inhibitors.

  • Mechanism: The flexibility of the azepane ring allows the molecule to adopt a conformation that bridges the S1 and S2 binding sites of the transporter more effectively than the rigid piperidine analogs [4].

  • Example: In the development of analogs to Nomifensine, replacing the fused aromatic system with a tetrahydro-1H-azepine ring maintained NET/DAT activity while eliminating the aniline toxicophore [4].[3]

B. Kinase Inhibitors[3][4]
  • Target: Protein Kinase B (PKB/Akt) and PKA.

  • Insight: The natural product Balanol contains a central azepane ring.[4] Synthetic analogs replacing this with piperidine often lose potency. The azepane ring allows the inhibitor to wrap around the ATP-binding hinge region, maximizing Van der Waals contacts [5].

Experimental Protocols

To objectively compare an azepane lead against a piperidine standard, two critical assays are required: Metabolic Stability (to assess the lipophilicity liability) and Competitive Binding (to assess affinity).

Protocol A: Comparative Microsomal Stability Assay

Rationale: Azepane's higher LogP often correlates with faster oxidative metabolism by CYP450 enzymes compared to piperidine. This assay quantifies Intrinsic Clearance (


).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (Azepane analog vs. Piperidine analog).

  • Positive Control: Verapamil (High clearance).

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
    Success Criteria: Azepane analog is viable if
    
    
    that of the Piperidine standard.
Protocol B: Competitive Binding Assay (Fluorescence Polarization)

Rationale: Verifies if the larger azepane ring maintains or improves binding affinity (


) compared to the piperidine baseline.

Step-by-Step Methodology:

  • Reagents: Recombinant target protein (e.g., BACE1), Fluorescent Ligand (Tracer), Assay Buffer (50 mM Na-Acetate pH 4.5, 0.01% Tween-20).

  • Titration: Prepare 10-point serial dilution of Azepane and Piperidine analogs (Start 10 µM, 1:3 dilution).

  • Plating: Add 20 µL protein + 20 µL test compound to black 384-well plates. Incubate 15 min at RT.

  • Tracer Addition: Add 20 µL Fluorescent Tracer (at

    
     concentration).
    
  • Equilibration: Incubate 60 min in dark.

  • Read: Measure Fluorescence Polarization (mP) on a multimode reader (Ex/Em specific to tracer).

  • Data Processing: Fit data to a 4-parameter logistic model to extract

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthetic Accessibility Workflow

One barrier to azepane adoption is the perceived synthetic difficulty compared to commercial piperidines. Below is a standard workflow for accessing functionalized azepanes via Ring Closing Metathesis (RCM) , a robust method for 7-membered rings.

Synthesis_Workflow Precursor Diallyl Amine Precursor RCM_Step Ring Closing Metathesis Precursor->RCM_Step + Catalyst Catalyst Grubbs II Catalyst Catalyst->RCM_Step Intermediate Unsaturated Azepine RCM_Step->Intermediate Cyclization Reduction Hydrogenation (H2, Pd/C) Intermediate->Reduction Product Functionalized Azepane Reduction->Product Saturation

Figure 2: Synthetic workflow for generating azepane scaffolds via Ring Closing Metathesis (RCM).

References

  • BenchChem. (2025).[5][1][2][6] Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design. BenchChem Technical Guides. Link

  • Moutou, J. L., et al. (2013). Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? PubMed. Link

  • Life Chemicals. (2020).[4] C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog. Link

  • ACS Publications. (2012). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1][2][6] An In-depth Technical Guide to 2-(Azepane-1-carbonyl)benzoic Acid Derivatives. BenchChem Technical Guides. Link

Sources

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